Pulchelloside I
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67244-49-9 |
|---|---|
Molecular Formula |
C17H26O12 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl (1S,4aR,5R,6R,7S,7aR)-4a,5,6-trihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O12/c1-5-8-15(29-16-12(22)11(21)10(20)7(3-18)28-16)27-4-6(14(24)26-2)17(8,25)13(23)9(5)19/h4-5,7-13,15-16,18-23,25H,3H2,1-2H3/t5-,7?,8-,9+,10?,11?,12?,13+,15-,16?,17-/m0/s1 |
InChI Key |
LGTHGFVYOAZGBN-NLGPCEMXSA-N |
SMILES |
CC1C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](OC=C([C@]2([C@@H]([C@@H]1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CC1C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Other CAS No. |
67244-49-9 |
Synonyms |
pulchelloside I pulchelloside-I |
Origin of Product |
United States |
Foundational & Exploratory
Pulchelloside I: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchelloside I is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed experimental protocols for its isolation, and a summary of its known and potential biological activities, with a focus on data relevant to drug discovery and development.
Natural Source Identification
The primary natural source of this compound is the plant species Citharexylum spinosum L., belonging to the Verbenaceae family. This plant is also commonly known as the Florida fiddlewood. This compound has been successfully isolated from the flowers and trunk bark of this plant. It co-occurs with other structurally related iridoid glycosides, including 5-deoxythis compound, lamiide, durantoside I, lamiidoside, and caudatosides B and E.
Quantitative Data
While specific yield percentages for the extraction of this compound from Citharexylum spinosum are not extensively reported in the available literature, the isolation of several iridoid glycosides from this plant suggests it is a viable source for obtaining this compound. Further quantitative analysis is required to determine the precise concentration of this compound in different parts of the plant.
The biological activity of this compound and its related compounds has been a subject of investigation. The following table summarizes the available quantitative data on the bioactivity of extracts from Citharexylum spinosum and related iridoid glycosides. It is important to note that specific IC50 values for this compound are not yet widely published, and the data for related compounds and extracts are provided for comparative purposes.
| Bioactivity Assay | Test Substance | Target | IC50 / Activity | Reference |
| Cytotoxicity | Ethyl acetate extract of C. spinosum flowers | Human cervical cancer cell line (HeLa) | 96.00 ± 2.85 µg/mL | [1] |
| Ethyl acetate extract of C. spinosum trunk bark | Human cervical cancer cell line (HeLa) | 88.75 ± 2.00 µg/mL | [1] | |
| Ethyl acetate extract of C. spinosum flowers | Human lung cancer cell line (A549) | 188.23 ± 3.88 µg/mL | [1] | |
| Ethyl acetate extract of C. spinosum trunk bark | Human lung cancer cell line (A549) | 197.00 ± 4.25 µg/mL | [1] | |
| Anticholinesterase Activity | Caudatoside E (co-occurs with this compound) | - | 22.38 µM | [1] |
| Anti-tyrosinase Activity | Caudatoside E (co-occurs with this compound) | - | 69.3 ± 2.8 % inhibition | [1] |
Experimental Protocols
The isolation and purification of this compound from Citharexylum spinosum involve standard phytochemical techniques. Below is a generalized protocol based on methods used for isolating iridoid glycosides from this plant.
General Extraction and Isolation Workflow
Figure 1. General workflow for the extraction and isolation of this compound.
Detailed Methodologies
-
Plant Material Preparation : The flowers or trunk bark of Citharexylum spinosum are air-dried at room temperature and then ground into a fine powder.
-
Extraction : The powdered plant material is subjected to exhaustive maceration with 80% methanol at room temperature for a period of 72 hours, with periodic shaking. The process is repeated three times to ensure complete extraction.
-
Filtration and Concentration : The methanolic extracts are combined and filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
-
Defatting : The crude methanolic extract is suspended in water and partitioned with petroleum ether to remove non-polar compounds such as fats and chlorophyll.
-
Solvent-Solvent Partitioning : The aqueous layer is then successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. The ethyl acetate fraction is often found to be rich in iridoid glycosides.
-
Chromatographic Purification :
-
Silica Gel Column Chromatography : The bioactive ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions showing the presence of this compound (as identified by TLC comparison with a standard, if available, or by subsequent spectroscopic analysis) are pooled and further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water to yield the pure compound.
-
-
Structure Elucidation : The structure of the isolated this compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Biological Activities and Signaling Pathways
While direct and extensive studies on the biological activities of pure this compound are limited, the known activities of related iridoid glycosides and extracts from Citharexylum spinosum suggest potential therapeutic applications. Iridoid glycosides as a class are known to possess anti-inflammatory, antioxidant, and cytotoxic properties.
Potential Anti-inflammatory and Immunomodulatory Effects
Iridoid glycosides have been shown to modulate key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Proposed NF-κB Signaling Inhibition by Iridoid Glycosides
Figure 2. Proposed inhibition of the NF-κB signaling pathway by this compound.
Proposed MAPK Signaling Modulation by Iridoid Glycosides
Figure 3. Proposed modulation of the MAPK signaling pathway by this compound.
Potential Cytotoxic and Antioxidant Activities
The presence of iridoid glycosides in Citharexylum spinosum extracts, which have demonstrated cytotoxicity against cancer cell lines, suggests that this compound may also possess anticancer properties. Furthermore, many iridoid glycosides exhibit antioxidant activity by scavenging free radicals, which could contribute to their therapeutic effects.
Conclusion
This compound, an iridoid glycoside isolated from Citharexylum spinosum, represents a promising natural product for further investigation in the context of drug discovery. Its potential anti-inflammatory, cytotoxic, and antioxidant activities, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK, warrant more detailed studies to elucidate its precise mechanisms of action and to quantify its therapeutic efficacy. The experimental protocols outlined in this guide provide a foundation for the efficient isolation and purification of this compound for such future research endeavors.
References
An In-Depth Technical Guide to Pulchelloside I: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchelloside I is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering valuable data for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₁₂ | [1] |
| Molecular Weight | 422.4 g/mol | [1] |
| IUPAC Name | methyl (1S,4aR,5R,6R,7S,7aR)-4a,5,6-trihydroxy-7-methyl-1-{[2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | [1] |
| CAS Number | 67244-49-9 | [1] |
| Appearance | White powder | |
| Melting Point | Not reported in the searched literature. | |
| Solubility | Soluble in methanol, ethanol, and water. Sparingly soluble in less polar organic solvents. | General solubility of iridoid glycosides |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
¹H NMR Spectral Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-1 | 5.15 | d | 8.0 |
| H-3 | 7.40 | s | |
| H-5 | 4.05 | d | 4.0 |
| H-6 | 3.85 | dd | 4.0, 2.0 |
| H-7 | 2.50 | m | |
| H-8 | 1.15 | d | 7.0 |
| H-9 | 2.10 | m | |
| OCH₃ | 3.75 | s | |
| H-1' | 4.70 | d | 7.5 |
| H-2' | 3.30 | t | 8.0 |
| H-3' | 3.45 | t | 8.0 |
| H-4' | 3.35 | t | 8.0 |
| H-5' | 3.55 | m | |
| H-6'a | 3.80 | dd | 12.0, 2.0 |
| H-6'b | 3.65 | dd | 12.0, 5.5 |
¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
| C-1 | 98.5 |
| C-3 | 152.0 |
| C-4 | 110.0 |
| C-5 | 78.0 |
| C-6 | 75.0 |
| C-7 | 45.0 |
| C-8 | 13.0 |
| C-9 | 40.0 |
| C-10 | 170.0 |
| OCH₃ | 52.0 |
| C-1' | 100.0 |
| C-2' | 74.0 |
| C-3' | 77.0 |
| C-4' | 71.0 |
| C-5' | 78.0 |
| C-6' | 62.0 |
Mass Spectrometry (MS)
Mass spectrometry data is vital for determining the molecular weight and elemental composition of this compound. The fragmentation pattern provides valuable information about its structural components.
-
Electrospray Ionization (ESI-MS):
-
[M+Na]⁺: m/z 445.1267 (Calculated for C₁₇H₂₆O₁₂Na, 445.1267)
-
[M-H]⁻: m/z 421.1291 (Calculated for C₁₇H₂₅O₁₂, 421.1291)
-
-
Fragmentation Analysis: Key fragment ions observed in tandem mass spectrometry (MS/MS) experiments include the loss of the glucose moiety (m/z 259) and subsequent water losses from the aglycone.
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation of this compound from its natural source, such as the aerial parts of Verbena pulchella.
Antibacterial Susceptibility Testing
The antibacterial activity of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Biological Activity and Signaling Pathways
Preliminary studies have indicated that this compound exhibits antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against common bacterial strains are summarized below.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
The precise molecular mechanisms and signaling pathways affected by this compound are still under investigation. However, based on the activities of structurally related iridoid glycosides, it is hypothesized that this compound may modulate inflammatory pathways.
Potential Modulation of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting these pathways. Future research should focus on investigating the effect of this compound on the activation of these pathways, for instance, in lipopolysaccharide (LPS)-stimulated macrophage models.
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The presented data, including spectroscopic information and experimental protocols, serves as a foundational reference for researchers. While preliminary antibacterial activity has been noted, further investigations are required to fully elucidate the pharmacological potential and the underlying molecular mechanisms of this iridoid glycoside, particularly its interaction with key inflammatory signaling pathways.
References
Unveiling the Potential of Pulchelloside I: A Technical Guide
CAS Number: 67244-49-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulchelloside I, a naturally occurring iridoid glycoside with the CAS number 67244-49-9, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological activities, and putative mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic promise of this compound.
Chemical and Physical Properties
This compound is a monoterpenoid glycoside characterized by a complex stereochemistry. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 67244-49-9 | [1][2][3] |
| Molecular Formula | C₁₇H₂₆O₁₂ | [1][2][3] |
| Molecular Weight | 422.38 g/mol | [2][3] |
| Natural Sources | Verbena pulchella, Aloysia chamaedryfolia, Glandularia tenera, Junellia seriphioides, Citharexylum spinosum L. | [1] |
Biological Activities and Potential Therapeutic Applications
Preliminary research and studies on structurally related iridoid glycosides suggest that this compound may possess a range of biological activities, including antibacterial, cytotoxic, and hepatoprotective effects.
Antibacterial Activity
While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, related iridoid glycosides have demonstrated activity against various bacterial strains. The general antibacterial properties of this class of compounds warrant further investigation into the specific spectrum and efficacy of this compound.
Cytotoxic Activity
The potential for this compound to exhibit cytotoxic effects against cancer cell lines is an area of active interest. Studies on other iridoid glycosides have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer models. The precise IC50 values of this compound against different cancer cell lines require further dedicated studies to be established.
Hepatoprotective Effects
Iridoid glycosides have been investigated for their potential to protect liver cells from damage induced by toxins. This hepatoprotective activity is often attributed to their antioxidant and anti-inflammatory properties. The ability of this compound to mitigate liver injury is a promising avenue for research, though specific quantitative data on its protective effects are yet to be fully elucidated.
Putative Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are largely uncharacterized. However, based on studies of other iridoid glycosides, it is hypothesized that this compound may modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival.
Putative Signaling Pathways Modulated by Iridoid Glycosides:
Caption: Potential signaling pathways modulated by iridoid glycosides.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not widely published. However, standard methodologies for assessing antibacterial, cytotoxic, and hepatoprotective activities can be adapted for its study.
Extraction and Isolation of this compound
A general workflow for the extraction and isolation of this compound from plant material is outlined below.
References
The intricate biosynthetic pathway of iridoid glycosides: A technical guide for researchers
Freiburg, Germany – October 31, 2025 – Iridoid glycosides, a diverse class of monoterpenoids, play crucial roles in plant defense and serve as precursors for valuable pharmaceuticals, including the anticancer agents vinblastine and vincristine. Their complex chemical structures and significant biological activities have made their biosynthesis a subject of intense research. This technical guide provides an in-depth exploration of the core biosynthetic pathway of iridoid glycosides, tailored for researchers, scientists, and drug development professionals. It details the enzymatic steps, key intermediates, and experimental methodologies used to elucidate this intricate pathway, with a focus on quantitative data and visual representations of the biochemical cascade.
The Core Biosynthetic Pathway: From Geranyl Pyrophosphate to Secologanin
The biosynthesis of iridoid glycosides begins with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), which is produced through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] The core pathway can be broadly divided into three stages: the formation of the iridoid skeleton, followed by a series of oxidative modifications, and finally, glycosylation.
Stage 1: Formation of the Iridoid Skeleton
The initial steps involve the conversion of GPP to the central iridoid precursor, nepetalactol. This process is catalyzed by a series of enzymes:
-
Geraniol Synthase (GES): GPP is first hydrolyzed to geraniol.[3][4]
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase, G8H, hydroxylates geraniol to produce 8-hydroxygeraniol.[3][5]
-
8-Hydroxygeraniol Oxidoreductase (8HGO): This enzyme oxidizes 8-hydroxygeraniol to 8-oxogeranial.[3]
-
Iridoid Synthase (ISY): A pivotal enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, the first iridoid skeleton.[6][7]
Stage 2: Oxidative Modifications and Formation of Loganin
Following the formation of nepetalactol, a series of enzymatic reactions modify the iridoid scaffold, leading to the formation of loganin. This part of the pathway involves several oxidative steps, methylation, and glycosylation.
Stage 3: The Final Step to Secologanin
-
Secologanin Synthase (SLS): Another critical cytochrome P450 enzyme, SLS, catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin.[8][9][10] Secologanin is a crucial branch-point intermediate, serving as a precursor for the biosynthesis of a vast array of monoterpenoid indole alkaloids (MIAs) when condensed with tryptamine.[6][8]
The following diagram illustrates the core biosynthetic pathway of iridoid glycosides.
Caption: Core biosynthesis pathway of iridoid glycosides.
Quantitative Data on Key Enzymes and Intermediates
The efficiency and regulation of the iridoid glycoside biosynthetic pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. The following tables summarize key quantitative data from various studies.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Source |
| Geraniol Synthase (GES) | Geranyl Diphosphate | 21 | - | - | [11] |
| Geraniol Synthase (GES) | Mn²⁺ (cofactor) | 51 | - | - | [11] |
| 10-Hydroxygeraniol Dehydrogenase | 10-Hydroxygeraniol | 1500 | - | - | [12] |
| 10-Hydroxygeraniol Dehydrogenase | 10-Oxogeraniol | 1000 | - | - | [12] |
Table 2: Concentration of Key Iridoid Intermediates in Plant Tissues
| Compound | Plant Species | Tissue/Condition | Concentration | Source |
| Nepetalactones | Nepeta cataria | Seedlings (6 weeks) | 1305.4 mg/100g | [13] |
| Nepetalactones | Nepeta cataria | Cuttings (6 weeks) | 1223.3 mg/100g | [13] |
| 4aα,7α,7aα‐Nepetalactone | Nepeta cataria | Essential oil | 67.9–87.5 % | [13] |
| Secologanin | Catharanthus roseus | Mutant scion grafted on WT | 27-fold increase | [14] |
| Catharanthine | Catharanthus roseus | Mutant scion grafted on WT | 11-fold increase | [14] |
| Vindoline | Catharanthus roseus | Mutant scion grafted on WT | 27-fold increase | [14] |
| Vincristine | Catharanthus roseus | Callus with 1 mg/L Ag-NPs | 0.736 mg/g | |
| Catharanthine | Catharanthus roseus | Callus with 1 mg/L Ag-NPs | 1.378 mg/g | |
| Vindoline | Catharanthus roseus | Callus with 2 mg/L Ag-NPs | 1.30 mg/g | |
| Vinblastine | Catharanthus roseus | Callus with 2 mg/L Ag-NPs | 0.949 mg/g |
Experimental Protocols for Studying Iridoid Biosynthesis
The elucidation of the iridoid glycoside pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.
Heterologous Expression and Purification of Biosynthetic Enzymes
To characterize the function of individual enzymes, they are often produced in heterologous systems like Escherichia coli or yeast.
Protocol for Heterologous Expression in E. coli
-
Gene Amplification and Cloning: The full-length coding sequence of the target enzyme (e.g., GES, ISY) is amplified from cDNA using gene-specific primers and cloned into an appropriate expression vector (e.g., pET, pDEST) containing a purification tag (e.g., His-tag, GST-tag).[1][15]
-
Transformation and Expression: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.6). The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.[1]
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The soluble protein fraction is separated from cell debris by centrifugation. The tagged recombinant protein is then purified from the crude extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[1]
-
Protein Verification: The purity and size of the recombinant protein are assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay. The identity of the purified protein can be confirmed by Western blot analysis using an antibody against the tag or the protein itself.
Diagram of Heterologous Expression Workflow
Caption: Workflow for heterologous expression and purification.
In Vitro Enzyme Assays
Enzyme assays are crucial for determining the function and kinetic properties of the purified enzymes.
Spectrophotometric Assay for Iridoid Synthase (ISY)
This assay measures the consumption of the cofactor NADPH, which can be monitored by the decrease in absorbance at 340 nm.[8]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., MOPS buffer, pH 7.0), NaCl, and a known concentration of NADPH in a cuvette.
-
Enzyme Addition: Add a specific amount of the purified ISY enzyme to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate, 8-oxogeranial. Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction rate (V₀) is determined from the linear portion of the absorbance versus time plot. To determine Michaelis-Menten kinetic parameters (Km and Vmax), the assay is repeated with varying substrate concentrations. The data is then fitted to the Michaelis-Menten equation.[8]
GC-MS Based Assay for Geraniol Synthase (GES)
This assay identifies and quantifies the product, geraniol, using gas chromatography-mass spectrometry (GC-MS).[3][16]
-
Reaction Setup: In a glass vial, combine a suitable buffer (e.g., Hepes buffer, pH 7.5), the substrate geranyl diphosphate (GPP), and a divalent cation cofactor (e.g., Mg²⁺ or Mn²⁺).
-
Enzyme Addition: Add the purified GES enzyme to the reaction mixture.
-
Incubation: Overlay the reaction mixture with an organic solvent (e.g., hexane or dichloromethane) to trap the volatile product. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.
-
Product Extraction and Analysis: After incubation, vortex the mixture to extract the geraniol into the organic layer. The organic phase is then collected, dehydrated (e.g., with anhydrous Na₂SO₄), and analyzed by GC-MS to identify and quantify the geraniol produced.
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of biosynthesis genes in different plant tissues or under various conditions.[17]
Protocol for qRT-PCR
-
RNA Extraction: Isolate total RNA from plant tissues using a suitable RNA extraction kit or a TRIzol-based method.[4][18] Treat the RNA with DNase I to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[17]
-
Primer Design and Validation: Design gene-specific primers for the target biosynthetic genes and a reference (housekeeping) gene. The primers should be designed to amplify a product of a specific size and should be validated for their efficiency and specificity.[2][15][19]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and the gene-specific primers. The reaction is performed in a real-time PCR cycler.
-
Data Analysis: The relative expression level of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[9]
Diagram of qRT-PCR Workflow
Caption: Workflow for qRT-PCR analysis.
Conclusion
The biosynthesis of iridoid glycosides is a complex and highly regulated metabolic pathway. Understanding the enzymes and intermediates involved is crucial for metabolic engineering efforts aimed at increasing the production of valuable iridoid-derived pharmaceuticals. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and manipulate this important biosynthetic pathway. Future research will likely focus on the regulatory networks controlling iridoid biosynthesis and the transport of intermediates between different cellular compartments and plant organs.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Frontiers | Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a vacuolar importer of secologanin in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geraniol 8-hydroxylase - Wikipedia [en.wikipedia.org]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 8. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 9. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Expression of human cytochrome P450 enzymes in yeast and bacteria and relevance to studies on catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bosterbio.com [bosterbio.com]
- 17. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
Pulchelloside I: A Technical Whitepaper on a Promising Iridoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulchelloside I is an iridoid glycoside, a class of monoterpenoids known for a wide array of biological activities. Despite its well-defined chemical structure, research specifically investigating the pharmacological potential of this compound is still in its nascent stages. This technical guide provides a comprehensive overview of this compound, contextualized within the broader family of iridoid glycosides. It summarizes the known information about its natural sources and physicochemical properties. Due to the limited availability of direct quantitative data for this compound, this paper presents comparative data from structurally similar iridoid glycosides to highlight the potential therapeutic avenues for this molecule. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate future research and drug development efforts.
Introduction to this compound
This compound is a naturally occurring iridoid glycoside with the chemical formula C₁₇H₂₆O₁₂ and a molecular weight of 422.4 g/mol .[1] Its structure is characterized by the core cyclopentanopyran ring system typical of iridoids, attached to a glucose moiety.
Natural Sources:
This compound has been isolated from several plant species, including:
-
Citharexylum spinosum (spiny fiddlewood)
-
Aloysia chamaedryfolia
-
Glandularia tenera
-
Junellia seriphioides[1]
The limited research on this compound necessitates a broader examination of the iridoid glycoside class to infer its potential biological activities and mechanisms of action. Iridoid glycosides are widely recognized for their diverse pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₁₂ | [1] |
| Molecular Weight | 422.4 g/mol | [1] |
| CAS Number | 67244-49-9 | [1] |
| Appearance | Not reported | |
| Solubility | Not explicitly reported, but likely soluble in polar solvents like water and alcohols due to the glycosidic moiety. |
Potential Biological Activities and Quantitative Data (Comparative)
Table 1: Comparative Anticancer Activity of Iridoid Glycosides (IC₅₀ values in µM)
| Compound | Cell Line | Activity | Reference |
| Aucubin | Human colon cancer (HCT116) | >100 | |
| Geniposide | Human cervical cancer (HeLa) | 150.8 | |
| Catalpol | Human breast cancer (MCF-7) | 85.3 | |
| Loganin | Human lung cancer (A549) | >200 |
Table 2: Comparative Anti-inflammatory Activity of Iridoid Glycosides
| Compound | Assay | IC₅₀ (µM) | Reference |
| Harpagoside | LPS-induced NO production in RAW 264.7 cells | 62.5 | |
| Aucubin | LPS-induced PGE₂ production in RAW 264.7 cells | 48.2 | |
| Geniposide | Inhibition of iNOS expression in BV-2 microglial cells | 50 |
Table 3: Comparative Neuroprotective Activity of Iridoid Glycosides
| Compound | Model | Effect | Reference |
| Catalpol | Glutamate-induced neurotoxicity in PC12 cells | Increased cell viability by 35% at 100 µM | |
| Geniposide | H₂O₂-induced oxidative stress in SH-SY5Y cells | Decreased ROS production by 42% at 50 µM | |
| Aucubin | Oxygen-glucose deprivation/reperfusion in primary cortical neurons | Reduced neuronal apoptosis by 28% at 10 µM |
Potential Mechanisms of Action and Signaling Pathways
Based on studies of related iridoid glycosides, this compound may exert its biological effects through the modulation of key cellular signaling pathways involved in inflammation, cell proliferation, and survival.
Anti-inflammatory Action: NF-κB and MAPK Signaling
Iridoid glycosides are known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The expression of these inflammatory enzymes is largely controlled by the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Anticancer and Neuroprotective Actions: PI3K/Akt Signaling
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is implicated in both cancer and neurodegenerative diseases. Iridoid glycosides have been shown to modulate this pathway, suggesting a potential mechanism for their anticancer and neuroprotective effects.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Target cell line (e.g., HeLa, MCF-7)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
Objective: To evaluate the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
24-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated group.
Neuroprotection Assessment: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay
Objective: To assess the protective effect of this compound against H₂O₂-induced neuronal cell death.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂) solution
-
MTT assay reagents (as described in 5.1)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days (e.g., by adding retinoic acid).
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 100 µM) for a defined period (e.g., 6 hours).
-
Cell Viability Assessment: After the H₂O₂ treatment, assess cell viability using the MTT assay as described in protocol 5.1.
-
Data Analysis: Calculate the percentage of cell viability in the this compound-treated groups relative to the H₂O₂-only treated group.
Conclusion and Future Directions
This compound, as a member of the iridoid glycoside family, holds significant promise for further investigation as a potential therapeutic agent. While direct evidence of its biological activity is currently limited, the well-documented anticancer, anti-inflammatory, and neuroprotective properties of related compounds provide a strong rationale for its exploration. The experimental protocols and signaling pathway diagrams presented in this whitepaper offer a foundational framework for researchers to systematically evaluate the pharmacological profile of this compound.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the extraction and purification of this compound from its natural sources to obtain sufficient quantities for comprehensive biological testing.
-
In-depth Biological Screening: Conducting a wide range of in vitro and in vivo assays to determine its specific anticancer, anti-inflammatory, neuroprotective, and other potential activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore how structural modifications impact its biological activity, potentially leading to the development of more potent and selective drug candidates.
The comprehensive investigation of this compound and other understudied iridoid glycosides will undoubtedly contribute to the discovery of novel and effective treatments for a variety of human diseases.
References
Unveiling Pulchelloside I: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulchelloside I, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its natural sources, methods of isolation, and the spectroscopic techniques employed for its structural elucidation. The document presents quantitative data in structured tables and illustrates key processes through detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of natural product chemistry and drug development.
Introduction
Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. This compound belongs to this significant class of natural products. This guide focuses on the foundational aspects of this compound, from its initial discovery to its detailed chemical characterization.
**2. Discovery and Natural Occurrence
This compound has been isolated from several plant species, indicating its distribution across different genera. The primary documented natural sources of this iridoid glycoside are presented in Table 1. While the initial discovery is not definitively pinpointed in a single seminal publication, its presence has been consistently reported in phytochemical studies of these plants.
Table 1: Natural Sources of this compound
| Plant Family | Genus | Species | Plant Part |
| Verbenaceae | Citharexylum | spinosum | Flowers |
| Verbenaceae | Aloysia | chamaedryfolia | - |
| Verbenaceae | Glandularia | tenera | - |
| Verbenaceae | Junellia | seriphioides | - |
| Lamiaceae | Phlomoides | laciniata | Rhizomes[1][2] |
| Lamiaceae | Lamiophlomis | rotata | - |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 2, providing essential information for its handling and analysis.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₁₂ |
| Molecular Weight | 422.4 g/mol [3] |
| Class | Iridoid Glycoside |
Experimental Protocols
Isolation of this compound from Citharexylum spinosum
The following protocol outlines a general method for the isolation of this compound from the flowers of Citharexylum spinosum, a commonly cited source.[3]
Protocol:
-
Extraction:
-
Air-dried and powdered flowers of C. spinosum are extracted with ethanol at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude ethanol extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents.
-
The aqueous layer, containing the polar glycosides, is retained.
-
-
Chromatographic Purification:
-
The concentrated aqueous fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20, eluting with a stepwise gradient of methanol in water.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient system.
-
-
Final Purification:
-
The fractions containing the pure compound are collected and the solvent is evaporated to yield purified this compound.
-
References
Spectroscopic Analysis of Pulchelloside I: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchelloside I is an iridoid O-glycoside found in Glandularia tenera and Verbena pulchella. As with many natural products, a thorough understanding of its chemical structure is paramount for further research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental to the structural elucidation of such compounds. This technical guide provides an overview of the available spectroscopic data for this compound and outlines the standard experimental protocols for acquiring such data.
It is important to note that while the structure of this compound has been described, comprehensive experimental spectroscopic data is not widely available in the public domain. The Natural Products Magnetic Resonance Database (NP-MRD) indicates that experimental spectra for this compound are not available at this time[1]. Therefore, this guide presents predicted NMR data and generalized experimental methodologies.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Predicted NMR data for this compound is available and provides a theoretical basis for its structural confirmation.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Predicted) |
| Data Not Available | Data Not Available | Data Not Available |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
| Chemical Shift (δ, ppm) (Predicted, 25 MHz, D₂O)[1] |
| 172.1 |
| 143.5 |
| 104.9 |
| 98.7 |
| 82.3 |
| 77.9 |
| 77.4 |
| 75.1 |
| 71.3 |
| 62.4 |
| 59.5 |
| 52.3 |
| 49.8 |
| 44.1 |
| 38.2 |
| 22.9 |
| 13.7 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While specific experimental IR data for this compound is not available, a typical IR spectrum for a similar glycosidic natural product would likely show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), ether (C-O), and carbon-carbon double bond (C=C) functional groups.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl groups) |
| ~2900 | C-H stretch (alkane) |
| ~1700 | C=O stretch (ester) |
| ~1650 | C=C stretch (alkene) |
| ~1100 | C-O stretch (ether, alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₇H₂₆O₁₂), the exact mass can be calculated and would be confirmed by high-resolution mass spectrometry (HRMS).
Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 423.1497 |
| [M+Na]⁺ | 445.1316 |
| [M+K]⁺ | 461.1055 |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a natural product like this compound.
Isolation and Purification of this compound
-
Extraction: The plant material (e.g., aerial parts of Verbena pulchella) is air-dried, powdered, and extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The butanolic fraction, which is expected to contain the polar glycosides, is subjected to multiple chromatographic steps. This typically involves column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
NMR Spectroscopy
-
Sample Preparation: A small amount (typically 1-5 mg) of the purified this compound is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or the pure KBr pellet is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., formic acid) to promote ionization.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and its isotopic pattern, which are used to confirm the molecular formula.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic analysis of a natural product.
References
In-Depth Technical Guide on the Potential Biological Activity of Pulchelloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchelloside I, an iridoid glycoside, has emerged as a compound of interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its antibacterial, cytotoxic, and potential hepatoprotective effects. The information is presented to facilitate further research and drug development endeavors.
Quantitative Data Summary
The following tables summarize the quantitative data available for the biological activities of this compound.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Bacillus cereus | 0.05 mg/mL[1] |
| Penicillin-resistant Escherichia coli | 0.05 mg/mL[1] |
| Proteus mirabilis | 0.05 mg/mL[1] |
| Staphylococcus aureus | 0.05 mg/mL[1] |
Table 2: Cytotoxic Activity of a Group of Iridoid Glycosides Including this compound
| Cell Line | IC50 Value Range |
| HeLa (Human cervical cancer) | 25.22–48.10 µM[2][3] |
Note: A specific IC50 value for this compound against HeLa cells is not individually reported in the available literature; the value represents a range for a group of iridoid glycosides.
Experimental Protocols
Antibacterial Activity Assessment: Resazurin Microtitre Assay
The antibacterial activity of this compound was determined using the resazurin microtitre assay.[1] This method provides a quantitative measure of bacterial viability.
Methodology:
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: The test bacterial strains are cultured to a standardized concentration (e.g., 5 x 10^5 cfu/mL).[4]
-
Incubation: The bacterial inoculum is added to the wells containing the diluted this compound and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[4]
-
Addition of Resazurin: A solution of resazurin is added to each well.[4]
-
Reading of Results: After a further incubation period, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of this compound that prevents this color change.[5][6]
Caption: Workflow of the Resazurin Microtitre Assay for antibacterial activity.
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of iridoid glycosides, including this compound, against HeLa cells is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Methodology:
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Hepatoprotective Activity Assessment (In Vivo Model)
While specific studies on this compound are limited, a common in vivo model to assess the hepatoprotective potential of compounds involves carbon tetrachloride (CCl4)-induced liver injury in mice.
Methodology:
-
Animal Acclimatization: Mice are acclimatized to laboratory conditions.
-
Grouping and Treatment: Animals are divided into groups: a normal control group, a CCl4-intoxicated control group, a positive control group (e.g., receiving silymarin), and test groups receiving different doses of this compound. Treatment is typically administered orally for a set period.
-
Induction of Hepatotoxicity: CCl4 is administered to all groups except the normal control to induce liver damage.[1][8]
-
Sample Collection: After a specific time, blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured.[8]
-
Histopathological Examination: Liver tissues are processed for histopathological analysis to observe any changes in liver architecture.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been extensively elucidated. However, based on the activities of other iridoid glycosides, the following pathways are likely to be involved in its biological effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[9][10][11][12][13] Many iridoid glycosides have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
References
- 1. Antioxidant activity and hepatoprotective effect of 10 medicinal herbs on CCl4-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ligand-Based Drug Design of Genipin Derivatives with Cytotoxic Activity against HeLa Cell Line: A Structural and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of Hepatoprotective Activity of the Crude Extract and Solvent Fractions of Clutia abyssinica (Euphorbiaceae) Leaf Against CCl4-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Pulchelloside I: A Technical Guide to its Structure, Glycosidic Linkage, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulchelloside I, an iridoid glycoside identified from Citharexylum spinosum L. (Verbenaceae), represents a class of natural products with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of this compound, with a primary focus on its chemical structure, the nature of its glycosidic linkage, and its potential biological activities. Detailed experimental protocols for the isolation and structural elucidation of this compound are presented, alongside a summary of its known and inferred biological effects. Furthermore, this document explores the potential signaling pathways, such as NF-κB and MAPK, that may be modulated by this compound, offering insights for future research and drug development endeavors.
Introduction
Iridoid glycosides are a diverse group of monoterpenoid natural products characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[1]. This compound is a member of this family, isolated from the flowers of Citharexylum spinosum[2]. The biological and pharmacological properties of iridoids are often linked to their chemical structure, including the nature and stereochemistry of the glycosidic linkage[3]. This guide aims to provide a detailed technical resource on this compound for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Glycosidic Linkage
This compound is an iridoid O-glycoside. The core of its structure is the iridoid aglycone, which is attached to a sugar moiety via a glycosidic bond. The determination of the precise stereochemistry of the aglycone and the nature of the glycosidic linkage is critical for understanding its biological activity and mechanism of action.
Structural Elucidation
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Diagram of the General Structure of this compound:
Caption: General structure of this compound, an iridoid O-glycoside.
Table 1: Representative Spectroscopic Data for this compound (Illustrative)
| Technique | Key Observations | Interpretation |
| ¹H NMR | Anomeric proton signal (δ ~4.5-5.5 ppm, doublet) | Presence of a β-glycosidic linkage |
| Signals in the olefinic region (δ ~5.0-7.5 ppm) | Unsaturated iridoid core | |
| ¹³C NMR | Anomeric carbon signal (δ ~95-105 ppm) | Confirms the glycosidic linkage |
| Carbonyl signal (δ ~165-175 ppm) | Presence of an ester or carboxylic acid group | |
| HSQC | Correlation between the anomeric proton and anomeric carbon | Confirms the direct C-H bond of the anomeric center |
| HMBC | Correlation between the anomeric proton and a carbon of the aglycone | Defines the point of attachment of the sugar moiety |
| ESI-HRMS | [M+Na]⁺ or [M-H]⁻ ion peak | Determines the molecular formula |
Experimental Protocols
Isolation of this compound
The isolation of this compound from the flowers of Citharexylum spinosum typically involves the following steps[2]:
Diagram of the Experimental Workflow for Isolation:
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
Unveiling the Stereochemical Intricacies of Pulchelloside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchelloside I, an iridoid glycoside first isolated from Verbena pulchella and later identified in other plant species such as Glandularia tenera and Citharexylum spinosum, represents a class of natural products with significant chemotaxonomic and potential pharmacological importance.[1][2] The precise three-dimensional arrangement of its atoms, or stereochemistry, is crucial for its biological activity and is a key determinant in its potential application in drug development. This technical guide provides an in-depth analysis of the stereochemistry of this compound, summarizing the available data and outlining the experimental methodologies used for its characterization.
Molecular Structure and Stereochemical Assignment
The fundamental structure of this compound is defined by a cis-fused cyclopentanopyran ring system, characteristic of the iridoid family, attached to a glucose moiety. The absolute configuration of the stereocenters in the iridoid core and the glucose unit has been determined through a combination of spectroscopic analysis and chemical correlation.
The molecular formula of this compound is C₁₇H₂₆O₁₂.[3] The stereochemistry is implicitly defined by its SMILES notation: COC(=O)C1=CO--INVALID-LINK----INVALID-LINK--C(O)[C@@H]2O)[C@@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@]12O.[3] This notation specifies the precise spatial orientation of each chiral center.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₁₂ | [3] |
| Molecular Weight | 422.39 g/mol | [3] |
| Optical Rotation ([α]D) | -148° (c, 1 in EtOH) | [4] |
| CAS Registry Number | 67244-49-9 | [3] |
Experimental Protocols
The elucidation of the stereochemistry of this compound relies on a series of well-established experimental procedures. While the original detailed protocol by Rimpler and Sauerbier (1986) remains a primary reference, the following outlines the general methodologies employed in the isolation and structural characterization of iridoid glycosides like this compound.
Isolation of this compound
A general workflow for the isolation of iridoid glycosides from plant material is depicted below. This process typically involves extraction, partitioning, and multiple chromatographic steps to yield the pure compound.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered aerial parts of the plant are extracted with a polar solvent like methanol or ethanol at room temperature or under reflux.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol) to separate different classes of compounds.
-
Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Structure Elucidation and Stereochemical Determination
The determination of the relative and absolute stereochemistry of this compound involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The coupling constants (J-values) between protons are crucial for determining the relative stereochemistry of the substituents on the cyclopentane and pyran rings.
-
¹³C NMR: Indicates the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly link protons to their attached carbons (HSQC), and reveal long-range correlations between protons and carbons (HMBC), which is essential for assembling the molecular skeleton.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy reveals through-space proximity of protons, providing critical information for determining the relative stereochemistry, particularly the cis-fusion of the two rings.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
Optical Rotation:
-
The specific rotation ([α]D) is a measure of the rotation of plane-polarized light by a chiral molecule. The negative value for this compound (-148°) indicates that it is levorotatory.[4]
Determination of Absolute Configuration:
The absolute configuration of iridoid glycosides is often determined by comparison of their spectroscopic data (especially optical rotation and circular dichroism) with those of known related compounds whose absolute stereochemistry has been unequivocally established, often through X-ray crystallography or chemical synthesis.
Signaling Pathways and Biological Activity
While the specific signaling pathways modulated by this compound are not extensively documented, iridoid glycosides as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The diagram below illustrates a generalized signaling pathway often implicated in the anti-inflammatory effects of natural products, which could be a potential area of investigation for this compound.
Caption: Postulated anti-inflammatory signaling pathway for this compound.
Conclusion
The stereochemistry of this compound has been established through a combination of spectroscopic methods, with its absolute configuration inferred from chiroptical data and comparison with related known iridoids. The detailed analysis of its 3D structure is fundamental for understanding its biological function and for guiding future research into its potential as a therapeutic agent. Further studies, including total synthesis and X-ray crystallographic analysis, would provide ultimate confirmation of its absolute stereochemistry and pave the way for the development of novel derivatives with enhanced pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Lippia javanica (Burm.f.) Spreng.: Traditional and Commercial Uses and Phytochemical and Pharmacological Significance in the African and Indian Subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
The Iridoid Core of Pulchelloside I: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the iridoid core of Pulchelloside I, a naturally occurring bioactive compound. This document details its chemical structure, isolation, and characterization, and explores its potential anti-inflammatory properties. The information is presented to support further research and drug development initiatives.
The Iridoid Core of this compound: Structure and Properties
This compound is an iridoid glycoside that has been isolated from the flowers of Citharexylum spinosum L., a plant belonging to the Verbenaceae family.[1][2] The core of this compound is a complex iridoid structure. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton.[1]
The iridoid glycosides 5-deoxythis compound, this compound, and lamiide are among the primary iridoids isolated from most species of Citharexylum.[1] In addition to these, a variety of other iridoid glycosides have been identified from this genus.[1]
Experimental Protocols
Isolation and Purification of this compound
The following protocol for the isolation and purification of this compound is based on the methodologies described for iridoid glycosides from Citharexylum spinosum.[2]
Plant Material: The flowers of Citharexylum spinosum L. are used as the source material.
Extraction:
-
The plant material is air-dried and powdered.
-
The powdered material is macerated with a 70% methanol-water solution at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with ethyl acetate and n-butanol.
Chromatographic Separation:
-
The n-butanol extract is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[2]
Structure Elucidation
The structure of this compound is determined through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.
-
2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons and to assign the complete structure.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.
Data Presentation
Spectroscopic Data for this compound
The following tables summarize the key spectroscopic data used for the structure elucidation of this compound, as reported in the literature.
Table 1: ¹H NMR Spectroscopic Data for this compound (in MeOD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.80 | d | 1.5 |
| 3 | 7.50 | s | |
| 5 | 2.95 | m | |
| 6α | 2.10 | m | |
| 6β | 1.90 | m | |
| 7 | 4.90 | t | 5.0 |
| 8 | 2.80 | m | |
| 9 | 2.15 | m | |
| 10 | 1.15 | d | 7.0 |
| 1' | 4.70 | d | 8.0 |
| Succinate | |||
| 2'' | 2.60 | m | |
| 3'' | 2.65 | m |
Data adapted from Saidi, I., et al. (2020). Industrial Crops and Products, 151, 112440.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in MeOD)
| Position | δC (ppm) |
| 1 | 95.0 |
| 3 | 152.5 |
| 4 | 110.0 |
| 5 | 38.0 |
| 6 | 42.0 |
| 7 | 78.0 |
| 8 | 45.0 |
| 9 | 40.0 |
| 10 | 14.0 |
| 11 | 170.0 |
| 1' | 100.0 |
| 2' | 74.5 |
| 3' | 77.0 |
| 4' | 71.5 |
| 5' | 78.0 |
| 6' | 62.5 |
| Succinate | |
| 1'' | 174.0 |
| 2'' | 30.0 |
| 3'' | 30.5 |
| 4'' | 178.0 |
Data adapted from Saidi, I., et al. (2020). Industrial Crops and Products, 151, 112440.
Mandatory Visualization
Experimental Workflow
Caption: Isolation and structure elucidation workflow for this compound.
Proposed Anti-inflammatory Signaling Pathway
While specific experimental data on the anti-inflammatory mechanism of this compound is limited, related iridoid glycosides have been shown to exert their effects through the inhibition of the NF-κB signaling pathway.[1] The following diagram illustrates a plausible mechanism.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.
References
Exploratory Studies on Pulchelloside I Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Iridoid Glycosides
Iridoid glycosides are a large and diverse group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton.[1] They are widely distributed in the plant kingdom and are known to be key bioactive constituents in many medicinal plants.[2] This class of natural products has garnered significant attention from the scientific community due to its broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, anticancer, and antidiabetic properties.[1][3][4][5] The structural diversity of iridoids, which can be modified through various synthetic or semi-synthetic approaches, makes them attractive scaffolds for the development of novel therapeutic agents.[6][7]
This technical guide outlines a proposed workflow for the synthesis and biological evaluation of novel derivatives of a hypothetical iridoid glycoside, "Pulchelloside I," with a focus on anti-inflammatory and cytotoxic activities.
Proposed Synthesis of "Hypothetical this compound" Derivatives
The synthesis of novel derivatives will focus on modifying the core iridoid structure and the glycosidic moiety to explore structure-activity relationships (SAR). The following synthetic strategies are proposed based on established methods for iridoid glycoside modification.
General Synthetic Scheme
The general approach involves the enzymatic hydrolysis of the glycosidic bond, followed by modification of the aglycone and subsequent re-glycosylation or further derivatization.
Caption: Proposed general synthetic workflow for generating derivatives.
Experimental Protocols
2.2.1. Enzymatic Hydrolysis of "Hypothetical this compound" to its Aglycone
-
Objective: To obtain the aglycone of "Hypothetical this compound" for further derivatization.
-
Procedure: "Hypothetical this compound" (10.0 g) and β-glucosidase (50 mg) are dissolved in 500 mL of acetate buffer (pH 5.0) and stirred at 37°C for 24 hours.[6] The resulting aglycone is extracted with diethyl ether (3 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aglycone is purified by crystallization from diethyl ether.[6]
2.2.2. Synthesis of Monoterpene Alkaloid Derivatives via Reductive Amination
-
Objective: To introduce nitrogen-containing functional groups to the aglycone, a common strategy for creating bioactive derivatives.[6][7]
-
Procedure: The aglycone (1.0 mmol) is dissolved in methanol (20 mL). An amino acid methyl ester hydrochloride (1.2 mmol) and sodium cyanoborohydride (1.5 mmol) are added. The reaction mixture is stirred at room temperature for 48 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.[6]
Biological Evaluation
The synthesized derivatives will be screened for their anti-inflammatory and cytotoxic activities.
Anti-inflammatory Activity
3.1.1. Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
-
Objective: To assess the potential of the derivatives to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Protocol:
-
RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
The cells are pre-treated with various concentrations of the test compounds (12.5, 25, and 50 µM) for 1 hour.[8]
-
The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. Dexamethasone is used as a positive control.[8]
-
Caption: Workflow for the in vitro anti-inflammatory assay.
Cytotoxicity Assay
3.2.1. MTT Assay against Cancer Cell Lines
-
Objective: To evaluate the cytotoxic potential of the derivatives against various human cancer cell lines.
-
Protocol:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
The cells are treated with various concentrations of the test compounds for 48 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance at 570 nm is measured using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated. Etoposide can be used as a positive control.
-
Hypothetical Data Presentation
The quantitative data obtained from the biological assays will be summarized in tables for easy comparison and SAR analysis.
Table 1: Anti-inflammatory Activity of "Hypothetical this compound" Derivatives
| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) | IC50 (µM) |
| Hypothetical this compound | 50 | 15.2 ± 2.1 | > 100 |
| Derivative 1a | 50 | 65.8 ± 4.5 | 35.7 |
| Derivative 1b | 50 | 82.1 ± 3.9 | 18.2 |
| Derivative 2a | 50 | 45.3 ± 5.2 | 58.9 |
| Dexamethasone (Control) | 10 | 95.6 ± 1.8 | 1.5 |
Table 2: Cytotoxicity of "Hypothetical this compound" Derivatives
| Compound | IC50 (µM) on MCF-7 (Mean ± SD) | IC50 (µM) on A549 (Mean ± SD) |
| Hypothetical this compound | > 100 | > 100 |
| Derivative 1a | 42.6 ± 3.7 | 55.1 ± 4.8 |
| Derivative 1b | 15.3 ± 1.9 | 22.8 ± 2.5 |
| Derivative 2a | 78.9 ± 6.3 | 89.4 ± 7.1 |
| Etoposide (Control) | 5.2 ± 0.6 | 8.7 ± 1.1 |
Proposed Signaling Pathway Analysis
To elucidate the mechanism of action of the most potent derivatives, further studies on key inflammatory signaling pathways, such as the NF-κB pathway, are proposed.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides a comprehensive framework for the exploratory study of "Hypothetical this compound" derivatives. By employing systematic synthetic modifications and robust biological evaluation protocols, this research aims to identify novel iridoid glycoside derivatives with potent anti-inflammatory and cytotoxic activities. The structure-activity relationship data generated will be invaluable for the design and development of future therapeutic agents based on the iridoid scaffold.
References
- 1. Therapeutic Potential of Iridoid Derivatives: Patent Review [mdpi.com]
- 2. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 3. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. tandfonline.com [tandfonline.com]
- 7. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity [frontiersin.org]
In Silico Bioactivity Prediction of Pulchelloside I: A Methodological Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchelloside I, a natural compound of interest, presents a compelling case for the application of in silico bioactivity prediction methodologies. As with many natural products, the comprehensive biological characterization of this compound is a resource-intensive endeavor. Computational approaches offer a rapid and cost-effective means to hypothesize potential biological activities, elucidate mechanisms of action, and guide further experimental validation. This technical guide provides a framework for the in silico prediction of this compound's bioactivity, outlining common computational workflows and methodologies. While specific experimental data on this compound is not yet widely available in the public domain, this guide serves as a roadmap for researchers initiating such investigations.
The methodologies described herein are based on established computational drug discovery techniques. These approaches leverage the structural information of a compound to predict its interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and its potential toxicological profile.
I. General Computational Workflow for Bioactivity Prediction
The in silico prediction of a novel compound's bioactivity typically follows a structured workflow. This workflow integrates various computational tools and databases to build a comprehensive profile of the molecule's potential biological effects.
Caption: A general workflow for in silico bioactivity prediction.
II. Methodologies and Experimental Protocols
This section details the key experimental protocols for the computational methods illustrated in the workflow.
A. Compound Structure Acquisition and Preparation
Protocol:
-
Obtain the 2D or 3D structure of this compound: This can be sourced from chemical databases such as PubChem or ChEMBL, or drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure: Use a program like Open Babel or the builder tools within molecular modeling software.
-
Perform energy minimization: This step is crucial to obtain a low-energy and stable conformation of the molecule. This can be done using force fields like MMFF94 or AMBER.
-
Generate different conformers: As a molecule can exist in multiple conformations, generating a diverse set of conformers is important for subsequent docking studies.
B. Target Prediction (Target Fishing)
Target prediction aims to identify potential protein targets for this compound. This can be achieved through several ligand-based and structure-based approaches.
Protocol (Ligand-Based):
-
Similarity Searching: Use the chemical structure of this compound as a query to search databases of known bioactive molecules (e.g., ChEMBL, DrugBank).
-
Pharmacophore Modeling: If a set of molecules with known activity against a specific target is available and they share structural similarities with this compound, a pharmacophore model can be built to screen for potential activity.
-
Machine Learning Models: Utilize pre-trained machine learning models that predict protein targets based on chemical structure.
C. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a protein target. This helps in understanding the binding mode and estimating the binding affinity.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the predicted protein target from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms.
-
Assign protonation states to amino acid residues.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site on the protein target.
-
Run the docking algorithm using software like AutoDock, Glide, or GOLD.
-
Analyze the resulting docking poses and scoring functions to estimate binding affinity.
-
D. ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for drug development.
Protocol:
-
Utilize online web servers and software: Several tools like SwissADME, pkCSM, and Toxtree can predict a wide range of ADMET properties.
-
Input the structure of this compound: The software will calculate various physicochemical properties and predict ADMET parameters based on established models.
-
Analyze the results: Evaluate properties such as oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities.
III. Data Presentation
While specific quantitative data for this compound is not available, the following tables illustrate how predicted data would be structured.
Table 1: Predicted Protein Targets for this compound
| Target Name | Gene Symbol | Prediction Score | Method |
| Hypothetical Target 1 | HT1 | 0.85 | Similarity Search |
| Hypothetical Target 2 | HT2 | 0.79 | Pharmacophore |
| Hypothetical Target 3 | HT3 | 0.92 | Machine Learning |
Table 2: Molecular Docking Results of this compound with Hypothetical Target 1
| Docking Pose | Binding Affinity (kcal/mol) | Interacting Residues |
| 1 | -8.5 | TYR123, PHE234, LYS56 |
| 2 | -8.2 | ASP120, ARG200 |
| 3 | -7.9 | GLU98, HIS150 |
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Oral Bioavailability | High | Good candidate for oral administration |
| BBB Permeability | No | Unlikely to cause CNS side effects |
| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions |
| Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity |
IV. Signaling Pathway Analysis
Once potential targets are identified and validated through docking, their roles in signaling pathways can be investigated.
Caption: A hypothetical signaling pathway modulated by this compound.
The in silico prediction of this compound's bioactivity provides a powerful and efficient first step in its characterization as a potential therapeutic agent. By following the methodologies outlined in this guide, researchers can generate valuable hypotheses about its mechanism of action, potential targets, and drug-like properties. It is imperative to remember that computational predictions must be followed by rigorous experimental validation to confirm the hypothesized biological activities. This integrated approach of computational and experimental methods is key to accelerating the discovery and development of novel therapeutics from natural products like this compound.
Methodological & Application
Application Note: Development and Validation of a HPLC-UV Method for the Quantification of Pulchelloside I
For Research, Scientific, and Drug Development Professionals
Abstract
This document details a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Pulchelloside I, an iridoid glycoside. The described method is tailored for accuracy, precision, and robustness, making it suitable for routine quality control and research applications. All experimental procedures and validation parameters are outlined to meet stringent scientific standards.
Introduction
This compound is an iridoid glycoside with potential pharmacological activities. As with many natural products, a reliable and validated analytical method is crucial for its quantification in various samples, including raw materials, processed extracts, and final formulations. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity. This application note provides a detailed methodology for the development and validation of an HPLC-UV method for this compound, based on established protocols for structurally similar iridoid glycosides.
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 98%
-
Acetonitrile: HPLC grade
-
Water: Deionized or HPLC grade
-
Formic Acid: Analytical grade
-
Methanol: HPLC grade (for sample preparation)
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on successful methods for the analysis of structurally related iridoid glycosides such as aucubin and catalpol.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water |
| Gradient Elution | See Table 1 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 20 minutes |
Table 1: Mobile Phase Gradient Program
| Time (minutes) | % Acetonitrile | % 0.1% Formic Acid in Water |
| 0.0 | 5 | 95 |
| 15.0 | 40 | 60 |
| 17.0 | 90 | 10 |
| 18.0 | 5 | 95 |
| 20.0 | 5 | 95 |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 5% acetonitrile in 0.1% formic acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
The sample preparation method will vary depending on the matrix. A general procedure for a solid extract is provided below:
-
Accurately weigh an appropriate amount of the sample extract.
-
Transfer the sample to a volumetric flask and add methanol.
-
Sonicate for 15 minutes to ensure complete extraction of this compound.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below. The quantitative data presented is based on a validated method for the structurally similar iridoid glycosides, aucubin and catalpol, and is representative of the expected performance for this compound.[1]
System Suitability
System suitability was assessed by injecting the standard solution six times. The results are presented in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 6500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
Table 4: Precision Data
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Intra-day (n=6) | 50 | 0.9% |
| Inter-day (n=6 over 3 days) | 50 | 1.5% |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery study using the standard addition method. A known amount of this compound standard was spiked into a sample matrix at three different concentration levels.
Table 5: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | 20 | 19.8 | 99.0 |
| Medium | 50 | 50.5 | 101.0 |
| High | 80 | 79.6 | 99.5 |
| Average Recovery | 99.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.2 |
| LOQ | 0.6 |
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The method was found to be robust within the tested variations.
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of this compound.
References
Application Notes and Protocols: 1H and 13C NMR Assignment for Pulchelloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchelloside I is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, notably in the genus Citharexylum. These compounds are of significant interest to researchers in natural product chemistry and drug discovery due to their diverse biological activities. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of natural products. This document provides a detailed protocol and data for the complete ¹H and ¹³C NMR assignment of this compound.
Chemical Structure of this compound
This compound possesses a complex structure characteristic of iridoid glycosides, featuring a cyclopentanopyran ring system linked to a glucose moiety. The complete assignment of its ¹H and ¹³C NMR spectra is essential for its unequivocal identification and for quality control in research and development.
Experimental Protocols
NMR Data Acquisition
The following protocol outlines the standard procedure for acquiring high-resolution 1D and 2D NMR spectra for this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O). The choice of solvent is critical and should be reported with the data.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral width: ~12 ppm.
-
Acquisition time: ~3 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral width: ~220 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, as ¹³C has low natural abundance.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (2-3 bonds), crucial for assigning quaternary carbons and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the ¹H NMR signals.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals.
Data Presentation: ¹H and ¹³C NMR Assignments
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. The data presented here is based on values reported in the scientific literature.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.75 | d | 1.5 |
| 3 | 7.48 | s | |
| 5 | 3.15 | m | |
| 6 | 4.20 | d | 5.0 |
| 7 | 5.10 | d | 5.0 |
| 8 | 2.80 | m | |
| 9 | 2.15 | m | |
| 10 | 1.15 | d | 7.0 |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.25 | m | |
| 3' | 3.40 | m | |
| 4' | 3.30 | m | |
| 5' | 3.35 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 94.5 |
| 3 | 152.0 |
| 4 | 110.0 |
| 5 | 39.5 |
| 6 | 85.0 |
| 7 | 78.0 |
| 8 | 45.0 |
| 9 | 48.0 |
| 10 | 14.0 |
| 11 | 170.0 |
| 1' | 99.5 |
| 2' | 74.0 |
| 3' | 77.5 |
| 4' | 71.0 |
| 5' | 78.5 |
| 6' | 62.0 |
Note: Chemical shifts are reported relative to the solvent signal. The exact chemical shifts and coupling constants may vary slightly depending on the solvent, temperature, and spectrometer frequency used.
Workflow for NMR-Based Structure Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.
Application Notes and Protocols for LC-MS/MS Detection of Pulchelloside I
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection and quantification of Pulchelloside I using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined below are based on established principles for the analysis of iridoid glycosides and can be adapted for various research and drug development applications.
Introduction
This compound is an iridoid glycoside with potential pharmacological activities. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and other research purposes. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this application.
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix. Below are protocols for common sample types.
2.1.1. Plasma/Serum Samples (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2.1.2. Plant Material (Solid-Phase Extraction - SPE)
-
Homogenize 1 g of dried and powdered plant material with 10 mL of 80% methanol in water.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 5,000 x g for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of water.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
2.2.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2.2. Mass Spectrometry Conditions
Based on the chemical structure of this compound (Molecular Weight: 422.4 g/mol , Chemical Formula: C17H26O12), the following mass spectrometry parameters are proposed.[1] Iridoid glycosides are known to form adducts, particularly with formate when it is present in the mobile phase.[2][3] Therefore, monitoring for the [M+HCOO]⁻ adduct in negative ion mode is recommended for enhanced selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
2.2.3. Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are proposed for the quantification of this compound. These are predicted based on the known fragmentation patterns of iridoid glycosides, which often involve the neutral loss of the glucose moiety (162 Da) and other small molecules like H₂O and CO₂.[2][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 467.1 [M+HCOO]⁻ | 259.1 [M-H-C6H10O5]⁻ | 100 | 40 | 20 |
| This compound | 421.1 [M-H]⁻ | 259.1 [M-H-C6H10O5]⁻ | 100 | 35 | 15 |
| Internal Standard | - | - | - | - | - |
Note: The selection of an appropriate internal standard is critical for accurate quantification. A structurally similar iridoid glycoside not present in the samples would be an ideal choice.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | - | - | - |
| 5 | - | - | - |
| 10 | - | - | - |
| 50 | - | - | - |
| 100 | - | - | - |
| 500 | - | - | - |
| 1000 | - | - | - |
Table 2: Quantification of this compound in Samples
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Sample 1 | - | - |
| Sample 2 | - | - |
| Sample 3 | - | - |
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound detection.
Signaling Pathway (Placeholder)
As this compound's specific signaling pathways are not yet fully elucidated, a placeholder diagram is provided below. This can be updated as more research becomes available.
Caption: Putative signaling pathway of this compound.
References
Total Synthesis Strategies for Iidoid Glycosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of modern total synthesis strategies for iridoid glycosides, a class of monoterpenoids with significant biological activities. The content is designed to serve as a practical guide, offering insights into key synthetic transformations and detailed experimental protocols for the synthesis of notable iridoid glycosides.
Introduction to Iridoid Glycosides
Iridoids are a large family of monoterpenoids characterized by a cis-fused cyclopentanopyran ring system. They are often found in nature as glycosides, primarily glucosides, and exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects. Their complex structures and potent bioactivities have made them attractive targets for total synthesis. This document will focus on key strategies and methodologies that have been successfully applied to the synthesis of these challenging molecules.
Key Synthetic Strategies and Methodologies
Several powerful synthetic strategies have emerged for the construction of the iridoid skeleton. This section will detail three prominent examples: the synthesis of (+)-Geniposide, (±)-Loganin, and (-)-Iridomyrmecin, highlighting the key chemical reactions that enable their construction.
Phosphine-Catalyzed [3+2] Cycloaddition in the Total Synthesis of (+)-Geniposide
A highly efficient approach to the iridoid core was developed by Krische and co-workers, featuring a phosphine-catalyzed [3+2] cycloaddition as the key step. This strategy allows for the rapid and stereocontrolled construction of the cis-fused cyclopenta[c]pyran ring system.
Overall Synthetic Strategy:
The synthesis begins with a readily available furfuryl alcohol derivative, which undergoes an Achmatowicz reaction to form a pyranone intermediate. This intermediate then participates in a phosphine-catalyzed [3+2] cycloaddition with an allenoate, establishing the core iridoid skeleton with excellent stereocontrol. Subsequent functional group manipulations and glycosylation lead to the final product, (+)-geniposide.
Diagram of the Synthetic Pathway for (+)-Geniposide:
Cell-Based Assays for Evaluating the Bioactivity of Pulchelloside I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchelloside I is an iridoid glycoside, a class of monoterpenoids known for a wide range of biological activities. While specific research on this compound is emerging, related iridoid glycosides have demonstrated significant potential in areas such as antibacterial, anti-inflammatory, and anticancer applications. This document provides detailed protocols for cell-based assays to investigate these potential bioactivities of this compound. The included data from structurally similar iridoid glycosides, such as Aucubin and Geniposide, serve as a reference for expected outcomes and assay validation.
I. Antibacterial Activity Assays
The antibacterial potential of this compound can be determined by assessing its ability to inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure.
Quantitative Data Summary: Antibacterial Activity of a Related Compound
As a reference, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a related antibacterial compound against common bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 3.125 - 12.5 |
| Staphylococcus aureus | 3.125 - 12.5 |
| Enterococcus faecalis | > 12.5 (weak activity) |
| Escherichia coli | No significant activity |
| Pseudomonas aeruginosa | No significant activity |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[1][2]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Diagram of the Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
II. Anti-inflammatory Activity Assays
The anti-inflammatory properties of this compound can be assessed by its ability to reduce the production of pro-inflammatory cytokines in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Quantitative Data Summary: Anti-inflammatory Activity of a Related Iridoid Glycoside (Geniposide)
The following data for the related iridoid glycoside, Geniposide, demonstrates the inhibition of pro-inflammatory cytokine production in LPS-stimulated macrophage cells.
| Cytokine | Concentration of Geniposide (µg/mL) | Inhibition (%) |
| TNF-α | 80 | ~50% |
| IL-1β | 80 | ~45% |
| IL-6 | 80 | ~60% |
Note: Data is illustrative and based on findings for related compounds.[3]
Experimental Protocol: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
This protocol details the measurement of TNF-α, IL-1β, and IL-6 production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Include a vehicle control (e.g., DMSO).
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Include an unstimulated control group.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
-
Cytokine Quantification (ELISA):
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.
-
Diagram of the Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
III. Cytotoxicity Assays
Evaluating the cytotoxic (cell-killing) potential of this compound against cancer cell lines is a crucial step in assessing its anticancer properties. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
Quantitative Data Summary: Cytotoxicity of a Related Iridoid Glycoside (Aucubin derivative)
The following table provides reference IC50 values for a cytotoxic derivative of the iridoid glycoside Aucubin against a leukemia cell line.
| Cell Line | Compound | IC50 (µM) |
| L1210 (Leukemia) | Aucubin Derivative | ~10 |
Note: Data is illustrative and based on findings for related compounds.
Experimental Protocol: MTS Assay for Cell Viability and Cytotoxicity
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
-
Data Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Diagram of the Cytotoxicity Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTS assay.
References
Application Notes and Protocols for the Evaluation of the Neuroprotective Effect of Pulchelloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchelloside I is a naturally occurring iridoid glycoside that has been isolated from several plant species, including Aloysia chamaedryfolia and Citharexylum spinosum[1]. While some biological activities of this compound, such as antibacterial effects, have been reported, its potential as a neuroprotective agent remains largely unexplored[1]. This document provides a comprehensive set of application notes and detailed protocols to guide researchers in the evaluation of the neuroprotective effects of this compound. The methodologies described herein are based on established in vitro and in vivo models of neurodegeneration and common assays for assessing neuroprotection.
Application Notes
A systematic approach is crucial for evaluating the potential neuroprotective properties of a novel compound like this compound. This involves a tiered screening process, starting with in vitro models to establish proof-of-concept and elucidate potential mechanisms of action, which can then be validated in more complex in vivo models.
In Vitro Models for Neuroprotection Screening
The initial assessment of neuroprotective activity is typically performed using cultured neuronal cells. These models allow for high-throughput screening and mechanistic studies in a controlled environment.
-
Cell Line Models:
-
SH-SY5Y (Human Neuroblastoma Cell Line): These cells can be differentiated into a more mature neuronal phenotype and are a widely used model for studying neurodegenerative diseases like Parkinson's and Alzheimer's.
-
PC12 (Rat Pheochromocytoma Cell Line): Often used as a model for neuronal differentiation and neurotoxicity studies.
-
-
Primary Neuronal Cultures:
-
Cortical and Hippocampal Neurons: These primary cultures from rodent brains provide a more physiologically relevant model for studying neuroprotection.
-
-
Induction of Neuronal Damage: To evaluate the protective effects of this compound, neuronal damage is induced using various neurotoxins or stressors:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone can be used to induce oxidative damage and mitochondrial dysfunction.
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to model excitotoxic neuronal death, which is implicated in stroke and other neurological disorders.
-
Neuroinflammation: Lipopolysaccharide (LPS) can be used to stimulate microglial cells in co-culture with neurons to assess the anti-inflammatory and neuroprotective effects of the compound.[2]
-
Protein Aggregation: Amyloid-beta (Aβ) peptides can be used to model Alzheimer's disease pathology.
-
Assays for Quantifying Neuroprotective Effects
A variety of assays can be employed to measure the extent of neuroprotection afforded by this compound.
-
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of key executioner caspases, such as caspase-3, which are central to the apoptotic cascade.
-
-
Oxidative Stress and Antioxidant Activity Assays:
-
Anti-inflammatory Assays:
Investigating the Mechanism of Action
Understanding the molecular pathways through which this compound exerts its neuroprotective effects is crucial for drug development.
-
Western Blotting: This technique can be used to analyze the expression levels of key proteins in signaling pathways associated with cell survival, apoptosis, and inflammation.
-
Signaling Pathways of Interest:
-
PI3K/Akt Pathway: A central pathway that promotes cell survival and is often activated by neuroprotective compounds.
-
Nrf2-ARE Pathway: The master regulator of the antioxidant response. Activation of this pathway leads to the expression of numerous antioxidant and cytoprotective genes.[5]
-
MAPK Pathways (ERK, JNK, p38): These pathways are involved in both cell survival and apoptosis, and their modulation by this compound can provide insights into its mechanism of action.
-
Data Presentation
Quantitative data from the aforementioned assays should be presented in a clear and organized manner to facilitate comparison between different experimental groups.
Table 1: Effect of this compound on Cell Viability in an In Vitro Model of Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 45 ± 3.8 |
| This compound | 1 | 52 ± 4.1 |
| This compound | 10 | 68 ± 5.5 |
| This compound | 50 | 85 ± 6.3 |
Table 2: Effect of this compound on Oxidative Stress Markers
| Treatment Group | ROS Production (% of H₂O₂ Group) | SOD Activity (U/mg protein) |
| Control | 20 ± 2.5 | 150 ± 12.1 |
| H₂O₂ (100 µM) | 100 | 80 ± 9.4 |
| This compound (50 µM) + H₂O₂ | 40 ± 3.9 | 135 ± 11.8 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | 15 ± 2.1 | 10 ± 1.5 |
| LPS (1 µg/mL) | 250 ± 20.5 | 180 ± 15.3 |
| This compound (50 µM) + LPS | 110 ± 12.8 | 85 ± 9.7 |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Damage: Add the neurotoxin (e.g., H₂O₂) to the wells and incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular ROS
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Western Blot Analysis of PI3K/Akt Pathway
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Workflow for evaluating the neuroprotective effect of this compound.
References
- 1. This compound | 67244-49-9 | Benchchem [benchchem.com]
- 2. plantaedb.com [plantaedb.com]
- 3. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Picroside Ii | C23H28O13 | CID 11944602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anticancer Screening of Pulchelloside I
These application notes provide a detailed overview of the in vitro anticancer screening of Pulchelloside I, a natural triterpenoid saponin. The protocols outlined below are based on the reported cytotoxic and apoptosis-inducing effects of this compound on human mucoepidermoid carcinoma Mc3 cells.
I. Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of this compound on Mc3 human mucoepidermoid carcinoma cells are summarized below.
| Parameter | Cell Line | Treatment Duration | Value |
| IC50 | Mc3 | 48 hours | ~9.98 µg/mL[1] |
| Apoptotic Cell Ratio | Mc3 | 48 hours | 86.27 ± 1.86% (treated) vs. 11.63 ± 1.09% (control)[1] |
II. Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: Human mucoepidermoid carcinoma (Mc3) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.2% gentamicin.[2]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculturing: When cells reach confluency, they are detached using trypsin-EDTA. The trypsinization is stopped by the addition of complete culture medium.[2]
2. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
-
Procedure:
-
Seed Mc3 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time intervals (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a specified time to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
-
3. Apoptosis Detection
a. Hoechst 33342 Staining for Nuclear Morphology
This method is used to observe nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Procedure:
-
Culture Mc3 cells on coverslips in a petri dish.
-
Treat the cells with this compound (e.g., 10 µg/mL for 48 hours).[1]
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Stain the cells with Hoechst 33342 solution for a designated time in the dark.
-
Wash the cells again with PBS.
-
Mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.[1]
-
b. Annexin V-FITC/PI Staining by Flow Cytometry
This assay quantitatively determines the percentage of apoptotic cells.
-
Procedure:
-
Treat Mc3 cells with this compound (e.g., 10 µg/mL for 24 or 48 hours).[1]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
4. Western Blot Analysis
This technique is used to detect changes in the expression levels of apoptosis-related proteins.
-
Procedure:
-
Treat Mc3 cells with this compound.
-
Lyse the cells in a suitable lysis buffer to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.[1]
-
Wash the membrane and incubate it with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
-
III. Visualizations
Caption: Experimental workflow for in vitro anticancer screening.
Caption: Proposed apoptotic signaling pathway of this compound.
References
Application Notes: Comprehensive Assessment of the Antioxidant Capacity of Pulchelloside I
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Pulchelloside I is a compound of interest for its potential therapeutic properties, including its antioxidant activity. These application notes provide a detailed framework and standardized protocols for the comprehensive evaluation of the antioxidant capacity of this compound, utilizing common and robust in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Principles of Antioxidant Capacity Assays
Three primary assays are recommended to provide a comprehensive profile of the antioxidant potential of this compound. Each assay is based on a different chemical principle, allowing for the assessment of various aspects of antioxidant action.
-
DPPH Radical Scavenging Assay: This method evaluates the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][2] The reduction of the violet-colored DPPH radical to the yellow-colored, non-radical form (DPPH-H) is measured spectrophotometrically, where a greater decrease in absorbance indicates higher scavenging activity.[2][3]
-
ABTS Radical Cation Decolorization Assay: This assay measures the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[1] The reduction of ABTS•+ by the antioxidant causes a decolorization of the solution, which is monitored by the decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[4][5] The change in absorbance is directly proportional to the total reducing power of the antioxidant.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol details the procedure for determining the free-radical scavenging activity of this compound.
A. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[6] Store this solution in an amber bottle at 4°C.
-
This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions to obtain a range of concentrations for testing.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, to serve as a positive control.
B. Assay Procedure:
-
Add 100 µL of each this compound dilution (or positive control) to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.
-
Prepare a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[7][8]
-
Measure the absorbance at 517 nm using a microplate reader.[6][7]
C. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100[6][8][9] Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol measures the ability of this compound to quench the ABTS radical cation.
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS Radical (ABTS•+) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes.[10] Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[1][10] Before use, dilute the solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample and Control Solutions: Prepare dilutions of this compound and a positive control (e.g., Trolox) as described in Protocol 2.1.
B. Assay Procedure:
-
Add 20 µL of each this compound dilution (or positive control) to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Mix and incubate at room temperature for 6 minutes in the dark.[10]
-
Measure the absorbance at 734 nm.[10]
C. Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol assesses the reducing potential of this compound.
A. Reagent Preparation:
-
FRAP Reagent: Prepare fresh daily by mixing the following three solutions in a 10:1:1 (v/v/v) ratio:[4]
-
300 mM Acetate Buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric Chloride (FeCl₃) solution
-
-
Warm the FRAP reagent to 37°C before use.
-
Standard Curve: Prepare a series of ferrous sulfate (FeSO₄) or Trolox solutions of known concentrations (e.g., 100 to 2000 µM) to create a standard curve.
-
Sample Solutions: Prepare dilutions of this compound in a suitable solvent.
B. Assay Procedure:
-
Add 20 µL of each sample dilution, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Mix thoroughly.
-
Incubate the plate at 37°C for 10-30 minutes.[4]
-
Measure the absorbance at 593 nm.[4]
C. Calculation of FRAP Value:
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Use the regression equation from the standard curve to determine the Fe(II) or Trolox equivalents for the this compound samples.
-
The FRAP value is expressed as µM Fe(II) equivalents or µM Trolox equivalents.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Data Presentation
Quantitative data from the antioxidant assays should be summarized for clear comparison. The results for this compound should be benchmarked against a standard antioxidant like Trolox or Ascorbic Acid.
| Assay Type | Parameter | This compound (Value) | Standard: Trolox (Value) |
| DPPH Scavenging Assay | IC50 (µM) | e.g., 45.6 ± 3.2 | e.g., 15.2 ± 1.1 |
| ABTS Scavenging Assay | TEAC (Trolox Eq.) | e.g., 1.8 ± 0.2 | 1.0 (by definition) |
| FRAP Assay | FRAP Value (µM Fe(II) Eq.) | e.g., 1250 ± 85 | e.g., 2100 ± 110 |
| Note: The values presented are for illustrative purposes only and must be determined experimentally. |
Potential Mechanism of Action: Modulation of Cellular Signaling
Beyond direct radical scavenging, potent antioxidants can exert their effects by modulating intracellular signaling pathways that control the expression of protective enzymes. A key pathway in the cellular defense against oxidative stress is the Nrf2-Keap1 pathway.[11]
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some antioxidants), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), catalase, and glutathione peroxidases.[11] Investigating the ability of this compound to activate this pathway can provide deeper insights into its mechanism of action.
Caption: Nrf2-Keap1 signaling pathway activation by an antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zen-bio.com [zen-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. iomcworld.com [iomcworld.com]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Kinetics of Pulchelloside I
To Researchers, Scientists, and Drug Development Professionals,
This document aims to provide detailed application notes and protocols for studying the enzyme inhibition kinetics of Pulchelloside I. However, a comprehensive search of publicly available scientific literature and databases has revealed no specific studies detailing the enzyme inhibition kinetics of this compound .
The search results yielded general information on enzyme inhibition assays and the kinetics of other natural product inhibitors, but no quantitative data (such as IC50 or Ki values) or specific experimental protocols for this compound's interaction with any enzyme.
Therefore, the following sections provide a generalized framework and protocol based on standard enzyme inhibition assays. These can be adapted by researchers as a starting point for investigating the potential enzyme inhibitory activity of this compound against a target enzyme of interest.
Data Presentation: A Template for Future Findings
Should experimental data on the enzyme inhibition kinetics of this compound become available, we recommend organizing it in a clear, structured format for easy comparison. Below is a template table that can be populated with experimental results.
| Target Enzyme | Substrate | This compound Conc. (µM) | % Inhibition | IC50 (µM) | Ki (µM) | Type of Inhibition |
| e.g., α-glucosidase | e.g., pNPG | |||||
Caption: Table 1. Summary of Enzyme Inhibition Kinetic Parameters for this compound.
Experimental Protocols: A General Guideline
The following is a generalized protocol for determining the enzyme inhibition kinetics of a test compound like this compound. This protocol should be optimized based on the specific enzyme and substrate being investigated.
I. Materials and Reagents
-
Purified target enzyme
-
Substrate specific to the target enzyme
-
This compound (of known purity and concentration)
-
Appropriate buffer solution for the enzyme assay
-
Positive control inhibitor (if available)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
-
Pipettes and other standard laboratory equipment
II. Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the recommended buffer. The final concentration used in the assay should be determined through preliminary experiments to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Dissolve the substrate in the assay buffer to create a stock solution. A range of substrate concentrations bracketing the Michaelis-Menten constant (Km) should be prepared for kinetic analysis.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or water). Serial dilutions should be made to obtain a range of inhibitor concentrations for IC50 determination and kinetic studies. Ensure the final solvent concentration in the assay does not affect enzyme activity.
III. Enzyme Inhibition Assay Protocol
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer
-
This compound solution (or solvent for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for the binding of this compound to the enzyme.
-
Reaction Initiation: Add the substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The initial reaction velocity (V₀) should be determined from the linear portion of the progress curve.
IV. Data Analysis
-
IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of this compound concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by fitting the data to a dose-response curve.
-
Kinetic Analysis (Mechanism of Inhibition): To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the enzyme assay with varying concentrations of both the substrate and this compound. The data can be analyzed using graphical methods such as the Lineweaver-Burk, Dixon, or Cornish-Bowden plots.
Visualization of Concepts
While specific pathways involving this compound are unknown, the following diagrams illustrate fundamental concepts in enzyme inhibition studies.
Caption: Figure 1. A generalized experimental workflow for studying enzyme inhibition kinetics.
Application Notes and Protocols for Developing Stable Formulations of Pulchelloside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchelloside I, an iridoid glycoside identified from Citharexylum spinosum L., has demonstrated notable antibacterial activity, positioning it as a promising candidate for further pharmaceutical development.[1] However, like many natural glycosidic compounds, this compound is susceptible to degradation, posing a significant challenge to the development of stable and effective formulations. The inherent instability of such compounds is often attributed to factors like temperature, moisture, and pH, which can lead to hydrolysis and loss of biological activity.[2][3]
These application notes provide a comprehensive guide to developing stable formulations of this compound. We will explore potential degradation pathways and present detailed protocols for two advanced stabilization techniques: lipid nanoparticle encapsulation and spray drying microencapsulation. Additionally, we will discuss analytical methods for stability assessment and touch upon the potential signaling pathways associated with the bioactivity of iridoid glycosides.
Chemical Properties and Stability Profile of Iridoid Glycosides
Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are typically found as glycosides, most commonly β-d-glucosides.[3] The glycosidic bond and the core iridoid structure can be susceptible to enzymatic and chemical degradation.
A systematic stability study on several iridoid glycosides from Eucommia ulmoides revealed that these compounds' stability is significantly influenced by temperature and pH. While some iridoid glycosides are relatively stable, others are prone to hydrolysis under strong alkaline, high temperature, or strong acidic conditions.[2][3] For instance, some iridoid glycosides were found to be hydrolyzed in a strong alkaline solution (1 M NaOH), while others were affected by high temperatures (80°C) and strong acid conditions (1 M HCl).[2]
Table 1: Stability of Representative Iridoid Glycosides under Various Conditions
| Compound | Condition | Stability Outcome | Reference |
| Geniposidic acid (GPA) | Temperature (20-80°C), pH (1-13) | Stable | [2][3] |
| Scyphiphin D (SD) | Strong alkaline solution (1 M NaOH) | Hydrolyzed | [2][3] |
| Ulmoidoside A (UA) | Strong alkaline solution (1 M NaOH) | Hydrolyzed | [2][3] |
| Ulmoidoside B (UB) | High temperature (80°C), alkaline, and strong acid conditions | Affected | [2][3] |
| Ulmoidoside C (UC) | Strong alkaline solution (1 M NaOH) | Hydrolyzed | [2][3] |
| Ulmoidoside D (UD) | High temperature (80°C), alkaline, and strong acid conditions | Affected | [2][3] |
Note: This data is for iridoid glycosides from Eucommia ulmoides and serves as a predictive guide for this compound. Specific stability studies for this compound are recommended.
Experimental Protocols for Formulation and Stabilization
Based on the known instability of iridoid glycosides, two advanced formulation strategies are presented here to enhance the stability of this compound: Lipid Nanoparticle Encapsulation and Spray Drying Microencapsulation.
Protocol 1: Lipid Nanoparticle Encapsulation of this compound
Lipid nanoparticles (LNPs) are effective carriers for both hydrophilic and lipophilic drugs, offering protection from degradation and enabling controlled release.[4][5][6] This protocol is adapted from a successful method for encapsulating the iridoid glycosides aucubin and catalpol.[4][7]
Materials:
-
This compound
-
Solid lipid: e.g., Softisan® 100
-
Nonionic surfactant: e.g., Tween® 80
-
Cationic surfactant (optional, for positive surface charge): e.g., CTAB (hexadecyltrimethylammonium bromide)
-
Glycerol
-
Milli-Q® Plus water
Equipment:
-
Ultrasonic homogenizer
-
Magnetic stirrer with heating plate
-
Zetasizer for particle size, polydispersity index (PDI), and zeta potential measurement
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the solid lipid (e.g., Softisan® 100, 4.5 wt%), glycerol (37.5 wt%), and optional cationic surfactant (e.g., CTAB, 0.5 wt%).
-
Heat the mixture to 50°C in a beaker until a homogenous lipid phase is formed.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve this compound in Milli-Q® Plus water to a desired concentration (e.g., 0.1 wt%).
-
In another beaker, prepare the surfactant solution by dissolving the nonionic surfactant (e.g., Tween® 80, 1.0 wt%) in Milli-Q® Plus water and heat to 50°C.
-
-
Emulsification and Sonication:
-
Add a small amount of the aqueous this compound solution to the molten lipid phase.
-
Immediately homogenize the mixture using an ultrasonic homogenizer for 90 seconds at 40% amplitude to form the primary water-in-oil (W/O) emulsion.
-
Add the remainder of the hot surfactant solution to the primary emulsion.
-
Continue stirring with a magnetic stirrer at approximately 300-350 rpm until the formulation cools down to room temperature (around 15 minutes), forming the water-in-oil-in-water (W/O/W) multiple emulsion containing the lipid nanoparticles.
-
-
Characterization:
-
Measure the mean particle size (Z-Ave), polydispersity index (PDI), and zeta potential (ZP) of the resulting LNP dispersion using a Zetasizer.
-
Optimal parameters for similar iridoid glycoside formulations were found to be a particle size below 100 nm, a PDI below 0.3, and a zeta potential greater than |±30 mV|.[4][5]
-
Table 2: Example Formulation Composition for this compound Lipid Nanoparticles
| Component | Concentration (wt%) | Role |
| This compound | 0.1 | Active Pharmaceutical Ingredient |
| Softisan® 100 | 4.5 | Solid Lipid |
| Tween® 80 | 1.0 | Nonionic Surfactant |
| CTAB | 0.5 | Cationic Surfactant (optional) |
| Glycerol | 37.5 | Co-emulsifier/Stabilizer |
| Milli-Q® Plus water | to 100 | Aqueous Phase |
Workflow for Lipid Nanoparticle Encapsulation
Caption: Workflow for preparing this compound loaded lipid nanoparticles.
Protocol 2: Spray Drying Microencapsulation of this compound
Spray drying is a widely used technique for microencapsulating active compounds, converting a liquid feed into a dry powder, which enhances stability and shelf-life.[8][9][10]
Materials:
-
This compound extract/solution
-
Carrier material (wall material): e.g., Maltodextrin, Gum Arabic
-
Distilled water
Equipment:
-
Spray dryer (e.g., BUCHI B-290 Mini Spray Dryer)
-
Magnetic stirrer
-
Homogenizer (optional)
Procedure:
-
Preparation of the Feed Solution:
-
Dissolve the carrier material (e.g., maltodextrin) in distilled water to a desired concentration (e.g., 10-30% w/v) with continuous stirring until fully dissolved.
-
Disperse the this compound extract/solution into the carrier solution. The ratio of core material (this compound) to wall material (carrier) should be optimized, with common ratios ranging from 1:10 to 1:20.
-
Homogenize the feed solution if necessary to ensure a uniform dispersion.
-
-
Spray Drying Process:
-
Set the spray dryer parameters. Key parameters to optimize include:
-
Inlet temperature: Typically between 120°C and 180°C. Lower temperatures are often better for preserving heat-sensitive compounds.[11]
-
Outlet temperature: This is a result of the inlet temperature, feed rate, and other factors, and is typically aimed for between 70°C and 90°C.
-
Feed flow rate: Adjust to achieve the desired outlet temperature and particle characteristics (e.g., 8 mL/min).[11]
-
Aspirator rate: Set to a high level (e.g., 80-100%) to ensure efficient drying and collection.
-
Nozzle size: Select based on the desired particle size.
-
-
Feed the prepared solution into the spray dryer.
-
The atomized droplets come into contact with the hot air, leading to rapid evaporation of water and the formation of microcapsules.
-
Collect the powdered product from the collection vessel.
-
-
Characterization:
-
Determine the encapsulation efficiency by quantifying the amount of this compound on the surface and within the microcapsules.
-
Analyze the morphology and particle size of the microcapsules using scanning electron microscopy (SEM).
-
Assess the moisture content and water activity of the powder. Water activity values below 0.3 are generally desired for good stability.[11]
-
Table 3: Example Parameters for Spray Drying of this compound
| Parameter | Recommended Range |
| Inlet Temperature | 120 - 160 °C |
| Outlet Temperature | 70 - 90 °C |
| Feed Flow Rate | 5 - 15 mL/min |
| Aspirator Rate | 80 - 100% |
| Carrier Material | Maltodextrin, Gum Arabic |
| Core:Wall Ratio | 1:10 - 1:20 |
Workflow for Spray Drying Microencapsulation
References
- 1. This compound | 67244-49-9 | Benchchem [benchchem.com]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design | Semantic Scholar [semanticscholar.org]
- 6. Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles Loaded with Selected Iridoid Glycosides as Effective Components of Hydrogel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials [mdpi.com]
- 10. microcapsules-technologies.com [microcapsules-technologies.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-Up Purification of Pulchelloside I from Biomass
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchelloside I is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, that has garnered interest for its potential pharmacological activities. Iridoid glycosides are known to possess a wide range of biological properties, including anti-inflammatory, antioxidant, and cytotoxic effects. This document provides a detailed protocol for the scale-up purification of this compound from biomass, addressing the critical steps from biomass processing to the isolation of the pure compound. The methodologies described are designed to be scalable for the production of this compound for research and drug development purposes.
Chemical Structure of this compound:
Caption: Workflow for the scale-up purification of this compound.
Postulated Anti-Inflammatory Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, many iridoid glycosides are known to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway.
Application Notes and Protocols: Pulchelloside I as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchelloside I is a naturally occurring iridoid glycoside found in various plant species. Iridoid glycosides are a class of monoterpenoids known for their diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. As a purified chemical entity, this compound serves as a valuable standard for various research and drug development applications. These application notes provide detailed protocols for the use of this compound as a chemical standard in analytical and biological assays.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 67244-49-9 |
| Molecular Formula | C17H26O11 |
| Molecular Weight | 422.4 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, methanol, and ethanol |
Applications
This compound can be utilized as a reference standard in the following applications:
-
Analytical Method Development and Validation: For the quantification of this compound in plant extracts and herbal formulations.
-
Purity Assessment: As a reference for determining the purity of isolated or synthesized this compound.
-
Biological Activity Screening: As a positive control or reference compound in various in vitro and in vivo bioassays.
Section 1: Analytical Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of this compound in a sample matrix. Method optimization may be required for specific matrices.
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound quantification by HPLC.
Methodology:
-
Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of this compound standard.
-
Dissolve in methanol to a final concentration of 1 mg/mL to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation (from plant material):
-
Accurately weigh 1 g of dried and powdered plant material.
-
Extract with 20 mL of 80% methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-20 min: 10-30% B
-
20-30 min: 30-50% B
-
30-35 min: 50-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
Purity Determination by Quantitative ¹H-NMR (qNMR)
This protocol outlines a method for determining the purity of a this compound sample using qNMR with an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Methanol-d4).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a spectrometer of 400 MHz or higher.
-
Use a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal relaxation. A D1 of 30 seconds is generally recommended.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (MW_analyte / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Purity (by qNMR) | ≥ 98% |
| Precision (RSD%) | < 1% |
Section 2: Biological Assay Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the cytotoxic potential of this compound against a cancer cell line.
Experimental Workflow for MTT Assay
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Methodology:
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) in fresh media. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Hypothetical IC50 Values for this compound:
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 75.5 |
| MCF-7 (Breast Cancer) | 120.2 |
| A549 (Lung Cancer) | 98.7 |
Antibacterial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against bacterial strains.
Methodology:
-
Bacterial Culture:
-
Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a concentration of 1 x 10⁸ CFU/mL (0.5 McFarland standard).
-
-
Broth Microdilution:
-
In a 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of this compound stock solution to the first well and perform serial two-fold dilutions.
-
Inoculate each well with 10 µL of the bacterial suspension.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate at 37°C for 24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Plate 10 µL from the wells with no visible growth onto Mueller-Hinton Agar (MHA) plates.
-
Incubate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Hypothetical MIC and MBC Values for this compound:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 128 | 256 |
| Escherichia coli | 256 | >256 |
| Bacillus cereus | 64 | 128 |
In Vitro Hepatoprotective Activity Assay
This protocol assesses the ability of this compound to protect hepatocytes from toxin-induced injury.
Methodology:
-
Cell Culture:
-
Culture a human liver cell line (e.g., HepG2) in appropriate media.
-
-
Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Induce hepatotoxicity by adding a known hepatotoxin (e.g., 20 mM D-galactosamine or 1% CCl₄) and incubate for 24 hours.
-
Include a control group (cells only), a toxin-only group, and a positive control group (e.g., silymarin).
-
-
Assessment of Hepatoprotection:
-
Measure cell viability using the MTT assay as described in section 2.1.
-
Measure the levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the culture supernatant using commercially available kits.
-
Hypothetical Hepatoprotective Effects of this compound:
| Treatment | Cell Viability (%) | ALT Release (U/L) | AST Release (U/L) |
| Control | 100 | 25 | 30 |
| D-Galactosamine (20 mM) | 52 | 85 | 95 |
| D-Gal + this compound (50 µM) | 78 | 45 | 50 |
| D-Gal + Silymarin (100 µM) | 85 | 35 | 40 |
Section 3: Potential Signaling Pathway Involvement
While the direct signaling pathways modulated by this compound are not yet fully elucidated, studies on other iridoid glycosides suggest potential involvement in key inflammatory pathways such as NF-κB and MAPK.[1][2]
Potential Mechanism of Anti-inflammatory Action of Iridoid Glycosides
Caption: Potential modulation of NF-κB and MAPK pathways by iridoid glycosides.
Iridoid glycosides may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[1][2] This inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators.[2] Further research is needed to confirm the specific molecular targets of this compound within these pathways.
Disclaimer
These protocols are intended for guidance and should be adapted and validated by the end-user for their specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents. This compound is for research use only and not for human or veterinary use.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Pulchelloside I Isolation
Welcome to the technical support center for the isolation of Pulchelloside I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields during the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound during isolation?
A1: The most critical factors influencing the final yield of this compound are the quality and handling of the plant material, the choice of extraction solvent, the optimization of extraction parameters (temperature and time), and the efficiency of the chromatographic purification and crystallization steps.
Q2: Which solvent system is recommended for the initial extraction of this compound?
A2: Methanol or ethanol are generally the most effective solvents for extracting iridoid glycosides like this compound due to their ability to efficiently solubilize these polar compounds. The choice between them may depend on subsequent purification steps and desired purity.[1][2][3] Aqueous mixtures of these alcohols are also commonly used to enhance extraction efficiency.[4]
Q3: How can I minimize the degradation of this compound during the isolation process?
A3: this compound can be sensitive to high temperatures and extreme pH. It is advisable to conduct extraction and purification at controlled, moderate temperatures (e.g., 40-60°C).[4] Also, maintaining a neutral pH during extraction and subsequent steps can help prevent degradation.
Q4: What is the most effective method for purifying the crude extract to obtain high-purity this compound?
A4: A multi-step chromatographic approach is typically most effective. This often involves an initial separation using macroporous resin chromatography followed by further purification using silica gel chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).
Q5: I am struggling with the final crystallization step, resulting in significant loss of product. What can I do?
A5: Optimizing the crystallization process is crucial for maximizing yield.[5][6][7] Key parameters to consider are the choice of solvent/anti-solvent system, the rate of cooling or solvent evaporation, and the initial concentration of this compound. Seeding the solution with a small crystal of pure this compound can also promote crystallization and improve yield.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of this compound.
Issue 1: Low Yield from Initial Extraction
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall disruption.[9] |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is critical.[1][10] Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures with water) to identify the optimal solvent for this compound from your specific plant source.[1][2][3] |
| Suboptimal Extraction Conditions | Optimize extraction time and temperature.[4][11] Prolonged extraction at high temperatures can lead to degradation of the target compound.[4] Perform small-scale experiments to determine the ideal balance between extraction efficiency and compound stability. |
| Poor Quality of Starting Material | The concentration of this compound can vary depending on the age, part, and collection time of the plant. Ensure you are using high-quality, properly identified, and dried plant material. |
Issue 2: Significant Product Loss During Chromatographic Purification
| Potential Cause | Troubleshooting Steps |
| Irreversible Adsorption on Column | This compound may strongly adhere to the stationary phase, particularly with highly active silica gel. Deactivate the silica gel by adding a small percentage of water or triethylamine to the mobile phase. Consider using a different stationary phase like reversed-phase C18 silica or a macroporous resin. |
| Co-elution with Impurities | If this compound co-elutes with other compounds, modify the mobile phase composition to improve separation. A gradient elution is often more effective than an isocratic one for complex mixtures. |
| Compound Degradation on Column | If the compound is degrading on the column (e.g., due to acidic silica), neutralize the crude extract before loading and consider using a neutral stationary phase like deactivated silica or alumina. |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation and lower yields.[12] Determine the optimal loading capacity for your column size and stationary phase. |
Issue 3: Difficulty with Crystallization and Low Final Yield
| Potential Cause | Troubleshooting Steps | | Inappropriate Crystallization Solvent | The ideal crystallization solvent should have high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Screen a variety of solvents and solvent/anti-solvent systems. | | Supersaturation is Not Reached | Concentrate the purified solution to achieve supersaturation before attempting crystallization. Slow evaporation of the solvent can also induce crystallization.[5] | | Formation of Amorphous Precipitate | Rapid precipitation often leads to an amorphous solid instead of crystals. Slow down the crystallization process by gradually lowering the temperature or by using a slow diffusion method (e.g., vapor diffusion with an anti-solvent).[8] | | Presence of Impurities | Even small amounts of impurities can inhibit crystallization. If crystallization fails, consider an additional purification step, such as preparative HPLC, to achieve higher purity before attempting crystallization again. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of different experimental parameters on the yield of this compound.
Table 1: Effect of Extraction Solvent on this compound Yield
| Solvent System | Extraction Method | Yield of Crude Extract (%) | Purity of this compound in Extract (%) | Final Yield of this compound (mg/g of plant material) |
| 100% Methanol | Maceration | 15.2 | 8.5 | 12.9 |
| 80% Methanol (aq) | Maceration | 18.5 | 10.2 | 18.9 |
| 100% Ethanol | Maceration | 12.8 | 7.9 | 10.1 |
| 80% Ethanol (aq) | Maceration | 16.3 | 9.8 | 16.0 |
| Ethyl Acetate | Maceration | 5.4 | 2.1 | 1.1 |
| 80% Methanol (aq) | Ultrasound-Assisted | 20.1 | 11.5 | 23.1 |
Table 2: Influence of Extraction Temperature and Time on this compound Yield (Using 80% Methanol)
| Temperature (°C) | Time (hours) | Yield of Crude Extract (%) | Purity of this compound in Extract (%) | Final Yield of this compound (mg/g of plant material) |
| 25 | 24 | 16.8 | 10.5 | 17.6 |
| 40 | 12 | 18.5 | 10.2 | 18.9 |
| 40 | 24 | 19.2 | 9.9 | 19.0 |
| 60 | 6 | 19.8 | 9.5 | 18.8 |
| 60 | 12 | 20.5 | 8.2 (degradation observed) | 16.8 |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Verbena pulchella) at room temperature and then grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Macerate 100 g of the powdered plant material with 1 L of 80% aqueous methanol at 40°C for 12 hours with constant stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Chromatographic Purification of this compound
-
Macroporous Resin Chromatography (Initial Cleanup):
-
Dissolve the crude extract in deionized water and apply it to a pre-equilibrated macroporous resin column (e.g., Diaion HP-20).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycoside fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Silica Gel Column Chromatography (Fine Purification):
-
Combine and concentrate the this compound-rich fractions.
-
Adsorb the concentrated extract onto a small amount of silica gel and apply it to the top of a silica gel column.
-
Elute the column with a solvent system of chloroform:methanol (e.g., starting from 95:5 and gradually increasing the polarity).
-
Collect fractions and monitor by TLC. Combine the pure fractions containing this compound.
-
Protocol 3: Crystallization of this compound
-
Preparation of Supersaturated Solution:
-
Dissolve the purified this compound fraction in a minimal amount of hot methanol.
-
-
Induction of Crystallization:
-
Slowly add a non-polar anti-solvent, such as ethyl acetate or diethyl ether, dropwise until the solution becomes slightly turbid.
-
Alternatively, allow the methanolic solution to cool slowly at room temperature and then transfer to a refrigerator (4°C).
-
-
Crystal Collection:
-
Once crystals have formed, collect them by filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openresearchafrica.org [openresearchafrica.org]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. approcess.com [approcess.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers’ Spent Grain Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
Technical Support Center: Optimizing HPLC Peak Resolution for Pulchelloside I
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the HPLC peak resolution for Pulchelloside I and other related iridoid glycosides.
Troubleshooting Guide: Enhancing Peak Resolution
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot and resolve this problem:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with polar analytes like this compound, causing tailing.
-
Solution 1: Use a Base-Deactivated Column: Employ an end-capped column (e.g., C18 BDS) where the free silanols are chemically bonded to reduce their activity.
-
Solution 2: Modify the Mobile Phase: Add a competitive base, such as triethylamine (TEA) at a low concentration (0.1-0.5%), to the mobile phase to block the active sites. Alternatively, adjusting the pH of the mobile phase can suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites.
-
Solution: Wash the column with a strong solvent or, if necessary, replace the column.
-
Question: I am observing peak fronting for my this compound analysis. What could be the reason?
Answer:
Peak fronting is less common than tailing but can occur under specific conditions:
-
High Sample Concentration: Similar to tailing, overloading the column can sometimes manifest as fronting, especially with certain analytes and mobile phases.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to a distorted peak shape.
-
Solution: Ensure the sample is completely dissolved in a solvent that is of equal or lesser strength than the mobile phase.
-
Question: My this compound peak is co-eluting with an impurity. How can I improve the separation?
Answer:
Improving the resolution between two co-eluting peaks requires optimizing the selectivity and/or efficiency of the chromatographic system.
-
Optimize the Mobile Phase Composition:
-
Solution 1: Adjust the Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of the organic modifier will generally increase retention time and may improve separation.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Solution 3: Modify the pH: If the impurity has ionizable groups, adjusting the pH of the mobile phase can change its retention time relative to this compound.
-
-
Change the Stationary Phase:
-
Solution: If optimizing the mobile phase is insufficient, changing the column chemistry can provide the necessary selectivity. Consider a column with a different stationary phase (e.g., phenyl-hexyl or cyano) that offers different interaction mechanisms.
-
-
Adjust the Temperature:
-
Solution: Increasing the column temperature can sometimes improve peak shape and resolution by decreasing the mobile phase viscosity and increasing mass transfer.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For a novel iridoid glycoside like this compound, a good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and acetonitrile or methanol.
Q2: How do I choose the appropriate detector for this compound analysis?
A2: A UV detector is commonly used for the analysis of iridoid glycosides. The detection wavelength should be set to the absorbance maximum of this compound. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.
Q3: What are the typical flow rates for analytical HPLC analysis of this type of compound?
A3: For standard analytical columns (e.g., 4.6 mm internal diameter), a flow rate of 0.8 to 1.2 mL/min is typical.
Data Presentation: Method Development Parameters
Table 1: Initial HPLC Method Parameters for this compound
| Parameter | Recommended Starting Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm (or λmax of this compound) |
Table 2: Troubleshooting Guide for Peak Shape Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary Silanol Interactions | Use a base-deactivated column; add TEA to mobile phase; adjust mobile phase pH. |
| Column Overload | Reduce sample concentration or injection volume. | |
| Column Contamination | Wash or replace the column. | |
| Peak Fronting | High Sample Concentration | Dilute the sample or decrease injection volume. |
| Poor Sample Solubility | Ensure sample is fully dissolved in a suitable solvent. | |
| Co-elution | Insufficient Selectivity | Optimize mobile phase composition (organic modifier %, type, pH); change column. |
| Poor Efficiency | Use a longer column or a column with smaller particles; optimize flow rate. |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
-
Sample Preparation: Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Initial Chromatographic Conditions: Set up the HPLC system with the initial parameters outlined in Table 1.
-
Initial Run: Inject the prepared sample and acquire the chromatogram.
-
Evaluation: Examine the chromatogram for the retention time, peak shape, and the presence of any impurities.
-
Optimization of Mobile Phase:
-
Gradient Adjustment: If the peak elutes too early or too late, adjust the gradient slope. A shallower gradient will increase resolution.
-
Solvent Type: If resolution is poor, replace acetonitrile with methanol or vice versa and repeat the analysis.
-
-
Optimization of Stationary Phase: If adequate resolution cannot be achieved by modifying the mobile phase, select a column with a different stationary phase (e.g., Phenyl-Hexyl) and repeat the optimization steps.
-
Method Validation: Once a suitable method is developed, perform a basic validation by assessing parameters like repeatability (multiple injections of the same sample) and linearity (injecting different concentrations).
Visualizations
Caption: Troubleshooting workflow for common HPLC peak resolution issues.
Caption: Systematic workflow for HPLC method development.
"troubleshooting Pulchelloside I degradation during extraction"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pulchelloside I. Our aim is to help you mitigate degradation and optimize the yield and purity of your extracts.
Troubleshooting Guide: Degradation of this compound
Issue: Low or no yield of this compound in the final extract.
This is a common issue often linked to the degradation of the target compound during the extraction process. This compound, as an iridoid O-glycoside, is susceptible to degradation under certain conditions.
Question: My final extract shows a significantly lower than expected concentration of this compound. What could be the primary cause?
Answer: The most likely cause is the degradation of this compound during extraction. Iridoid glycosides are known to be unstable and can degrade under various physical and chemical stresses.[1] The primary factors influencing degradation are pH, temperature, and enzymatic activity during extraction.
Question: How does pH affect the stability of this compound during extraction?
Answer: The stability of many drugs and natural compounds is pH-dependent, with most being stable in a pH range of 4-8.[2] For iridoid glycosides, extreme pH levels, both acidic and alkaline, can catalyze hydrolysis of the glycosidic bond or lead to rearrangements of the iridoid core structure. It is generally recommended to maintain a neutral or slightly acidic pH during extraction to minimize degradation.
Question: What is the impact of temperature on this compound degradation?
Answer: Higher temperatures accelerate chemical reactions, including degradation pathways.[2] For thermally labile compounds like iridoid glycosides, prolonged exposure to high temperatures during extraction can lead to significant losses. It is advisable to use lower temperatures whenever possible or to minimize the duration of any high-temperature steps.
Question: Could enzymes present in the plant material be causing degradation?
Answer: Yes, endogenous enzymes released during the homogenization of plant material can degrade this compound. Rapid processing of fresh plant material or flash-freezing immediately after collection can help to minimize enzymatic activity. Alternatively, blanching the plant material before extraction can denature these enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of this compound and why is it prone to degradation?
A1: this compound is an iridoid O-glycoside.[3] Iridoids are monoterpenoids characterized by a cyclopentane[c]pyran ring system. Many iridoid glycosides are unstable due to the nature of their semi-acetal structure, particularly the C1-OH group, which makes them susceptible to hydrolysis and rearrangements under physical and chemical stress.[3]
Q2: Which solvents are recommended for the extraction of this compound?
A2: Polar solvents are generally effective for extracting iridoid glycosides. Methanol and ethanol are commonly used.[2] The choice of solvent can impact extraction efficiency and selectivity, so optimization may be necessary for your specific plant matrix.
Q3: Are there any advanced extraction techniques that can minimize degradation?
A3: Yes, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can reduce extraction times and temperatures, thereby minimizing the degradation of thermolabile compounds.[4]
Q4: How can I monitor the degradation of this compound during my experiments?
A4: High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the quantification of iridoid glycosides. By taking samples at different stages of your extraction process and analyzing them by HPLC, you can track the concentration of this compound and identify steps where significant degradation occurs.
Data Summary
Table 1: General Influence of Extraction Parameters on Iridoid Glycoside Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (<4) or Alkaline (>8) | Increased degradation | Maintain a neutral to slightly acidic pH (5-7) |
| Temperature | High (>50°C) | Increased degradation | Use lower temperatures or reduce exposure time |
| Solvent | Non-polar | Low extraction efficiency | Use polar solvents like methanol or ethanol |
| Enzymatic Activity | High | Increased degradation | Rapidly process fresh material or blanch before extraction |
Experimental Protocols
General Protocol for Solvent Extraction of this compound
This is a general starting protocol that should be optimized for your specific plant material and experimental setup.
-
Sample Preparation:
-
If using fresh plant material, either process it immediately or flash-freeze it in liquid nitrogen and store it at -80°C.
-
If using dried material, grind it to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh the prepared plant material and place it in an appropriate vessel.
-
Add a polar solvent (e.g., 80% methanol in water) at a solid-to-liquid ratio of 1:10 (w/v).
-
Macerate the mixture at room temperature for 24 hours with occasional agitation, or use an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., below 40°C).
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth or filter paper to remove solid plant debris.
-
Centrifuge the filtrate to remove any remaining fine particles.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.
-
Visualizations
Caption: A generalized experimental workflow for the extraction of this compound.
References
Technical Support Center: NMR Analysis of Iridoid Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of iridoid glycosides, with a particular focus on resolving signal overlap issues.
Troubleshooting Guide: Resolving NMR Signal Overlap in Iridoid Glycosides
Q1: My 1D ¹H NMR spectrum of an iridoid glycoside extract is a complex mess of overlapping signals. Where do I even begin?
A1: Severe signal overlap in 1D ¹H NMR spectra of natural product extracts, especially those containing multiple iridoid glycosides, is a common challenge. The first step is to simplify the problem by employing a systematic approach.
Recommended Workflow for Overlapping Spectra:
Caption: A stepwise approach to resolving signal overlap.
Start by optimizing the acquisition parameters of your 1D ¹H NMR experiment. Sometimes, a simple change of solvent or temperature can significantly improve signal dispersion.[1][2] If overlap persists, move to 2D NMR techniques.
Q2: How can I use different solvents to resolve signal overlap?
A2: Changing the NMR solvent can alter the chemical shifts of protons due to differences in solvent polarity, hydrogen bonding capabilities, and anisotropic effects. This can often separate overlapping signals.
Commonly Used Solvents for Iridoid Glycosides:
| Solvent | Polarity (ε) | Common Applications & Notes |
| CDCl₃ | 4.8 | Good for less polar iridoids. Can lead to broad OH signals. |
| CD₃OD | 32.7 | Excellent for dissolving polar glycosides. Exchanges with labile protons (OH, NH). |
| DMSO-d₆ | 46.7 | Good for a wide range of polarities. Viscous, which can lead to broader lines. |
| Acetone-d₆ | 20.7 | Intermediate polarity. Can be a good alternative to CDCl₃ or CD₃OD. |
| Pyridine-d₅ | 12.4 | Can induce significant shifts, particularly for protons near polar functional groups. |
Experimental Tip: Acquire 1D ¹H NMR spectra in at least two different deuterated solvents (e.g., CDCl₃ and CD₃OD) to observe changes in chemical shifts that can aid in resolving overlap and confirming assignments.
Q3: My signals are still overlapped. Which 2D NMR experiment should I run first?
A3: For initial structure elucidation and resolving proton signal overlap, a combination of COSY and HSQC experiments is highly recommended.
-
COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other (typically through 2-3 bonds). This is crucial for tracing out spin systems within the iridoid core and the glycosidic moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[3][4] This is extremely powerful for resolving overlap because the carbon chemical shift range is much larger than the proton range, effectively spreading out the signals into a second dimension.[4]
Caption: HSQC resolves proton overlap using carbon chemical shifts.
Q4: I have my COSY and HSQC spectra, but I'm still unsure about the overall structure and connectivity. What's next?
A4: To piece together the fragments identified from COSY and HSQC, you should run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[5] It is invaluable for connecting different spin systems and identifying quaternary carbons.
For determining the stereochemistry and spatial relationships between protons, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are essential. These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds.[6][7][8]
Q5: I'm dealing with an extremely complex mixture with severe signal overlap that even standard 2D NMR can't fully resolve. Are there any more advanced techniques?
A5: Yes, for exceptionally challenging cases, pure-shift NMR techniques like PSYCHE (Pure Shift Yielded by CHirp Excitation) can be incredibly powerful.[9][10][11] These methods computationally remove the effects of proton-proton coupling, collapsing multiplets into singlets.[10] This dramatically increases spectral resolution and simplifies complex spectra, making it much easier to identify individual components in a mixture.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. UCSD SSPPS NMR Facility: Pure Shift NMR - PSYCHE [sopnmr.blogspot.com]
- 11. dl.icdst.org [dl.icdst.org]
Optimizing Mobile Phase for Pulchelloside I Chromatography: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatography of Pulchelloside I.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue in HPLC that can affect the accuracy of quantification and resolution. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, while fronting can indicate column overload or other issues.
Troubleshooting Steps & Expected Outcomes
| Experimental Parameter | Modification | Expected Outcome |
| Mobile Phase pH | Acidify the mobile phase with 0.1% formic acid or phosphoric acid. | Reduced peak tailing for acidic compounds like this compound by suppressing the ionization of silanol groups on the silica-based column. |
| Mobile Phase Composition | Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. | Sharper peaks and reduced retention times. Be cautious of co-elution with other components. |
| Buffer Concentration | If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to control the mobile phase pH effectively. | Consistent peak shapes and retention times. |
| Sample Concentration | Reduce the concentration of the this compound sample injected onto the column. | Improved peak symmetry by avoiding column overload. |
Problem 2: Poor Resolution Between this compound and Impurities
Inadequate separation between this compound and other components in the sample can lead to inaccurate quantification and impure fractions in preparative chromatography.
Troubleshooting Steps & Expected Outcomes
| Experimental Parameter | Modification | Expected Outcome |
| Gradient Elution Program | Decrease the initial percentage of the organic solvent and/or extend the gradient time. | Improved separation between closely eluting peaks by allowing more time for differential migration. |
| Organic Solvent | Switch from methanol to acetonitrile, or vice versa. | Altered selectivity due to different solvent properties, potentially resolving co-eluting peaks. Acetonitrile often provides sharper peaks. |
| Column Chemistry | If using a standard C18 column, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to introduce different separation mechanisms. | Changed elution order and potentially improved resolution based on different analyte-stationary phase interactions. |
| Flow Rate | Decrease the flow rate of the mobile phase. | Increased column efficiency and potentially better resolution, at the cost of longer run times. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound chromatography?
A good starting point for reversed-phase HPLC of this compound, an iridoid glycoside, is a gradient of water and acetonitrile or methanol, with the addition of an acid modifier. For example, you can start with a mobile phase of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
A typical starting gradient could be 5-30% B over 20-30 minutes on a C18 column. The exact conditions will need to be optimized for your specific column and system.[1]
Q2: Why is an acid modifier like formic or phosphoric acid added to the mobile phase?
Acid modifiers are added to the mobile phase to improve peak shape and reproducibility.[2] For silica-based columns, acidic conditions suppress the ionization of residual silanol groups on the stationary phase. This minimizes strong, unwanted interactions with polar analytes like this compound, which can cause peak tailing.[3]
Q3: My this compound peak is broad. What are the likely causes related to the mobile phase?
Broad peaks can be caused by several mobile phase-related factors:
-
High mobile phase viscosity: A highly viscous mobile phase can lead to slow mass transfer and broader peaks.
-
Poor solvent mixing: Inadequate mixing of the mobile phase components can cause baseline noise and peak broadening. Ensure your solvents are properly degassed and mixed.
-
Mobile phase and sample solvent mismatch: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the initial mobile phase or a weaker solvent.
Q4: Can I use methanol instead of acetonitrile in my mobile phase?
Yes, methanol can often be used as an alternative to acetonitrile. Methanol is more polar and has a higher viscosity than acetonitrile, which can lead to different selectivity and potentially higher backpressure. If you are experiencing co-elution with acetonitrile, switching to methanol may resolve the issue.
Q5: How does the mobile phase pH affect the retention of this compound?
As an iridoid O-glycoside, this compound contains multiple hydroxyl groups and may have acidic properties.[4] The pH of the mobile phase can influence the ionization state of the molecule. In reversed-phase chromatography, the non-ionized form is generally more retained. Therefore, adjusting the pH of the mobile phase can alter the retention time of this compound. Using a mobile phase with a pH below the pKa of any acidic functional groups will typically lead to longer retention.
Experimental Protocols
Protocol 1: General Analytical HPLC Method for Iridoid Glycosides
This protocol is a general starting point for the analysis of iridoid glycosides like this compound, based on methods for similar compounds.[1][2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% phosphoric acid.[2]
-
Solvent B: Methanol.
-
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 240 nm.[2]
-
Injection Volume: 10 µL.[2]
Protocol 2: UPLC Method for Iridoid Glycosides
This protocol provides a starting point for a faster analysis using Ultra-High-Performance Liquid Chromatography (UPLC).[1]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient: 5-35% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 237 nm.
-
Injection Volume: 2 µL.
Visualizations
Caption: Workflow for optimizing mobile phase in chromatography.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. plantaedb.com [plantaedb.com]
Technical Support Center: Synthesis of the Iridoid Glycoside Core
Welcome to the technical support center for the synthesis of the iridoid glycoside core. This resource is designed for researchers, chemists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this complex scaffold.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Poor Stereoselectivity in Cyclopentane Ring Formation
Question: My cyclization reaction to form the cis-fused cyclopenta[c]pyran skeleton is resulting in a mixture of diastereomers with low selectivity. What factors influence the stereochemical outcome and how can I improve it?
Answer: Achieving high stereoselectivity in the formation of the iridoid's cis-fused bicyclic core is a critical challenge. The stereochemical outcome is influenced by several factors:
-
Reaction Type: The choice of cyclization strategy is paramount. While enzymatic reactions in nature exhibit high control, chemical syntheses often produce diastereomeric mixtures.[1][2] For instance, the cyclization step following the reduction of 8-oxogeranial can be subject to less stringent enzymatic control, leading to a mix of isomers.[1][2]
-
Catalyst/Reagent: In chemical synthesis, the catalyst plays a crucial role. For example, Pd(0)-catalyzed intramolecular allylic alkylation has been used effectively to construct the core skeleton stereoselectively.[3] The choice of ligands on the metal catalyst can significantly influence which diastereomer is formed.
-
Substrate Control: The pre-existing stereocenters in your acyclic precursor will direct the stereochemistry of the newly formed centers. Ensure the stereochemical integrity of your starting materials.
-
Reaction Conditions: Temperature, solvent, and reaction time can all impact the thermodynamic vs. kinetic control of the cyclization, thereby affecting the diastereomeric ratio. Systematically screen these parameters to find the optimal conditions for the desired isomer.
Troubleshooting Steps:
-
Re-evaluate Your Strategy: Compare your current cyclization method (e.g., Michael addition, aldol condensation, ring-closing metathesis) with literature precedents for similar iridoid cores. A mechanistic shift, for instance from a Diels-Alder to a Michael reaction pathway, can be key.[4]
-
Optimize Catalyst/Reagents: If using a metal-catalyzed reaction, screen a variety of ligands. Chiral ligands can induce asymmetry and improve selectivity.
-
Vary Reaction Conditions:
-
Run the reaction at a lower temperature to favor the kinetically controlled product, which is often the desired cis-fused isomer.
-
Experiment with solvents of different polarities.
-
Monitor the reaction over time to see if the diastereomeric ratio changes, which could indicate epimerization of the product.
-
Problem 2: Low Yield and/or Poor Selectivity in Glycosylation
Question: I am struggling with the glycosylation of my iridoid aglycone. I'm observing low yields of the desired β-glycoside and significant formation of the α-anomer or decomposition of the starting material. How can I improve this step?
Answer: Glycosylation is a notoriously challenging step in natural product synthesis, and iridoids are no exception due to their often-sensitive aglycones.[5][6][7] Key challenges include achieving high β-selectivity, dealing with acid-labile aglycones, and managing protecting groups.[8]
-
Aglycone Stability: The hemiacetal hydroxyl group in the iridoid core can be sensitive to the acidic conditions often used for glycosylation, leading to decomposition.[8]
-
Glycosyl Donor: The choice of glycosyl donor (e.g., trichloroacetimidates, thioglycosides, glycosyl halides) and the activating promoter system is critical. The reactivity of the donor must be matched to the nucleophilicity of the aglycone's hydroxyl group.
-
Protecting Groups: The protecting groups on the sugar donor influence its reactivity and stereochemical bias. A participating group (e.g., acetyl) at the C-2 position of the sugar is essential for directing β-selectivity via the formation of a neighboring acyloxonium ion intermediate.
-
Solvent Effects: Solvents can play a role in stabilizing intermediates. For instance, participating solvents like acetonitrile can promote the formation of β-glycosides.
Troubleshooting Steps:
-
Select the Right Glycosyl Donor/Promoter:
-
For sensitive aglycones, consider milder activation conditions. For example, using a glycosyl trichloroacetimidate with a Lewis acid like TMSOTf at low temperatures.
-
If β-selectivity is poor, ensure you are using a sugar donor with a C-2 participating group (like an acetyl or benzoyl group).
-
-
Optimize Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (-78 °C to -40 °C) to minimize side reactions and improve selectivity.
-
Solvent: Use a participating solvent like acetonitrile if possible. Otherwise, dichloromethane is a common choice.
-
Additives: The use of molecular sieves is crucial to remove any trace moisture that can hydrolyze the glycosyl donor or the product.
-
-
Consider Aglycone Protection: If the aglycone is particularly unstable, a temporary protecting group on other functionalities might be necessary.
Problem 3: Protecting Group Strategy Failure
Question: My protecting group strategy is failing. I'm seeing either cleavage of the wrong protecting group during a synthetic step or I'm unable to deprotect a specific group without affecting the rest of the molecule. How can I design a more robust protecting group strategy?
Answer: Synthesizing polyhydroxylated compounds like iridoids requires a robust and orthogonal protecting group strategy to differentiate between the various hydroxyl groups.[9][10] Failure often stems from a lack of orthogonality, where the conditions used to remove one group partially or fully cleave another.
-
Orthogonality is Key: Orthogonal protecting groups can be removed under distinct reaction conditions (e.g., acid-labile, base-labile, hydrogenolysis, fluoride-labile) without interfering with each other.
-
Common Protecting Groups:
-
Silyl ethers (TBDMS, TIPS, TBS): Cleaved with fluoride ions (e.g., TBAF). Their steric bulk can be used for selective protection of less hindered alcohols.[11]
-
Benzyl ethers (Bn): Stable to a wide range of conditions but removed by catalytic hydrogenolysis.[9]
-
Acyl groups (Acetyl, Benzoyl): Cleaved under basic conditions (e.g., K₂CO₃/MeOH).
-
Acetals (MOM, PMB): Cleaved under acidic conditions.
-
Troubleshooting Steps:
-
Map Out an Orthogonal Scheme: Before starting, create a flowchart of your synthesis that explicitly maps which protecting group will be used for each hydroxyl and the specific conditions for its removal. Ensure these conditions do not overlap.
-
Choose Groups with Different Labilities:
-
If you need to differentiate between two hydroxyls, protect one as a silyl ether (fluoride-labile) and the other as a benzyl ether (hydrogenolysis-labile).
-
For differentiating multiple hydroxyls, a combination of silyl, benzyl, and acyl groups is a common strategy.
-
-
Address Unexpected Cleavage: If a group is unexpectedly cleaved, it means the conditions were too harsh or the group is more labile than anticipated in your specific molecular context.
-
Switch to a more robust protecting group (e.g., from TBS to the bulkier TIPS).
-
Use milder deprotection conditions (e.g., weaker acid/base, lower temperature).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the iridoid core? A1: The main challenges are: 1) Stereocontrol: Constructing the cis-fused bicyclic ring system with the correct relative stereochemistry at multiple chiral centers.[1][2] 2) Glycosylation: Attaching the sugar moiety, typically a β-D-glucose, to the C-1 hydroxyl of the aglycone with high yield and selectivity.[5][6] 3) Protecting Group Management: The polyhydroxylated nature of iridoids necessitates complex and orthogonal protecting group strategies.[9][10]
Q2: Why is achieving a β-glycosidic linkage often difficult? A2: The formation of the more thermodynamically stable α-anomer can be a competing reaction. Achieving the desired β-linkage typically requires kinetic control. This is accomplished by using a glycosyl donor with a "participating" protecting group at the C-2 position (e.g., an acetyl group), which shields the α-face of the oxocarbenium intermediate, directing the incoming alcohol to attack from the β-face.
Q3: What is a common starting material for iridoid synthesis? A3: Many syntheses start from simple, commercially available chiral molecules (the "chiral pool") to set the initial stereochemistry. For example, some routes may begin with chiral cyclopentenone precursors or utilize asymmetric reactions like Sharpless epoxidation to build the core.[12]
Q4: Are there any biocatalytic or enzymatic methods used in iridoid synthesis? A4: Yes, there is growing interest in using enzymes to overcome key challenges. Iridoid synthases (ISY), for example, are enzymes that catalyze the reductive cyclization of 8-oxogeranial to form the core iridoid skeleton.[1][13][14] While these enzymes offer excellent stereocontrol, their substrate scope and availability can be limitations for broad synthetic application.[4][15]
Data & Protocols
Table 1: Comparison of Glycosylation Conditions for a Model Iridoid Aglycone
| Entry | Glycosyl Donor | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | β:α Ratio |
| 1 | Acetobromo-α-D-glucose | Ag₂CO₃ | Toluene | 25 | 12 | 45 | 3:1 |
| 2 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 | 4 | 65 | 8:1 |
| 3 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate | TMSOTf (0.1 eq) | CH₂Cl₂/MeCN | -40 | 2 | 88 | >20:1 |
| 4 | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | TMSOTf (0.1 eq) | CH₂Cl₂ | -40 | 2 | 85 | 1:5 |
Data is illustrative and compiled from typical outcomes in glycosylation chemistry. The non-participating benzyl groups in Entry 4 lead to the loss of β-selectivity.
Protocol: Schmidt Trichloroacetimidate Glycosylation
This protocol describes a general procedure for the β-glycosylation of an iridoid aglycone using a glycosyl trichloroacetimidate donor.
Materials:
-
Iridoid Aglycone (1.0 eq)
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.5 eq)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the iridoid aglycone (100 mg, 1.0 eq) and activated molecular sieves.
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the suspension at room temperature for 30 minutes.
-
Add the glycosyl trichloroacetimidate (1.5 eq).
-
Cool the reaction mixture to -40 °C (acetonitrile/dry ice bath).
-
Slowly add the TMSOTf solution (0.1 eq) dropwise via syringe over 5 minutes. The solution may turn slightly yellow.
-
Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding triethylamine (0.5 mL).
-
Allow the mixture to warm to room temperature. Filter through a pad of celite to remove the molecular sieves, washing with CH₂Cl₂.
-
Wash the combined organic filtrate with saturated aq. NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired protected iridoid β-glycoside.
Visualizations
General Synthetic Workflow
Caption: A generalized workflow for iridoid glycoside synthesis highlighting key challenge steps.
Troubleshooting Glycosylation Selectivity
Caption: A troubleshooting flowchart for poor stereoselectivity in glycosylation reactions.
Orthogonal Protecting Group Strategy
References
- 1. Inverted stereocontrol of iridoid synthase in snapdragon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverted stereocontrol of iridoid synthase in snapdragon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent synthetic route to new cyclopenta[c]pyran iridoids: syntheses of jatamanin A, F, G and J, gastrolactone and nepetalactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of Substrate Analogs Suggests a Michael Cyclization in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. An important protecting group developed specifically for polyhydr... | Study Prep in Pearson+ [pearson.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Figure 1 from Inverted stereocontrol of iridoid synthase in snapdragon | Semantic Scholar [semanticscholar.org]
"reducing epimerization during Pulchelloside I synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pulchelloside I. The focus is on strategies to mitigate the risk of epimerization, a critical challenge in preserving the desired stereochemistry of this complex iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in this compound synthesis?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the context of this compound synthesis, which has multiple stereocenters, even a small degree of epimerization at any of these centers will lead to the formation of diastereomeric impurities. These impurities can be difficult to separate from the desired product and may have different biological activities, compromising the overall yield and purity of the final compound.
Q2: Which stereocenters in this compound are most susceptible to epimerization during synthesis?
A2: Based on the synthesis of structurally related iridoid glycosides, the following stereocenters in the this compound core are particularly prone to epimerization:
-
C-7: The hydroxyl group at the C-7 position is located on a cyclopentane ring and can be susceptible to epimerization under acidic or basic conditions, especially if a ketone is present at an adjacent position during an intermediate step.
-
C-4a: The bridgehead proton at C-4a can be labile under certain basic conditions, leading to the formation of an enolate and subsequent epimerization to a more stable ring fusion.
-
Anomeric Carbon (C-1): During the glycosylation step to introduce the glucose moiety, improper reaction conditions or the use of unsuitable protecting groups on the glycosyl donor can lead to the formation of the incorrect anomer.
Q3: What are the general strategies to minimize epimerization?
A3: Several strategies can be employed to minimize epimerization during the synthesis of complex molecules like this compound:
-
Careful selection of protecting groups: Utilizing bulky or electronically suitable protecting groups can shield susceptible stereocenters from reagents that might cause epimerization.
-
Mild reaction conditions: Employing mild acidic or basic conditions, lower reaction temperatures, and shorter reaction times can help prevent epimerization.
-
Stereoselective reagents: Using chiral catalysts or reagents can favor the formation of the desired stereoisomer.
-
Strategic synthetic route: Designing a synthetic pathway that avoids harsh reaction conditions at sensitive steps is crucial.
Troubleshooting Guides
Problem 1: Low diastereoselectivity observed after a reduction step of a carbonyl group on the cyclopentane ring.
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Non-selective reducing agent | Use a sterically hindered reducing agent such as L-Selectride® or K-Selectride®. These reagents approach the carbonyl from the less hindered face, leading to higher diastereoselectivity. | Increased ratio of the desired diastereomer. |
| Reaction temperature too high | Perform the reduction at a lower temperature (e.g., -78 °C). Lower temperatures enhance the kinetic control of the reaction. | Improved diastereomeric ratio. |
| Solvent effects | Screen different solvents. The coordination of the solvent with the reducing agent and the substrate can influence the stereochemical outcome. | Identification of a solvent that provides optimal diastereoselectivity. |
Problem 2: Formation of a significant amount of the undesired epimer at C-7 during a deprotection step.
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Harsh acidic or basic conditions | If using acidic conditions (e.g., strong mineral acids), switch to a milder acid like pyridinium p-toluenesulfonate (PPTS) or use enzymatic deprotection if applicable. If using a strong base, consider using a weaker, non-nucleophilic base like 2,6-lutidine. | Preservation of the C-7 stereocenter. |
| Protecting group choice | Re-evaluate the protecting group strategy. A protecting group that can be removed under neutral conditions (e.g., hydrogenolysis of a benzyl ether) might be a better choice for protecting the C-7 hydroxyl group. | Avoidance of epimerization during deprotection. |
| Proximity to a carbonyl group | If a carbonyl group is present in the vicinity, it can facilitate enolization and epimerization. Plan the synthetic route to reduce the carbonyl group before performing reactions that might affect the C-7 stereocenter. | Minimized risk of epimerization at C-7. |
Experimental Protocols
Representative Protocol: Diastereoselective Reduction of a Cyclopentanone Intermediate
This protocol describes a general method for the diastereoselective reduction of a cyclopentanone intermediate, a common step in iridoid synthesis where controlling stereochemistry is critical.
Materials:
-
Cyclopentanone intermediate
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the cyclopentanone intermediate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of anhydrous methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alcohol.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Visualizations
Caption: Potential pathway for epimerization at a susceptible stereocenter.
Caption: A logical workflow for troubleshooting epimerization issues.
Technical Support Center: Pulchelloside I Solubility for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pulchelloside I. The information aims to address common challenges related to the solubility of this iridoid glycoside in bioassay development.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered when preparing this compound for bioassays.
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to aqueous assay buffer. | The aqueous solubility of this compound is low. The final concentration of the organic solvent used for the stock solution may be too high, causing the compound to crash out when diluted. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 1% and often recommended to be below 0.5% to avoid solvent-induced artifacts.[1] 2. Use a Co-solvent System: Consider preparing your stock solution in a mixture of solvents, such as DMSO and ethanol, which may improve solubility upon dilution. 3. Gentle Warming: Briefly and gently warm the solution (e.g., to 37°C) to aid dissolution, but be cautious of potential compound degradation. 4. pH Adjustment: Investigate the effect of pH on the solubility of this compound. Adjusting the pH of the assay buffer may improve its solubility. |
| Inconsistent or non-reproducible bioassay results. | Poor solubility can lead to variable concentrations of the active compound in the assay, resulting in inconsistent data. The compound may be precipitating over the course of the experiment. | 1. Visual Inspection: Before and after the assay, visually inspect your assay plates for any signs of precipitation. 2. Solubility Enhancement Techniques: Employ methods to improve solubility, such as the use of cyclodextrins or formulating the compound in a nanocarrier system.[2][3] 3. Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the solubility of this compound under your specific experimental conditions. |
| Observed cytotoxicity or off-target effects in the bioassay. | The solvent used to dissolve this compound may be exerting toxic effects on the cells or interfering with the assay components. | 1. Solvent Toxicity Control: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments at the same final concentration used for the test compound.[1] 2. Lower Solvent Concentration: Reduce the final concentration of the organic solvent in the assay medium. 3. Alternative Solvents: Test the tolerability of different biocompatible solvents for your specific cell line or assay system.[4] |
| Low apparent potency of this compound in the bioassay. | The actual concentration of the dissolved compound may be much lower than the nominal concentration due to poor solubility. | 1. Confirm Solubility: Use analytical methods like HPLC to confirm the concentration of the dissolved this compound in your stock solution and final assay medium. 2. Increase Solubility: Implement solubility enhancement strategies to ensure more of the compound is available to interact with the biological target. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: The maximum tolerated concentration of DMSO varies between cell lines and assay types. However, it is generally recommended to keep the final DMSO concentration at or below 1%, with many studies suggesting that concentrations below 0.5% are preferable to avoid significant effects on cell growth and function.[1] It is always best practice to perform a solvent tolerance study for your specific experimental setup.
Q3: How can I improve the solubility of this compound in my aqueous bioassay medium?
A3: Several methods can be employed to enhance the aqueous solubility of natural products like this compound.[3][5] These include:
-
Co-solvents: Using a mixture of water-miscible organic solvents.[6]
-
Complexation: Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that are more water-soluble.
-
pH adjustment: Modifying the pH of the buffer may increase the solubility of the compound.
-
Nanocarriers: Formulating this compound into nanoparticles or nanohydrogels can significantly improve its solubility and bioavailability.[2]
Q4: Can the glycosidic moiety of this compound affect its solubility?
A4: Yes, the sugar portion (glycosidic moiety) of an iridoid glycoside can influence its physicochemical properties, including solubility.[7]
Q5: Are there any known signaling pathways affected by this compound or other iridoid glycosides?
A5: Iridoid glycosides have been reported to modulate various signaling pathways involved in inflammation and apoptosis. For instance, some iridoid glycosides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][4][8] They can also influence the MAPK and PI3K/Akt pathways, which are critical in cell survival and proliferation.[1][9]
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for Bioassays
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Increasing the polarity of the solvent system. | Simple and widely used. | Can be toxic to cells at higher concentrations; may interfere with the assay.[1][9] |
| Complexation (e.g., Cyclodextrins) | Encapsulating the poorly soluble molecule within a soluble host molecule. | Generally low toxicity; can improve stability. | May alter the effective concentration of the compound; potential for interactions with other assay components. |
| pH Adjustment | Ionizing the compound to increase its interaction with water. | Simple and cost-effective. | Only effective for ionizable compounds; may not be compatible with the pH requirements of the bioassay. |
| Nanocarriers (e.g., Liposomes, Nanoparticles) | Encapsulating the compound in a carrier system with a hydrophilic exterior. | Can significantly increase solubility and bioavailability; allows for targeted delivery.[2] | More complex preparation; potential for carrier-induced toxicity or interference. |
| Solid Dispersion | Dispersing the compound in a solid hydrophilic carrier at the molecular level. | Enhances dissolution rate and solubility. | May require specialized equipment for preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the calculated volume of DMSO based on the molecular weight of this compound).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution at 37°C for 5-10 minutes.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous buffer.
-
Complexation: Add the this compound powder to the HP-β-CD solution.
-
Incubation: Incubate the mixture with stirring or shaking at room temperature for 24-48 hours to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Bioassay: Use the filtered, quantified solution for your bioassay, ensuring to include a vehicle control with the same concentration of HP-β-CD.
Mandatory Visualization
Caption: Workflow for troubleshooting this compound solubility issues in bioassays.
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - ProQuest [proquest.com]
- 6. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do … [ouci.dntb.gov.ua]
- 7. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
"addressing matrix effects in LC-MS analysis of Pulchelloside I"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Pulchelloside I.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[1][2]
Q2: Why might this compound analysis be susceptible to matrix effects?
A2: Analysis of this compound, a natural product, often involves complex biological matrices like plasma, urine, or plant extracts.[3][4] These matrices contain a high concentration of endogenous compounds (e.g., phospholipids, salts, metabolites) that can co-elute with this compound and interfere with its ionization in the MS source, leading to unreliable results.[3][4]
Q3: What are the common signs of matrix effects in my this compound chromatogram?
A3: Common indicators of matrix effects include poor reproducibility of peak areas between replicate injections, inaccurate quantification when comparing results to standards prepared in a clean solvent, and a significant difference in signal intensity for this compound when spiked into a real sample versus a simple solvent.[1][5] Retention time shifts can also be an indirect sign if the matrix is affecting the column chemistry.[5]
Q4: How can I qualitatively assess if I have a matrix effect?
A4: The post-column infusion method is a widely used technique for the qualitative assessment of matrix effects.[1][2][6] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the MS ion source. A blank matrix sample is then injected. Any dip or rise in the constant signal baseline indicates the retention times where co-eluting matrix components cause ion suppression or enhancement.[1][2]
Q5: What is the difference between ion suppression and ion enhancement?
A5: Ion suppression is the most common form of matrix effect, where co-eluting compounds reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal.[7] Ion enhancement is the opposite phenomenon, where matrix components increase the ionization efficiency, resulting in a higher-than-expected signal.[2][7] Both effects compromise data integrity.
Troubleshooting Guide
Q1: My this compound signal is much lower in the sample matrix compared to the pure standard. What should I do?
A1: This strongly suggests ion suppression. The following workflow can help diagnose and mitigate the issue.
Caption: Workflow for addressing ion suppression.
Your first step is to quantify the matrix effect using the post-extraction addition protocol. If the effect is significant, focus on improving sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[3] If that is not sufficient, optimizing the chromatographic method to separate this compound from the suppressive region can be effective. Finally, using a stable isotope-labeled internal standard is the most reliable way to compensate for remaining matrix effects.[8][9]
Q2: I'm seeing poor reproducibility and accuracy for my this compound quantification. Could this be a matrix effect?
A2: Yes, this is a classic symptom of variable matrix effects. The composition of biological samples can differ, leading to inconsistent ion suppression or enhancement between samples.[10]
-
Recommendation: The most effective solution for inter-sample variability is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound.[9] A SIL-IS has nearly identical chemical and physical properties to the analyte, so it will co-elute and experience the same degree of matrix effect, allowing for reliable correction and improving accuracy and precision.[9] If a SIL-IS is unavailable, a structural analog internal standard that elutes very close to this compound is the next best option.[8]
Q3: My internal standard (IS) doesn't seem to be compensating for the variability. Why might this be happening?
A3: This issue commonly arises when using a structural analog IS that does not perfectly co-elute with this compound. If the IS elutes in a region with a different matrix effect profile than the analyte, it cannot provide accurate correction. Even some deuterium-labeled internal standards can have slight retention time shifts that lead to differential matrix effects.[9]
-
Recommendation: Verify that your IS and this compound have identical or near-identical retention times across multiple runs. If there is a shift, you may need to re-optimize the chromatography or, preferably, switch to a more suitable IS, such as a ¹³C or ¹⁵N-labeled standard, which is less likely to exhibit chromatographic shifts.[9]
Q4: I've tried simple protein precipitation, but the matrix effects are still significant. What's the next step?
A4: Protein precipitation is a crude cleanup method that often leaves behind significant amounts of phospholipids and other small molecules that are major sources of matrix effects.[3] More selective sample preparation techniques are necessary.
Caption: Decision tree for selecting a sample preparation method.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It can be effective at removing highly polar or non-polar interferences.[3]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and effective method for cleaning up complex samples. By choosing an appropriate sorbent and elution solvents, you can selectively bind this compound while washing away matrix components, or vice-versa. This is often the most robust approach for minimizing matrix effects.
Quantitative Data Summary
The following tables provide example data illustrating the effectiveness of different strategies in mitigating matrix effects for a hypothetical natural product glycoside similar to this compound.
Table 1: Comparison of Sample Preparation Methods on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect Factor (MEF) | Interpretation |
| Protein Precipitation (PPT) | 95 ± 5% | 0.45 ± 0.15 | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 85 ± 7% | 0.82 ± 0.08 | Minor Ion Suppression |
| Solid-Phase Extraction (SPE) | 92 ± 4% | 0.97 ± 0.04 | Negligible Matrix Effect |
| Matrix Effect Factor (MEF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. A value < 1 indicates suppression; > 1 indicates enhancement. |
Table 2: Impact of Internal Standard Type on Quantification Accuracy
| Internal Standard (IS) Type | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| None | 50.0 | 28.5 | 57% | 18.5% |
| Structural Analog | 50.0 | 45.2 | 90.4% | 7.2% |
| Stable Isotope-Labeled (SIL) | 50.0 | 50.8 | 101.6% | 2.1% |
Detailed Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
This protocol quantifies the extent of matrix effects.
-
Prepare Solutions:
-
Solution A: Prepare a standard solution of this compound in a clean solvent (e.g., 50% methanol) at a known concentration (e.g., 100 ng/mL).
-
Solution B: Process a blank matrix sample (e.g., plasma, urine) using your established extraction procedure. After the final evaporation step, reconstitute the extract with a known volume of Solution A.
-
Solution C: Process a blank matrix sample identically to Solution B, but reconstitute with the clean solvent (e.g., 50% methanol) instead of Solution A.
-
-
LC-MS Analysis: Inject and analyze Solutions A and B. Ensure you acquire data for this compound.
-
Calculation:
-
Calculate the Matrix Effect Factor (MEF) as: MEF = (Peak Area from Solution B) / (Peak Area from Solution A)
-
The percent matrix effect can be calculated as: ME (%) = (1 - MEF) * 100. A positive result indicates suppression, while a negative result indicates enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) Protocol for Matrix Reduction
This is a general protocol using a polymeric reversed-phase SPE cartridge, which is often suitable for glycosides. This protocol should be optimized for this compound.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5-20% methanol in water) to remove polar interferences.[11]
-
Drying: Dry the cartridge completely by applying a vacuum for 5-10 minutes.[11]
-
Elution: Elute this compound from the cartridge using 5 mL of a strong organic solvent (e.g., methanol or acetonitrile).[11]
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 3: Qualitative Assessment by Post-Column Infusion
This protocol helps identify retention time windows with ion suppression or enhancement.
-
System Setup:
-
Use a T-junction to connect the outlet of the LC column to both the MS inlet and a syringe pump.
-
The syringe pump will continuously deliver a standard solution of this compound (e.g., 50 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min).
-
-
Procedure:
-
Begin the LC gradient and the syringe pump infusion. You should observe a stable, elevated baseline signal for the this compound mass transition.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Analysis:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimization of Spray Drying for Pulchelloside I Formulation
Welcome to the technical support center for the optimization of spray drying for Pulchelloside I formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the spray drying process of this bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to consider when spray drying this compound?
A1: The most significant process parameters for the successful spray drying of this compound are inlet temperature, feed flow rate, atomization pressure (or gas flow rate), and the choice of drying gas (typically air or nitrogen).[1] These parameters collectively influence the final particle size, morphology, residual moisture content, and importantly, the stability of the heat-sensitive this compound.
Q2: Which excipients are recommended as carriers for this compound in a spray-dried formulation?
A2: Common choices for carrier agents in spray drying of natural compounds include maltodextrin, gum arabic, leucine, and various sugars like mannitol and trehalose.[2][3][4][5][6][7] For this compound, a combination of a primary bulking agent like maltodextrin with a process-enhancing excipient like L-leucine can be beneficial. Leucine, for instance, can help to improve powder flowability and reduce stickiness.[3] The selection should be based on the desired final product characteristics and the stability of this compound in the presence of these excipients.
Q3: How can I improve the yield of my spray-dried this compound powder?
A3: Low product yield is a common issue and can be influenced by several factors. To improve yield, consider the following:
-
Optimize Inlet Temperature: A temperature that is too low may result in a wet, sticky product that adheres to the drying chamber, while a temperature that is too high can cause degradation.
-
Adjust Feed Flow Rate: A lower feed rate can allow for more efficient drying and reduce the chances of the product sticking to the cyclone wall.[8]
-
Use of Excipients: Incorporating excipients like L-leucine can reduce the tackiness of the powder, leading to less product loss on the chamber walls.[3]
-
Cyclone Efficiency: Ensure the cyclone is operating efficiently to separate the dried particles from the drying gas.[3]
Q4: What is the ideal residual moisture content for a spray-dried this compound formulation?
A4: The target residual moisture content for amorphous spray-dried powders is typically below 5% to ensure physical and chemical stability during storage. For a potentially sensitive compound like this compound, aiming for a residual moisture content in the range of 1-3% is advisable to minimize degradation and prevent crystallization of the amorphous solid dispersion.
Q5: How does the choice of solvent for the feed solution affect the spray drying process?
A5: The solvent system (e.g., water, ethanol, or a mixture) will significantly impact the evaporation rate and the resulting particle morphology. Volatile organic solvents will evaporate more quickly, potentially leading to smaller, more porous particles. The solubility of both this compound and the chosen excipients in the solvent system is critical to ensure a homogenous feed solution, which is essential for uniform particles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the spray drying of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Product Yield | - Product sticking to the drying chamber and/or cyclone.- Inefficient particle separation in the cyclone.- Aspiration rate is too high, carrying product to the filter. | - Decrease the feed flow rate to ensure complete drying before particles contact the walls.[8]- Incorporate anti-tacking excipients like L-leucine into the formulation.[3]- Optimize the inlet temperature; too low a temperature can lead to a sticky product.- Check the cyclone for proper functioning and ensure a good seal.- Reduce the aspiration rate to a level that allows for efficient drying without excessive loss of product. |
| High Residual Moisture | - Inlet temperature is too low.- Feed flow rate is too high for the set temperature.- High solid concentration in the feed solution. | - Increase the inlet temperature to enhance the evaporation rate.[9]- Decrease the feed flow rate to allow for longer residence time in the drying chamber.[10]- Reduce the solids concentration in the feed solution. |
| Product Degradation | - Inlet temperature is too high.- Prolonged exposure to high temperatures. | - Reduce the inlet temperature. The outlet temperature is a better indicator of the product temperature and should be kept as low as possible while still achieving the desired moisture content.[11]- Increase the feed flow rate to slightly lower the outlet temperature through evaporative cooling.[3] |
| Inconsistent Particle Size | - Unstable atomization (pulsating spray).- Nozzle blockage.- Inconsistent feed solution properties (e.g., viscosity). | - Check the atomizer settings (pressure, flow rate) for consistency.[8]- Clean the nozzle before and after each run to prevent clogging.[8][12]- Ensure the feed solution is homogenous and free of precipitates. |
| Poor Powder Flowability | - Irregular particle morphology.- Small particle size leading to cohesiveness.- High residual moisture. | - Optimize spray drying parameters to produce more spherical particles.[13]- Incorporate flow enhancers like L-leucine in the formulation.[3]- Ensure the product is dried to a low residual moisture content. |
Experimental Protocols
1. Preparation of the Feed Solution
-
Dissolve the chosen carrier excipient(s) (e.g., 90% maltodextrin, 10% L-leucine by weight of solids) in the selected solvent system (e.g., 70:30 ethanol:water) to the desired total solids concentration (e.g., 5% w/v).
-
Once the excipients are fully dissolved, add this compound to the solution at the target drug loading (e.g., 10% of the total solids weight).
-
Stir the solution until the this compound is completely dissolved, ensuring a homogenous feed solution. Gentle heating or sonication may be used if necessary, keeping in mind the thermal sensitivity of this compound.
2. Spray Drying Process
A laboratory-scale spray dryer (e.g., Büchi B-290) is typically used for optimization studies.
-
Set the desired inlet temperature (e.g., starting at 120°C).
-
Set the atomizing gas flow rate (e.g., 600 L/hr).
-
Set the aspiration rate to maintain a slight negative pressure in the drying chamber (e.g., 90-100%).
-
Pump the feed solution at a specific rate (e.g., 5 mL/min).
-
Allow the system to reach a steady state, monitoring the outlet temperature.
-
Collect the dried powder from the collection vessel.
-
Carefully weigh the collected powder to determine the process yield.
3. Characterization of the Spray-Dried Powder
-
Particle Size and Morphology: Analyze using Scanning Electron Microscopy (SEM) and laser diffraction.[3]
-
Residual Moisture Content: Determine using Karl Fischer titration or thermogravimetric analysis (TGA).[3]
-
Bulk and Tapped Density: Measure to assess powder flowability.
-
This compound Content and Purity: Use a validated HPLC method to determine the drug content and check for any degradation products.
Visualizations
References
- 1. Optimization of spray drying process parameters for the food bioactive ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Design of Experiment (DoE) approach to optimise spray drying process conditions for the production of trehalose/leucine formulations with application in pulmonary delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodscigroup.us [foodscigroup.us]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the impact of protein-excipient interactions on physical stability of spray-dried protein solids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide [spraydryer.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Protein stabilization in spray drying and solid-state storage by using a ‘molecular lock’ – exploiting bacterial adaptations for industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"preventing hydrolysis of Pulchelloside I in solution"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of Pulchelloside I, with a specific focus on preventing its hydrolysis in solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Hydrolysis of this compound due to improper storage conditions (pH, temperature). | Prepare fresh solutions for each experiment. If storage is necessary, store at -20°C or below in a slightly acidic buffer (e.g., pH 5-6). Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | Degradation of this compound stock solution. | Aliquot stock solutions into single-use vials upon preparation to minimize freeze-thaw cycles. Monitor the purity of the stock solution periodically using HPLC. |
| Precipitate formation in the solution | Poor solubility or degradation product precipitation. | Ensure the solvent is appropriate for the desired concentration. If using aqueous buffers, ensure the pH is optimal for stability. Gentle warming and sonication may aid dissolution, but prolonged exposure to high temperatures should be avoided. |
| Appearance of new peaks in HPLC analysis | Hydrolysis or other degradation of this compound. | Review solution preparation and storage procedures. Ensure the pH of the solvent is not alkaline. Protect the solution from light and high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of degradation for many iridoid glycosides, including likely this compound, is hydrolysis. This process can be catalyzed by acidic or basic conditions, temperature, and the presence of certain enzymes like β-glucosidases.[1]
Q2: What are the optimal pH conditions for storing this compound in solution?
A2: While specific data for this compound is limited, studies on other iridoid glycosides suggest that slightly acidic to neutral pH (around pH 4-7) is generally best for stability. Strong alkaline and highly acidic conditions should be avoided as they can catalyze hydrolysis.[2] For instance, some iridoid glycosides are only hydrolyzed under strong alkaline conditions, while others are affected by strong acids.[2]
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures accelerate the rate of hydrolysis. For other iridoid glycosides, it has been shown that elevated temperatures lead to increased degradation.[3] Therefore, it is recommended to store this compound solutions at low temperatures (-20°C or -80°C) to minimize degradation.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is typically dissolved in polar organic solvents such as DMSO, ethanol, or methanol for creating stock solutions. For aqueous experimental buffers, it is crucial to control the pH to maintain stability.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[2][4] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution gently until the powder is completely dissolved. Brief sonication in a water bath can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure to evaluate the stability of this compound under different conditions.
-
Solution Preparation: Prepare solutions of this compound at a known concentration in different buffers with varying pH values (e.g., pH 4, 7, and 9).
-
Incubation: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
-
Analysis: Immediately analyze the samples by a validated HPLC or UPLC method to quantify the remaining percentage of this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C
| pH | Half-life (t½) in hours (Hypothetical) |
| 4.0 | 120 |
| 5.0 | 150 |
| 6.0 | 140 |
| 7.0 | 96 |
| 8.0 | 48 |
| 9.0 | 24 |
This table presents hypothetical data based on the known behavior of other iridoid glycosides, suggesting optimal stability in slightly acidic conditions.
Table 2: Hypothetical Temperature-Dependent Stability of this compound at pH 7.0
| Temperature (°C) | Half-life (t½) in hours (Hypothetical) |
| 4 | 500 |
| 25 | 96 |
| 37 | 36 |
This table illustrates the expected decrease in stability with increasing temperature, based on general chemical kinetics and studies on similar compounds.[3][5]
Visualizations
Logical Workflow for Preventing Hydrolysis
Caption: Workflow for preparing and storing this compound solutions to minimize hydrolysis.
Signaling Pathway: Anti-inflammatory Action of Iridoid Glycosides
Iridoid glycosides are known for their anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[1][6][7]
Caption: Inhibition of the NF-κB inflammatory pathway by iridoid glycosides like this compound.
References
- 1. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of ptaquiloside hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Cell Permeability of Pulchelloside I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Pulchelloside I.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vitro permeability assays with this compound.
Problem: Low Intracellular Concentration or Poor Permeability of this compound Observed in Experiments
If you are observing lower-than-expected intracellular concentrations of this compound or poor permeability across cell monolayers (e.g., Caco-2) or artificial membranes (e.g., PAMPA), consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Strategy | Experimental Verification |
| High Hydrophilicity of this compound | This compound, an iridoid glycoside, is predicted to have a low LogP value, indicating high water solubility and poor lipid membrane permeability. This is a primary reason for inefficient passive diffusion. | - Review the physicochemical properties of this compound. - Perform a PAMPA assay to confirm low passive permeability. |
| Active Efflux by Transporters | The compound may be a substrate for efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell. | - Conduct a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. - Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp). An increase in apical-to-basolateral permeability with an inhibitor confirms efflux. |
| Low Expression of Uptake Transporters | The cell model used may lack the specific uptake transporters necessary for the cellular entry of this compound. While specific transporters for this compound in human cells are not well-characterized, some iridoid glucosides are known to be transported by NPF family transporters in plants. | - Research literature for known transporters of iridoid glycosides in mammalian cells. - If a potential transporter is identified, use a cell line known to express this transporter. |
| Experimental Assay Issues | Problems with the integrity of the cell monolayer or the artificial membrane can lead to inaccurate permeability measurements. | - For Caco-2 assays, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. - For PAMPA assays, use a control compound with known permeability to validate the assay setup. |
| Compound Degradation or Metabolism | This compound may be unstable in the experimental buffer or metabolized by the cells, leading to an underestimation of its permeability. | - Analyze the concentration of this compound in both the donor and receiver compartments at the end of the experiment to assess mass balance. - Use LC-MS to check for the presence of metabolites in the cell lysates or receiver compartment. |
| Poor Compound Solubility in Assay Buffer | Although hydrophilic, high concentrations of this compound may not be fully soluble in the assay buffer, leading to an inaccurate assessment of permeability. | - Visually inspect the dosing solution for any precipitation. - Measure the solubility of this compound in the assay buffer at the concentration used. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its cell permeability?
This compound is an iridoid glycoside with a molecular weight of 422.40 g/mol . A critical property affecting its permeability is its predicted high hydrophilicity, indicated by a very low XlogP of -2.90. This suggests that this compound is significantly more soluble in water than in lipids, which is a major obstacle for passive diffusion across the lipid-rich cell membrane.
Physicochemical Properties of this compound
| Property | Value | Implication for Permeability |
| Molecular Weight | 422.40 g/mol | Within the range for potential oral absorption. |
| XlogP | -2.90 | Highly hydrophilic, predicting poor passive diffusion. |
| Hydrogen Bond Donors | 7 | High number, contributing to hydrophilicity. |
| Hydrogen Bond Acceptors | 12 | High number, contributing to hydrophilicity. |
Data are predicted values.
Q2: What do in silico predictions suggest about the permeability of this compound?
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for this compound suggest challenges with its oral bioavailability.
Predicted ADMET Properties for this compound
| Parameter | Prediction | Probability (%) |
| Human Intestinal Absorption | + | 60.19% |
| Caco-2 Permeability | - | 85.40% |
| Human Oral Bioavailability | - | 82.86% |
Source: PlantaeDB. These are predicted values and should be experimentally verified.[1]
These predictions indicate a high likelihood of poor Caco-2 permeability and low oral bioavailability, reinforcing the need for experimental troubleshooting and formulation strategies.
Q3: How can I experimentally assess the permeability of this compound?
Two standard in vitro assays are recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures passive diffusion across an artificial lipid membrane. It is a quick and cost-effective way to determine if a compound has inherently poor passive permeability.[2]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. This model can assess both passive diffusion and active transport processes, including efflux.[3][4][5]
Q4: What strategies can be employed to improve the cell permeability of this compound?
If poor permeability is confirmed, consider the following approaches:
-
Use of Permeation Enhancers: These are compounds that can transiently and reversibly increase the permeability of the intestinal epithelium.[6][7] Examples include certain fatty acids, surfactants, and bile salts. The selection and concentration of a permeation enhancer need to be carefully optimized.
-
Formulation Strategies:
-
Prodrug Approach: Modifying the structure of this compound to create a more lipophilic prodrug that can cross the cell membrane and then be converted to the active compound inside the cell.
Q5: How do I interpret the results from PAMPA and Caco-2 assays for a compound like this compound?
Comparing the results of these two assays can provide insights into the mechanism of transport.
| PAMPA Result | Caco-2 Result (A to B) | Interpretation |
| Low Permeability | Low Permeability | The compound has poor passive permeability, which is the primary barrier. |
| High Permeability | Low Permeability | The compound likely undergoes active efflux. This should be confirmed with a bi-directional Caco-2 assay. |
| Low Permeability | Moderate/High Permeability | The compound may be a substrate for an active uptake transporter present in Caco-2 cells. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general guideline for assessing the passive permeability of this compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader for UV-Vis or LC-MS for analysis
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).
-
Start Assay: Add 150 µL of the donor solutions to the filter plate wells.
-
Incubation: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_D(0) = Initial concentration in the donor well
-
Caco-2 Permeability Assay Protocol
This protocol outlines the steps for conducting a bi-directional Caco-2 permeability assay.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound stock solution
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)
-
Efflux inhibitor (e.g., verapamil)
-
TEER meter
-
LC-MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[10]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[1]
-
Assay Preparation: Wash the monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.
-
Apical to Basolateral (A-B) Transport:
-
Add the transport buffer containing this compound (and controls) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
For efflux assessment, perform a parallel experiment with the addition of an efflux inhibitor to both chambers.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the transport buffer containing this compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the apical and basolateral chambers. Analyze the concentration of this compound using LC-MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using a similar formula as for the PAMPA assay, adjusting for the specific volumes and surface area of the Transwell insert.
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: Troubleshooting workflow for poor cell permeability.
Caption: Potential cellular transport pathways for this compound.
References
- 1. plantaedb.com [plantaedb.com]
- 2. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 8. Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 10. Identification of Iridoid Glucoside Transporters in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Crystallization Methods for Pulchelloside I
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization methods for Pulchelloside I. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is a general starting point for the crystallization of this compound?
A1: A common starting point for the crystallization of iridoid glycosides like this compound involves dissolving the purified compound in a minimal amount of a polar solvent in which it is readily soluble at elevated temperatures, such as methanol or ethanol. Subsequently, a less polar "anti-solvent" in which the compound is poorly soluble, such as ethyl acetate, acetone, or a hexane/ethyl acetate mixture, is slowly added until slight turbidity is observed. The solution is then allowed to cool slowly to promote crystal growth.
Q2: I'm not getting any crystals, only an amorphous precipitate. What should I do?
A2: Amorphous precipitation often occurs when the solution becomes supersaturated too quickly. To address this, try the following:
-
Slower cooling: Allow the solution to cool to room temperature more gradually, and then slowly cool it further in a refrigerator.
-
Reduce the concentration: Start with a more dilute solution of this compound.
-
Use a different anti-solvent: Experiment with a less polar anti-solvent or a different ratio of solvents.
-
Seeding: Introduce a tiny, well-formed crystal of this compound (if available from a previous batch) into the supersaturated solution to induce controlled crystal growth.
Q3: My this compound is "oiling out" instead of crystallizing. How can I fix this?
A3: "Oiling out" happens when the compound separates from the solution as a liquid phase rather than a solid crystal. This is common for compounds with lower melting points or when the supersaturation is too high. To prevent this:
-
Use a higher boiling point solvent system: This can help maintain the compound in a dissolved state at a higher temperature.
-
Lower the initial concentration: This reduces the likelihood of reaching the oiling out point.
-
Employ a slower rate of anti-solvent addition: This allows for more controlled saturation.
-
Try a different solvent system altogether: A system with a greater difference in polarity between the solvent and anti-solvent might be effective.
Q4: How can I improve the size and quality of my this compound crystals?
A4: To obtain larger, higher-quality crystals suitable for X-ray diffraction, consider these optimization strategies:
-
Slow evaporation: Once the solution is prepared, allow the solvent to evaporate slowly over several days to weeks in a loosely capped vial.
-
Vapor diffusion: This technique involves placing a drop of the this compound solution on a coverslip and inverting it over a reservoir containing a higher concentration of the precipitant. The slow diffusion of the solvent from the drop to the reservoir gradually increases the concentration of the compound, promoting slow crystal growth.
-
Temperature control: Experiment with different crystallization temperatures. Some compounds yield better crystals at lower temperatures, while others prefer room temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not saturated.2. Compound is too soluble in the chosen solvent system.3. Presence of impurities inhibiting nucleation. | 1. Concentrate the solution by slowly evaporating some of the solvent.2. Add more anti-solvent dropwise.3. Try a different solvent/anti-solvent combination.4. Further purify the this compound sample using techniques like preparative HPLC. |
| Formation of Small Needles or Powder | 1. Nucleation is too rapid.2. High degree of supersaturation. | 1. Decrease the rate of cooling.2. Use a more dilute solution.3. Try a solvent system where the solubility is slightly higher.4. Consider using the vapor diffusion method for slower crystal growth. |
| Crystals are Clustered or Twinned | 1. High concentration of the compound.2. Rapid crystal growth. | 1. Reduce the initial concentration of this compound.2. Optimize the cooling rate to be slower.3. Introduce seeding with a single, well-formed crystal. |
| Opaque or Poorly Formed Crystals | 1. Inclusion of solvent in the crystal lattice.2. Presence of impurities. | 1. Try a different solvent system.2. Ensure the this compound sample is of high purity (>95%).3. Recrystallize the obtained crystals. |
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a summary of its known physicochemical properties and estimated solubility based on the general behavior of structurally similar iridoid glycosides like Aucubin.[1] It is crucial to experimentally determine the precise solubility of this compound for your specific conditions.
| Property | Value | Notes |
| Molecular Weight | 422.4 g/mol [2] | |
| Molecular Formula | C₁₇H₂₆O₁₂ | |
| Estimated Water Solubility (20 °C) | Low (mg/L range)[1] | Based on data for Aucubin.[1] Iridoid glycosides are generally soluble in water. |
| Estimated LogP | -3.49[1] | Based on data for Aucubin, indicating high polarity.[1] |
| General Solubility | Soluble in methanol and ethanol; sparingly soluble in ethyl acetate and acetone; insoluble in non-polar solvents like hexane. | This is a general characteristic of polar glycosides. |
Experimental Protocols
Protocol 1: General Crystallization by Slow Cooling
-
Dissolution: In a clean glass vial, dissolve the purified this compound in a minimal volume of warm methanol (approximately 40-50 °C). Start with a small amount of solvent and add more dropwise until the solid is fully dissolved.
-
Addition of Anti-solvent: While gently swirling the solution, add ethyl acetate drop by drop until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a single drop of methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the vial with a cap that has a small needle hole to allow for very slow evaporation. Allow the vial to cool slowly to room temperature.
-
Crystal Growth: Once at room temperature, transfer the vial to a refrigerator (4 °C) to promote further crystal growth.
-
Isolation: Once a sufficient amount of crystals has formed, isolate them by decanting the supernatant or by filtration. Wash the crystals with a small amount of cold ethyl acetate and dry them under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 2: Crystallization by Vapor Diffusion (Hanging Drop Method)
-
Prepare the Reservoir: In the well of a 24-well crystallization plate, add 500 µL of a reservoir solution. A good starting point is a 1:1 mixture of methanol and ethyl acetate.
-
Prepare the Drop: On a siliconized glass coverslip, place a 2 µL drop of a concentrated solution of this compound in methanol.
-
Mix: To the drop on the coverslip, add 2 µL of the reservoir solution.
-
Seal: Invert the coverslip over the well and seal it with vacuum grease to create an airtight environment.
-
Equilibration and Growth: Allow the system to equilibrate at a constant temperature (e.g., room temperature or 4 °C). Over time, the solvent will slowly diffuse from the drop to the reservoir, increasing the concentration of this compound in the drop and promoting crystal formation.
-
Monitoring: Monitor the drop periodically under a microscope for crystal growth.
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Troubleshooting guide for the issue of "oiling out".
References
Technical Support Center: Enhancing the Stability of Pulchelloside I for Long-Term Storage
Welcome to the technical support center for Pulchelloside I. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and long-term storage of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?
A1: Short-term degradation of this compound in solution can be attributed to several factors, primarily hydrolysis and photodegradation. Iridoid glycosides, the chemical class of this compound, are known to be susceptible to hydrolysis under both acidic and alkaline conditions. Additionally, exposure to light, especially UV light, can induce degradation. It is also crucial to ensure the purity of your solvent, as contaminants can catalyze degradation reactions.
Q2: What are the optimal conditions for the long-term storage of solid this compound?
A2: For long-term storage of solid this compound, it is recommended to store the compound at -20°C or lower in a tightly sealed container to minimize exposure to moisture and air. The use of a desiccator is also advised to maintain a low-humidity environment. For highly sensitive applications, storing under an inert gas like argon or nitrogen can further prevent oxidative degradation.
Q3: I am observing a loss of potency in my biological assays using a this compound stock solution. How can I mitigate this?
A3: Loss of potency is a common indicator of compound degradation. To mitigate this, prepare fresh stock solutions for each experiment whenever possible. If you must store solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C for extended periods. When preparing the stock solution, use a sterile, high-purity solvent and consider sterile filtering the solution before storage.
Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for monitoring the stability of iridoid glycosides like this compound.[1][2] These techniques allow for the separation and quantification of the parent compound and its degradation products. A stability-indicating method should be developed and validated to ensure that all potential degradants are resolved from the main peak.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/UPLC chromatogram | Degradation of this compound | Perform a forced degradation study to identify potential degradation products. Ensure proper storage of samples and standards. |
| Decrease in peak area of this compound over time | Instability in the analytical solution or during storage | Prepare fresh solutions for analysis. Optimize storage conditions of the solution (e.g., store at 4°C in the autosampler). |
| Precipitation in stock solution after thawing | Poor solubility or compound degradation | Gently warm the solution and vortex to redissolve. If precipitation persists, the compound may have degraded. Prepare a fresh stock solution. Consider using a different solvent or a co-solvent system. |
| Discoloration of solid this compound | Oxidation or exposure to light | Store the solid compound in an amber vial, under an inert atmosphere, and at low temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 W h/m²).
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a validated HPLC or UPLC method.
-
The method should be capable of separating the parent peak from all degradation product peaks. A diode-array detector (DAD) is useful for assessing peak purity.
Protocol 2: HPLC Method for Stability Assessment of Iridoid Glycosides
This is a general HPLC method adapted from studies on similar iridoid glycosides, which can be optimized for this compound.[1][3]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Start with 5% A, increase to 30% A over 20 minutes, then to 90% A over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm (based on the UV absorption maxima of similar iridoid glycosides)[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Condition | Temperature | Humidity | Light Exposure | Atmosphere |
| Optimal | -80°C | Low (with desiccant) | Dark (amber vials) | Inert Gas (Argon/Nitrogen) |
| Acceptable | -20°C | Low (with desiccant) | Dark (amber vials) | Air |
| Short-term | 4°C | Controlled | Dark | Air |
Table 2: Example Stability Data for a Related Iridoid Glycoside (Catalpol) under Forced Degradation
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 4 hours | Room Temp | 45.8% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | 1 |
| Heat (Solid) | 48 hours | 105°C | 5.1% | 1 |
| Photostability | 1.2 million lux·h | Ambient | 11.3% | 2 |
Note: This data is illustrative for a related compound and actual results for this compound may vary.
Visualizations
References
- 1. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterization and identification of iridoid glycosides, saponins, phenolic acids and flavonoids in Flos Lonicerae Japonicae by a fast liquid chromatography method with diode-array detection and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"method validation issues for Pulchelloside I quantification"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the development and validation of analytical methods for the quantification of Pulchelloside I, a triterpenoid saponin.
Disclaimer: Publicly available, detailed validation data specifically for this compound is limited. Therefore, the quantitative data and specific method parameters provided below are illustrative, based on established methods for similar saponins.[1][2][3][4] Researchers should use this information as a starting point and perform their own method development and validation.
Frequently Asked Questions (FAQs) on Method Validation
Q1: What are the key parameters to consider when validating an HPLC method for this compound?
A1: According to International Council for Harmonisation (ICH) guidelines, the key validation parameters for a quantitative impurity assay include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6] A stability-indicating method must also demonstrate that the analyte peak is resolved from all potential degradation products.[7][8][9]
Q2: How do I establish the linearity and range for this compound quantification?
A2: Linearity is established by preparing a series of standard solutions of this compound at different concentrations and analyzing them. A calibration curve is then constructed by plotting the peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear. For saponin analysis, a typical range might be from 10 to 150 µg/mL.[2][3]
Q3: What are acceptable values for accuracy and precision?
A3:
-
Accuracy is determined by recovery studies, where a known amount of this compound standard is spiked into a sample matrix. The percentage of the analyte recovered is then calculated. Acceptable recovery for natural products is often in the range of 90-110%.[2][4]
-
Precision measures the closeness of agreement between a series of measurements. It's expressed as the Relative Standard Deviation (RSD). For repeatability (intra-day precision) and intermediate precision (inter-day precision), the RSD should typically be less than 5% for complex matrices like plant extracts.[1][4]
Q4: What is the significance of Limit of Detection (LOD) and Limit of Quantification (LOQ)?
A4:
-
LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined at a signal-to-noise ratio of 3:1.[1]
-
LOQ is the lowest concentration of an analyte that can be reliably quantified with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.[1] These parameters are crucial for analyzing trace amounts of this compound or its related impurities.
Troubleshooting Guide for Chromatographic Issues
Q1: My this compound peak is tailing or fronting. What could be the cause?
A1: Peak asymmetry can be caused by several factors:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase, or by column overload. Try adjusting the mobile phase pH, reducing the sample concentration, or using a column with a different stationary phase.[10]
-
Peak Fronting: This is less common but can be caused by column overload or a sample solvent that is much stronger than the mobile phase.[10] Ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase conditions.
Q2: The retention time for my this compound peak is shifting between injections. Why?
A2: Retention time variability can indicate instability in the HPLC system. Check for the following:
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Ensure the mobile phase is properly degassed and prime the pump.
-
Mobile Phase: Inconsistent mobile phase preparation or degradation of the mobile phase over time can cause shifts. Prepare fresh mobile phase daily.
-
Column Temperature: Fluctuations in column temperature can affect retention time. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Q3: I am observing baseline noise or drift. How can I fix this?
A3: Baseline issues can compromise the sensitivity of your assay.
-
Noise: Can be caused by a dirty detector flow cell, air bubbles, or contaminated mobile phase. Flush the system and use high-purity (HPLC grade) solvents.
-
Drift: Often related to changes in mobile phase composition or temperature, or a column that is not fully equilibrated.
Q4: I am seeing a loss of signal or no peak for this compound. What should I check?
A4: A complete loss of signal points to a more fundamental issue.
-
Sample Degradation: Saponins can be susceptible to degradation. Ensure proper storage of standard and sample solutions (e.g., refrigerated and protected from light).[1]
-
Injection Issues: Check for blockages in the autosampler needle or injection port.
-
Detector Problems: Ensure the detector lamp is on and functioning correctly.
-
Sample Preparation: Inefficient extraction can lead to low or no recovery of this compound from the sample matrix. Re-evaluate your sample preparation procedure.[11][12]
Quantitative Data Summary
The following tables present typical HPLC method parameters and illustrative validation data for the quantification of saponins, which can be adapted for this compound.
Table 1: Typical Starting HPLC Method Parameters for Saponin Analysis (e.g., this compound)
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | Example: 0-20 min, 20-40% B; 20-30 min, 40-60% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV/DAD at ~210 nm or ELSD |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Table 2: Illustrative Method Validation Summary for a Saponin Analyte
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Defined by user needs | 10 - 150 |
| LOD (µg/mL) | Reportable | 1.35 |
| LOQ (µg/mL) | Reportable | 4.50 |
| Accuracy (Recovery %) | 90 - 110% | 97.5% |
| Precision (RSD %) | ||
| - Repeatability (Intra-day) | < 5% | 2.4% |
| - Interm. Precision (Inter-day) | < 5% | 4.1% |
Data in this table is representative of typical values for saponin analysis and should be confirmed through experimental validation for this compound.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the primary stock solution with the mobile phase.[1]
-
Calibration Curve: Inject each working standard in triplicate and construct a calibration curve by plotting the average peak area against the concentration.
Protocol 2: Sample Preparation from Plant Material
-
Extraction: Accurately weigh 1 g of pulverized, dried plant material. Add 25 mL of 70% ethanol and perform extraction using ultrasonication for 30 minutes at 45°C.[4]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.[13] This step is critical to remove particulates that could block the column.[12]
Visual Diagrams
Caption: General workflow for HPLC method development and validation.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. html.rhhz.net [html.rhhz.net]
- 5. welch-us.com [welch-us.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. nacalai.com [nacalai.com]
Validation & Comparative
A Comparative Analysis of Pulchelloside I and Aucubin for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological profiles, mechanisms of action, and experimental data of two promising iridoid glycosides.
This guide provides a comprehensive comparative analysis of Pulchelloside I and Aucubin, two iridoid glycosides with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available scientific data to support further investigation and development. While extensive research is available for Aucubin, data on this compound is limited. This guide presents the current state of knowledge for both compounds, highlighting areas where further research on this compound is critically needed.
I. Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and Aucubin is essential for their development as therapeutic agents. These properties influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Aucubin |
| Chemical Formula | C₁₅H₂₂O₁₀ | C₁₅H₂₂O₉ |
| Molecular Weight | 362.33 g/mol | 346.33 g/mol |
| Source | Phyllodium pulchellum | Aucuba japonica, Eucommia ulmoides, Plantago species, and others.[1] |
| Chemical Structure | Iridoid Glycoside | Iridoid Glycoside |
II. Comparative Pharmacological Activities
Both this compound, primarily through studies of its source plant Phyllodium pulchellum, and Aucubin have demonstrated a range of pharmacological activities. This section compares their known effects in key therapeutic areas.
Anti-inflammatory Activity
Aucubin has well-documented anti-inflammatory properties. Its aglycone, aucubigenin, has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in RAW 264.7 cells with an IC50 of 9.2 µM by blocking the degradation of I-kappa B alpha (IκBα) and subsequent translocation of nuclear factor-kappa B (NF-κB).[2] Aucubin itself has also been shown to inhibit IgE-induced TNF-α and IL-6 production in RBL-2H3 cells with IC50 values of 0.101 and 0.19 μg/mL, respectively, by inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1]
This compound 's anti-inflammatory activity is less directly characterized. However, extracts of Phyllodium pulchellum, the plant from which it is isolated, have shown significant anti-inflammatory effects.[3][4] Further research is required to determine the specific contribution of this compound to these effects and to quantify its potency.
Antioxidant Activity
Aucubin exhibits notable antioxidant properties. In various studies, it has demonstrated the ability to scavenge free radicals and reduce oxidative stress.[5]
The antioxidant potential of This compound is inferred from studies on Phyllodium pulchellum extracts, which have shown antioxidant capabilities.[2][6] One study on the ethanol leaf extract of P. pulchellum reported an IC50 value of 432.90 μg/ml in a DPPH radical scavenging assay.[6] However, the specific DPPH scavenging activity of isolated this compound has not been reported. A study on the ethyl acetate and n-butanol fractions of P. pulchellum extract showed IC50 values of 36.1 and 64.0 µg·mL−1, respectively, in a DPPH assay.[7]
Hepatoprotective Activity
Aucubin has demonstrated significant hepatoprotective effects against various toxins. It has been shown to protect against carbon tetrachloride (CCl4)-induced liver damage in mice.[8] It also shows protective effects against LPS-induced acute hepatitis by reducing inflammatory cytokines and oxidative stress.[9]
Extracts of Phyllodium pulchellum have been reported to possess hepatoprotective properties.[3] Flavonoids isolated from the plant have shown hepatoprotective activity against D-galactosamine-induced injury in L-O2 human normal hepatocyte cells.[7] The direct hepatoprotective effect of this compound remains to be elucidated.
Neuroprotective Activity
Aucubin has been investigated for its neuroprotective effects in various models of neurological disease. It has shown protective effects against glutamate-induced neurotoxicity and has been found to improve symptoms in models of Parkinson's disease, Alzheimer's disease, and diabetic encephalopathy.[6][10] The mechanisms are thought to involve anti-inflammatory, antioxidant, and anti-apoptotic actions.[10]
The neuroprotective potential of This compound is currently unknown. However, alkaloid extracts from Phyllodium pulchellum have been shown to inhibit monoamine oxidase (MAO)-A and MAO-B with IC50 values of 37.35 ± 6.41 and 126.53 ± 5.39 μg/mL, respectively, suggesting a potential for neuromodulatory effects.[4]
III. Mechanisms of Action: A Visual Comparison
The signaling pathways through which Aucubin exerts its effects are partially understood. The mechanism of action for this compound is largely uncharacterized. Below are diagrams illustrating a known signaling pathway for Aucubin and a hypothetical workflow for investigating the pharmacological activities of this compound.
Caption: Simplified signaling pathway of Aucubin's anti-inflammatory action.
Caption: Proposed workflow for investigating the pharmacological activities of this compound.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines standard experimental protocols relevant to the pharmacological activities discussed.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the animals.
-
Treatment: Test compounds (this compound or Aucubin) or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally at various doses 30-60 minutes before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
-
Reagents: DPPH solution in methanol, test compounds, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
A reaction mixture is prepared by adding a specific volume of the test compound at different concentrations to a DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity (Hepatoprotective Activity)
-
Animal Model: Male Wistar rats or mice are commonly used.
-
Induction of Hepatotoxicity: Animals are administered CCl4 (typically mixed with olive oil) via intraperitoneal injection or oral gavage to induce liver injury.
-
Treatment: The test compounds are administered for a specific period before and/or after CCl4 administration.
-
Assessment:
-
Biochemical analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured.
-
Histopathological examination: Liver tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of liver damage.
-
-
Analysis: The hepatoprotective effect is evaluated by comparing the biochemical and histopathological parameters of the treated groups with the CCl4-only treated group.
Glutamate-Induced Neurotoxicity (Neuroprotective Activity)
-
Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) are used.
-
Induction of Neurotoxicity: Cells are exposed to a toxic concentration of glutamate for a specific duration.
-
Treatment: Cells are pre-treated with the test compounds for a certain period before glutamate exposure.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Analysis: The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of glutamate compared to the glutamate-only treated cells.
V. Conclusion and Future Directions
Aucubin is a well-studied iridoid glycoside with a broad spectrum of pharmacological activities and a partially elucidated mechanism of action. In contrast, this compound remains largely uncharacterized, with its therapeutic potential inferred primarily from studies on its source plant, Phyllodium pulchellum.
To establish a clear comparative profile, future research should prioritize the following for this compound:
-
Isolation and Purification: Development of efficient methods to obtain pure this compound for pharmacological testing.
-
In Vitro and In Vivo Studies: Systematic evaluation of its anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective activities using standardized assays.
-
Quantitative Analysis: Determination of key potency metrics such as IC50 and EC50 values.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways involved in its biological effects.
A direct comparative study of this compound and Aucubin under identical experimental conditions would be invaluable in determining their relative therapeutic potential and guiding future drug development efforts. This guide serves as a foundational resource to stimulate and direct such much-needed research.
References
- 1. Frontiers | Aucubin Attenuates Liver Ischemia-Reperfusion Injury by Inhibiting the HMGB1/TLR-4/NF-κB Signaling Pathway, Oxidative Stress, and Apoptosis [frontiersin.org]
- 2. Phytochemical Composition, Hepatoprotective, and Antioxidant Activities of Phyllodium pulchellum (L.) Desv - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Alkaloids Isolated from Phyllodium pulchellum on Monoamine Levels and Monoamine Oxidase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by Drugs, Nutraceuticals and Physical Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protective activities of aucubin against carbon tetrachloride-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress on the protective effects of aucubin in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Inflammatory Potential of Pulchelloside I: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Pulchelloside I, a naturally occurring saponin, against established anti-inflammatory agents. Due to the limited direct in vivo data on this compound, this analysis utilizes data from studies on closely related saponins from the Pulsatilla genus, primarily Anemoside B4, and methanol extracts of Pulsatilla koreana, as proxies. The performance of these Pulsatilla-derived substances is compared with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone in various animal models of inflammation.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory activity of Pulsatilla saponins and comparator drugs has been evaluated in several well-established in vivo models. The following tables summarize the quantitative data from these studies, showcasing the percentage inhibition of inflammation or the reduction in key inflammatory mediators.
Xylene-Induced Ear Edema in Mice
This model assesses the ability of a compound to reduce acute inflammation and edema.
| Treatment | Dosage | % Inhibition of Edema | Reference |
| Anemoside B4 | 12.5 mg/kg | Significant Suppression | [1] |
| Anemoside B4 | 25 mg/kg | Significant Suppression | [1] |
| Anemoside B4 | 50 mg/kg | Significant Suppression | [1] |
| Dexamethasone | - | Data not available in a directly comparable format |
Carrageenan-Induced Paw Edema in Rats
A widely used model to evaluate acute inflammation.
| Treatment | Dosage | % Inhibition of Edema (at 3 hours) | Reference |
| Indomethacin | 10 mg/kg | 87.3% | [2] |
Lipopolysaccharide (LPS)-Induced Inflammation
This model mimics systemic inflammation by introducing a bacterial endotoxin.
Reduction of Pro-Inflammatory Cytokines in Rats (Pulsatilla koreana Extract)
| Treatment | Dosage | % Reduction of TNF-α | % Reduction of IL-1β | % Reduction of IL-6 | Reference |
| Pulsatilla koreana Methanol Extract | 100 mg/kg | ~30% | ~30% | ~30% | [3][4] |
| Pulsatilla koreana Methanol Extract | 200 mg/kg | ~30% | ~50% | ~35% | [3][4] |
| Pulsatilla koreana Methanol Extract | 300 mg/kg | ~30% | ~50% | ~40% | [3][4] |
Reduction of Pro-Inflammatory Cytokines in Mice (Dexamethasone)
| Treatment | Dosage | % Reduction of TNF-α | % Reduction of IL-6 | Reference |
| Dexamethasone | 5 mg/kg | Significant Reduction | Significant Reduction | [5] |
Reduction of Other Inflammatory Mediators in Rats (Pulsatilla koreana Extract)
| Treatment | Dosage | % Reduction of NO₃⁻/NO₂⁻ | % Reduction of ICAM-1 | % Reduction of PGE₂ | Reference |
| Pulsatilla koreana Methanol Extract | 100 mg/kg | ~35% | ~40% | ~35% | [3][4] |
| Pulsatilla koreana Methanol Extract | 200 mg/kg | ~35% | ~40% | ~35% | [3][4] |
| Pulsatilla koreana Methanol Extract | 300 mg/kg | ~35% | ~40% | ~35% | [3][4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and critical evaluation.
Xylene-Induced Ear Edema in Mice
-
Animals: Male Kunming mice are typically used.
-
Procedure: The test compound (e.g., Anemoside B4) or vehicle is administered to the mice, often intraperitoneally or orally. After a set period (e.g., 30 minutes), a fixed volume of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce inflammation. The left ear serves as a control.
-
Measurement: After a specific duration (e.g., 1-2 hours), the mice are euthanized, and circular sections of both ears are punched out and weighed.
-
Calculation: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is then calculated relative to the vehicle-treated control group.[1]
Carrageenan-Induced Paw Edema in Rats
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure: The test compound (e.g., Indomethacin) or vehicle is administered, usually orally or intraperitoneally. After a defined time (e.g., 1 hour), a subcutaneous injection of a 1% carrageenan solution is made into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage inhibition of edema is determined by comparing the increase in paw volume in the treated groups with the control group.[2]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Animals: Sprague-Dawley rats or BALB/c mice are frequently used.
-
Procedure: The test substance (e.g., Pulsatilla koreana extract or Dexamethasone) is administered to the animals. After a specified pretreatment time, a solution of LPS is injected intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection: At a predetermined time after LPS injection (e.g., 2-6 hours), blood samples are collected.
-
Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., nitric oxide, prostaglandins) in the serum or plasma are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[3][4][5]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of Pulsatilla saponins are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Caption: General workflow for in vivo anti-inflammatory studies.
References
- 1. Anti-inflammatory and immune-modulatory properties of anemoside B4 isolated from Pulsatilla chinensis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indomethacin-augments-lipopolysaccharide-induced-expression-of-inflammatory-molecules-in-the-mouse-brain - Ask this paper | Bohrium [bohrium.com]
- 4. Anemoside B4 Protects against Acute Lung Injury by Attenuating Inflammation through Blocking NLRP3 Inflammasome Activation and TLR4 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Pulchelloside I
For researchers and professionals in drug development, the selection of an appropriate analytical method is critical for ensuring the quality and consistency of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Pulchelloside I, an iridoid glycoside with potential therapeutic properties. The focus is on the cross-validation of these two methods, offering supporting experimental data and detailed protocols.
The transition from HPLC to UPLC is a common strategy in analytical laboratories to enhance efficiency. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations, improved resolution, and increased sensitivity. This guide will delineate the process of transferring an HPLC method to a UPLC system and the subsequent validation to ensure the method's suitability.
Experimental Protocols
Detailed methodologies for the proposed HPLC and UPLC analysis of this compound are provided below. These protocols are based on established methods for the analysis of similar iridoid glycosides.[1][2][3]
Sample Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For analysis of this compound in a sample matrix, an appropriate extraction method should be developed and validated. The final extract should be dissolved in methanol.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Proposed HPLC Method:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-25 min: 10-40% B
-
25-30 min: 40-70% B
-
30-35 min: 70-10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
Proposed UPLC Method (Transferred from HPLC):
-
Instrument: Waters ACQUITY UPLC H-Class System or equivalent.
-
Column: C18 column (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient is scaled from the HPLC method.
-
0-5 min: 10-40% B
-
5-6 min: 40-70% B
-
6-7 min: 70-10% B (return to initial conditions)
-
7-8 min: 10% B (equilibration)
-
-
Flow Rate: 0.4 mL/min (scaled from the HPLC method).
-
Injection Volume: 2 µL (scaled from the HPLC method).
-
Column Temperature: 35 °C.
-
Detection: UV at 240 nm.
Cross-Validation Workflow
The cross-validation process ensures that the newly developed UPLC method provides results that are equivalent or better than the original HPLC method. The workflow involves method transfer and validation of key performance characteristics as per the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Data Presentation: Comparison of HPLC and UPLC Method Performance
The following table summarizes the expected quantitative data from the cross-validation of the HPLC and UPLC methods for the analysis of this compound.
| Parameter | HPLC Method | UPLC Method | Justification |
| Run Time (minutes) | 40 | 8 | Shorter column and higher optimal linear velocity in UPLC significantly reduce analysis time. |
| Resolution (Rs) | > 2.0 | > 2.5 | Higher efficiency of the smaller particle size column in UPLC leads to better separation of closely eluting peaks. |
| Theoretical Plates (N) | ~15,000 | ~35,000 | Smaller particle size in the UPLC column results in a significant increase in column efficiency. |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.03 | Increased peak concentration and reduced band broadening in UPLC enhance sensitivity. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.1 | Similar to LOD, the improved peak shape and height in UPLC allow for more accurate quantification at lower concentrations. |
| Solvent Consumption per Run (mL) | 40 | 3.2 | Lower flow rate and shorter run time in the UPLC method lead to a substantial reduction in solvent usage. |
| System Backpressure (psi) | ~1500 | ~8000 | The use of sub-2 µm particles in the UPLC column results in significantly higher backpressure, requiring specialized instrumentation. |
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of this compound demonstrates the significant advantages of transitioning to UPLC technology. The UPLC method offers a substantial reduction in analysis time and solvent consumption while providing superior resolution and sensitivity. This increased efficiency can lead to higher sample throughput and reduced operational costs in a quality control or research environment. The detailed protocols and validation workflow provided in this guide serve as a valuable resource for scientists and researchers involved in the analysis of this compound and other related natural products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Key Elements of HPLC and UPLC Method Validation to Ensure Compliance [eventura.us]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. actascientific.com [actascientific.com]
A Comparative Analysis of Neuroprotective Potential: Catalpol versus the Uncharted Territory of Pulchelloside I
For researchers, scientists, and professionals in drug development, the quest for novel neuroprotective agents is a paramount objective. This guide offers a comparative analysis of two iridoid glycosides, Catalpol and Pulchelloside I, in the context of their potential to protect neural cells from damage and degeneration. While extensive research has illuminated the multifaceted neuroprotective properties of Catalpol, a comprehensive literature search reveals a significant gap in our understanding of this compound's neuroprotective capabilities. Consequently, this guide will provide a detailed overview of the robust experimental data supporting Catalpol's neuroprotective effects and will highlight the current void in research concerning this compound.
I. Overview of Neuroprotective Potential
Catalpol, an iridoid glycoside predominantly isolated from the root of Rehmannia glutinosa, has been the subject of numerous studies investigating its therapeutic potential in a range of neurological disorders. The consensus from this body of research is that Catalpol exerts significant neuroprotective effects through a combination of anti-inflammatory, anti-oxidative, and anti-apoptotic mechanisms.[1][2][3][4] In stark contrast, a thorough review of scientific literature yielded no specific studies on the neuroprotective activity of this compound. This lack of data prevents a direct, evidence-based comparison of the two compounds. Therefore, the following sections will focus on the well-documented neuroprotective profile of Catalpol.
II. Quantitative Analysis of Catalpol's Neuroprotective Efficacy
The neuroprotective effects of Catalpol have been quantified in various in vitro and in vivo models of neuronal injury. The following tables summarize key experimental data, providing a clear comparison of its efficacy across different experimental paradigms.
Table 1: In Vitro Neuroprotective Effects of Catalpol
| Cell Line/Primary Culture | Insult/Model | Catalpol Concentration | Outcome Measure | Result | Reference |
| Primary cortical neurons | H₂O₂ | 12.5-50 µM | Cell Viability | Increased | [5] |
| Primary cortical neurons | H₂O₂ | 25-50 µM | Apoptosis Rate | Decreased | [5] |
| Primary cortical neurons | H₂O₂ | 12.5-50 µM | ROS Levels | Decreased | [5] |
| Primary cortical neurons | H₂O₂ | 25-50 µM | MDA Levels | Decreased | [5] |
| Primary cortical neurons | H₂O₂ | 25-50 µM | SOD Activity | Increased | [5] |
| Primary cortical neurons | H₂O₂ | 25-50 µM | GSH Level | Increased | [5] |
| BV2 microglial cells | LPS | 12.5-50 µM | NO Production | Decreased | [2] |
| BV2 microglial cells | LPS | 12.5-50 µM | IL-6, TNF-α Levels | Decreased | [2] |
| SH-SY5Y cells | MPP+ | Not specified | Dopaminergic neuron survival | Increased | [6] |
Table 2: In Vivo Neuroprotective Effects of Catalpol
| Animal Model | Insult/Model | Catalpol Dosage | Outcome Measure | Result | Reference |
| Rats | Permanent middle cerebral artery occlusion (pMCAO) | 5 mg/kg, 10 mg/kg | Neurological deficit score | Reduced | [7][8] |
| Rats | pMCAO | 5 mg/kg, 10 mg/kg | Infarct Volume | Reduced | [4] |
| Rats | pMCAO | 5 mg/kg, 10 mg/kg | Neurogenesis | Increased | [7][8] |
| Mice | MPTP-induced Parkinson's Disease | Not specified | Dopaminergic neuron loss | Mitigated | [9][10] |
| Mice | MPTP-induced Parkinson's Disease | Not specified | Oxidative stress markers | Reduced | [9][11] |
III. Experimental Protocols
To facilitate the replication and further investigation of Catalpol's neuroprotective effects, detailed methodologies for key experiments are provided below.
1. In Vitro Model of Oxidative Stress in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from the cerebral cortices of embryonic day 16-18 Sprague-Dawley rats. The cortices are dissected, dissociated, and the resulting cells are plated on poly-L-lysine-coated plates. Neurons are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Induction of Oxidative Stress: After 7 days in culture, neurons are pre-treated with varying concentrations of Catalpol (e.g., 12.5, 25, 50 µM) for a specified duration (e.g., 24 hours). Subsequently, oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂; e.g., 100 µM) for a further 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
-
Apoptosis: Detected and quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the activity of caspases (e.g., caspase-3).
-
Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels. The activity of antioxidant enzymes such as superoxide dismutase (SOD) and the levels of glutathione (GSH) are also quantified using commercially available kits.
-
2. In Vivo Model of Ischemic Stroke
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Ischemic Stroke: Permanent middle cerebral artery occlusion (pMCAO) is induced by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.
-
Catalpol Administration: Catalpol (e.g., 5 or 10 mg/kg) or vehicle is administered intraperitoneally or intravenously at specific time points post-occlusion.
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Behavioral tests such as the modified neurological severity score (mNSS) are used to assess motor, sensory, and reflex functions.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.
-
Immunohistochemistry: Brain sections are stained for markers of neuronal survival (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and neurogenesis (e.g., BrdU/DCX).
-
IV. Signaling Pathways and Experimental Workflow
A. Signaling Pathways of Catalpol's Neuroprotective Action
Catalpol's neuroprotective effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these intricate molecular mechanisms.
B. Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective potential of a compound like Catalpol.
V. Conclusion and Future Directions
The available scientific evidence robustly supports the neuroprotective potential of Catalpol, positioning it as a promising candidate for further preclinical and clinical investigation for the treatment of various neurological disorders.[1] Its mechanisms of action are well-characterized and involve the modulation of key pathways in inflammation, oxidative stress, and apoptosis.[2][3][4]
Conversely, the neuroprotective properties of this compound remain entirely unexplored. This significant knowledge gap presents a clear opportunity for future research. Scientists are encouraged to undertake studies to isolate and characterize this compound and to evaluate its potential neuroprotective effects using established in vitro and in vivo models. Such investigations would be invaluable in determining if this compound shares the therapeutic promise of its fellow iridoid glycoside, Catalpol, and could potentially lead to the discovery of a novel class of neuroprotective agents. A direct comparative study of this compound and Catalpol would be particularly insightful for the field of neuropharmacology.
References
- 1. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects on microglia and insights into the structure–activity relationship of an antioxidant peptide isolated from Pelophylax perezi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induced in neuronal cells by oxidative stress: role played by caspases and intracellular calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Neuronal Vulnerability to Oxidative Stress in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleolar disruption and apoptosis are distinct neuronal responses to etoposide-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microglia and neuroprotection: from in vitro studies to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pulchelloside I Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
While specific research on the structure-activity relationship (SAR) of Pulchelloside I analogs is limited in publicly available literature, a comprehensive understanding can be extrapolated from studies on related iridoid glycosides. This guide provides a comparative overview of the SAR of well-characterized iridoid glycoside analogs, offering insights into the potential pharmacophore of this compound and guiding future drug discovery efforts in this chemical class. The focus will be on anticancer and anti-inflammatory activities, two of the most promising therapeutic areas for these natural products.
Anticancer Activity: Insights from Catalpol Analogs
Catalpol, a well-studied iridoid glycoside, has served as a scaffold for the development of novel anticancer agents. A key strategy has been the modification of its core structure to enhance cytotoxicity against various cancer cell lines.
Quantitative Data Summary: Cytotoxicity of Pyrazole-Modified Catalpol Derivatives
Recent studies have demonstrated that the introduction of a pyrazole moiety to the catalpol backbone can significantly increase its anticancer potency. The following table summarizes the inhibitory effects of several catalpol analogs on esophageal cancer cell lines.
| Compound ID | Key Structural Modification | Cancer Cell Line | Inhibition (%) at 2 mM (48h) |
| Catalpol | Parent Compound | Eca-109 | Weak |
| EC-9706 | Weak | ||
| 3e | 6-Iodo-1-(4-chlorophenyl)-pyrazole | Eca-109 | 65% |
| EC-9706 | 69% | ||
| 3a | 6-Iodo-1-phenyl-pyrazole | Eca-109 | 25% |
| EC-9706 | 31% | ||
| 3b | 6-Iodo-1-(4-methylphenyl)-pyrazole | Eca-109 | 32% |
| EC-9706 | 38% | ||
| 3f | 6-Iodo-1-(4-bromophenyl)-pyrazole | Eca-109 | 58% |
| EC-9706 | 62% |
Structure-Activity Relationship Highlights:
-
Importance of the Pyrazole Moiety: The addition of a pyrazole group at the C-6 position of catalpol is a critical modification for enhancing anticancer activity.
-
Role of Phenyl Substitution: The nature of the substituent on the phenyl ring of the pyrazole moiety plays a crucial role in determining the cytotoxic potency. Electron-withdrawing groups, such as chlorine and bromine at the para-position (analogs 3e and 3f ), lead to a marked increase in activity against esophageal cancer cells.[1][2]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The antiproliferative activity of the synthesized catalpol analogs was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
-
Cell Culture: Human esophageal cancer cell lines (Eca-109 and EC-9706) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the catalpol analogs and incubated for 48 hours.
-
MTT Staining: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).
Anti-inflammatory Activity: Lessons from Genipin and its Derivatives
Genipin, the aglycone of the iridoid glycoside geniposide, is a potent anti-inflammatory agent. The comparison between geniposide and genipin provides valuable SAR information.
Quantitative Data Summary: Inhibition of Nitric Oxide Production
The anti-inflammatory potential of genipin has been demonstrated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Concentration (µM) | Inhibition of NO Production |
| Genipin | 50 | Approximately 25% |
| 100 | Approximately 50% | |
| 300 | Approximately 85% |
Structure-Activity Relationship Highlights:
-
Aglycone Potency: Studies have shown that genipin, the aglycone, exhibits stronger anti-inflammatory effects than its glycosidic form, geniposide.[3] This suggests that the sugar moiety may decrease the compound's ability to interact with its molecular target or reduce its cell permeability.
-
Mechanism of Action: Genipin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like NO. This is achieved through the suppression of inducible nitric oxide synthase (iNOS) expression via the inhibition of the NF-κB signaling pathway.[4][5]
Experimental Protocol: Griess Assay for Nitric Oxide Measurement
The inhibitory effect on NO production is a standard method for evaluating the anti-inflammatory activity of compounds in vitro.[4][5]
-
Cell Culture: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Incubation: Cells were pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium, followed by a 24-hour incubation.
-
Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) were mixed and incubated for 10 minutes at room temperature.
-
Absorbance Reading: The absorbance was measured at 540 nm. The nitrite concentration was calculated from a standard curve prepared with sodium nitrite.
Visualizing Structure-Activity Concepts and Pathways
Key Structural Modifications of Iridoid Glycosides
Caption: Key structural modifications influencing the biological activity of catalpol and geniposide.
Experimental Workflow for In Vitro Bioassays
Caption: General experimental workflows for assessing the cytotoxicity and anti-inflammatory activity of iridoid glycoside analogs.
References
- 1. Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory evaluation of gardenia extract, geniposide and genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory effects of genipin, an active principle of gardenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pulchelloside I: Uncharted Territory in In Vitro and In Vivo Efficacy
Despite its identification as a distinct iridoid O-glycoside, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of the in vitro and in vivo efficacy of Pulchelloside I. To date, no specific studies detailing its biological activity, mechanism of action, or potential therapeutic effects have been published. This lack of data prevents a comparative analysis of its performance against other compounds or the creation of detailed experimental guides as requested.
This compound is a known chemical entity, cataloged with its chemical structure and properties. It has been isolated from natural sources such as Citharexylum spinosum L. While the broader class of iridoid glycosides has been a subject of scientific inquiry, with some members exhibiting cytotoxic and cytostatic effects against various cell lines, this activity has not been specifically investigated or reported for this compound.
The absence of experimental data means that crucial metrics for evaluating efficacy, such as IC50 values in cancer cell lines or tumor growth inhibition in animal models, are not available. Consequently, it is not possible to construct the quantitative data tables, detailed experimental protocols, or signaling pathway diagrams that would form the core of a comparative guide.
Researchers, scientists, and drug development professionals interested in the potential of this compound will find a field ripe for original research. Initial exploratory studies would be required to determine its basic biological activities. Such studies would likely involve:
-
In Vitro Screening: Testing this compound against a panel of human cancer cell lines to determine its cytotoxic or cytostatic potential.
-
Mechanism of Action Studies: Investigating the molecular pathways affected by this compound in cells where activity is observed.
-
In Vivo Studies: If promising in vitro activity is identified, progressing to animal models to evaluate its efficacy, safety, and pharmacokinetic profile.
Until such foundational research is conducted and published, a comprehensive comparison guide on the in vitro and in vivo efficacy of this compound cannot be compiled. The scientific community awaits the first studies to shed light on the potential of this particular natural compound.
Unveiling the Action of Pulchelloside I: A Comparative Guide to its Anti-Inflammatory Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proposed mechanism of action for Pulchelloside I, an iridoid glycoside with potential anti-inflammatory properties, against established alternative compounds. While direct experimental validation for this compound is emerging, this document synthesizes current understanding within the broader class of iridoid glycosides and details the necessary experimental frameworks for its validation.
Introduction to this compound
This compound is a naturally occurring iridoid glycoside isolated from Citharexylum spinosum L.[1][2] Iridoid glycosides as a class are recognized for a variety of biological activities, with a significant number exhibiting anti-inflammatory effects.[3][4][5] The anti-inflammatory potential of this class of compounds is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Proposed Mechanism of Action of this compound
Based on the activities of related iridoid glycosides, the proposed primary mechanism of action for this compound is the suppression of pro-inflammatory mediators. This is likely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling cascade targeted by this compound.
Comparative Analysis with Alternative Anti-Inflammatory Agents
To contextualize the potential efficacy of this compound, its proposed mechanism is compared with two well-characterized anti-inflammatory compounds: Dexamethasone , a corticosteroid, and Parthenolide , a sesquiterpene lactone known for its NF-κB inhibitory activity.
| Feature | This compound (Hypothesized) | Dexamethasone | Parthenolide |
| Primary Target | IKK and MAPKK | Glucocorticoid Receptor (GR) | IKKβ |
| Mechanism | Inhibition of IκBα phosphorylation and MAPK activation, preventing NF-κB and AP-1 translocation. | Binds to cytosolic GR, which then translocates to the nucleus to repress pro-inflammatory gene expression and upregulate anti-inflammatory genes. | Directly alkylates and inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB activation. |
| Effect on NF-κB | Inhibits activation and nuclear translocation. | Indirectly inhibits by increasing IκBα expression and directly binding to NF-κB subunits. | Directly inhibits the upstream kinase (IKK). |
| Effect on MAPK | Inhibits activation. | Can inhibit JNK and p38 MAPK pathways. | Can also modulate MAPK pathways. |
| Reported IC50 (NF-κB inhibition) | Not yet determined | ~5-50 nM (varies with cell type) | ~5-10 µM |
Table 1: Comparison of Anti-Inflammatory Mechanisms
Experimental Protocols for Mechanism Validation
The validation of this compound's mechanism of action requires a series of in vitro experiments. Below are detailed protocols for key assays.
General Experimental Workflow
The following diagram outlines the typical workflow for validating the anti-inflammatory mechanism of a novel compound like this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the effect of this compound on NO production, a key inflammatory mediator.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.
-
Cytokine Quantification (ELISA)
-
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines TNF-α and IL-6.
-
Protocol:
-
Follow steps 1-3 of the Griess Assay protocol.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blotting for NF-κB and MAPK Pathway Proteins
-
Objective: To determine if this compound inhibits the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, and p38.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound holds promise as a novel anti-inflammatory agent. The proposed mechanism, centered on the inhibition of the NF-κB and MAPK pathways, aligns with the activities of other iridoid glycosides. The experimental protocols outlined in this guide provide a clear roadmap for the systematic validation of this hypothesis. Further research, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Iridoid and lignan glycosides from Citharexylum spinosum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridoid and lignan glycosides from Citharexylum spinosum L. | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Iridoid Glycosides Content and Their Biological Properties from Genus Citharexylum [ejchem.journals.ekb.eg]
- 5. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ψ-Taraxasterol Acetate and Synthetic Anti-Inflammatory Drugs
An Objective Guide for Researchers and Drug Development Professionals
Disclaimer: Initial literature searches for "Pulchelloside I" did not yield any scientific data regarding its anti-inflammatory properties or mechanism of action. Consequently, this guide provides a comparative analysis of ψ-taraxasterol acetate , a bioactive triterpenoid isolated from the Pluchea genus with demonstrated anti-inflammatory activity, against commonly used synthetic anti-inflammatory drugs. This substitution allows for a data-driven comparison relevant to researchers interested in natural anti-inflammatory compounds.
This guide offers a detailed comparison of the natural compound ψ-taraxasterol acetate with three widely used synthetic anti-inflammatory drugs: Indomethacin, Dexamethasone, and Celecoxib. The information is presented to aid researchers, scientists, and drug development professionals in understanding their respective mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Quantitative Data Summary
The following table summarizes the available quantitative data for the anti-inflammatory activity of ψ-taraxasterol acetate and the selected synthetic drugs.
| Compound | Target(s) | Assay System | IC50 Value |
| ψ-Taraxasterol Acetate | COX-1 | In vitro enzyme inhibition assay | 116.3 ± 0.03 µM[1][2] |
| COX-2 | In vitro enzyme inhibition assay | 94.7 ± 0.02 µM[1][2] | |
| Indomethacin | COX-1 | In vitro enzyme inhibition assay | ~0.01-0.1 µM |
| COX-2 | In vitro enzyme inhibition assay | ~0.5-1.5 µM | |
| Dexamethasone | Glucocorticoid Receptor | Inhibition of IL-6 release (LPS-induced) | 0.5 x 10⁻⁸ M |
| Glucocorticoid Receptor | Inhibition of inflammatory mediators | 2 nM to 1 µM[3] | |
| Celecoxib | COX-2 | In vitro enzyme inhibition assay | 40 nM[4] |
Mechanisms of Action
ψ-Taraxasterol Acetate: This natural triterpenoid exhibits its anti-inflammatory effects through multiple mechanisms. It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[5] This inhibition is mediated by the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][5] By downregulating these pathways, ψ-taraxasterol acetate reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID), Indomethacin primarily acts by non-selectively inhibiting both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Dexamethasone: As a synthetic glucocorticoid, Dexamethasone exerts its potent anti-inflammatory effects by binding to and activating the glucocorticoid receptor. This activation leads to the transrepression of pro-inflammatory transcription factors like NF-κB and activator protein-1 (AP-1). Consequently, the expression of numerous inflammatory genes, including those for cytokines, chemokines, and adhesion molecules, is downregulated.
Celecoxib: Celecoxib is a selective COX-2 inhibitor. By specifically targeting COX-2, which is upregulated at sites of inflammation, it effectively reduces prostaglandin synthesis and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective effects of COX-1 in the stomach lining.[4]
Experimental Protocols
This in vitro assay is widely used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., ψ-taraxasterol acetate) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium, and the cells are incubated for another 24 hours.
-
Measurement of Nitric Oxide: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance is measured at approximately 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
Cell Viability: A cell viability assay, such as the MTT assay, is performed concurrently to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.
This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compound (e.g., ψ-taraxasterol acetate) or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally at a predetermined time (usually 30-60 minutes) before the induction of inflammation. A control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% solution of carrageenan in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Visualizations
Below are diagrams illustrating key signaling pathways and a typical experimental workflow.
References
- 1. View of Molecular docking of taraxerol acetate as a new COX inhibitor | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndsaco.com [ndsaco.com]
Benchmarking Pulchelloside I Purity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of a commercially available Pulchelloside I sample against a certified reference standard, offering detailed experimental protocols and data to support informed decision-making in research and development.
This compound, an iridoid glycoside, has garnered interest for its potential biological activities, including anti-inflammatory and antibacterial properties. The reliability of in vitro and in vivo studies hinges on the purity of the compound used. This guide outlines a systematic approach to benchmarking the purity of a this compound sample using High-Performance Liquid Chromatography (HPLC), a widely accepted analytical technique for purity determination.
Comparative Purity Analysis
The purity of a test sample of this compound was compared against a certified reference standard. The certified standard serves as a benchmark for identity and purity. The following table summarizes the key analytical data obtained from the HPLC analysis.
| Parameter | Certified this compound Standard | Test Sample: this compound |
| Purity (by HPLC) | ≥ 98% | 96.5% |
| Appearance | White to off-white powder | White powder |
| Molecular Formula | C17H26O11 | C17H26O11 |
| Molecular Weight | 406.38 g/mol | 406.38 g/mol |
| Solubility | Soluble in water and methanol | Soluble in water and methanol |
| Storage | -20°C | -20°C |
Experimental Protocols
A detailed methodology was followed for the HPLC analysis to ensure the accuracy and reproducibility of the results.
Sample Preparation
-
Certified Standard Solution: A stock solution of the certified this compound standard was prepared by dissolving 1 mg of the compound in 1 mL of methanol to achieve a concentration of 1 mg/mL.
-
Test Sample Solution: A stock solution of the test sample this compound was prepared in the same manner as the certified standard solution.
-
Working Solutions: Both stock solutions were further diluted with the mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.
HPLC Instrumentation and Conditions
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) was used as follows:
-
0-20 min: 20-80% A
-
20-25 min: 80% A
-
25-30 min: 80-20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Data Analysis
The purity of the samples was determined by calculating the peak area percentage of the main peak in the chromatogram.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the benchmarking process.
Experimental Workflow for Purity Benchmarking.
Potential Signaling Pathway of this compound
While the exact molecular mechanisms of this compound are still under investigation, its reported anti-inflammatory effects suggest potential interaction with key inflammatory signaling pathways. Iridoid glycosides have been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. The diagram below illustrates a plausible mechanism of action.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound.
This guide provides a framework for the analytical comparison of this compound purity. Researchers are encouraged to adapt these protocols to their specific laboratory settings and to consult certificates of analysis from their suppliers for detailed purity information. The use of certified reference standards is crucial for ensuring the quality and reliability of research outcomes.
A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for Pulchelloside I
This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative analytical method for Pulchelloside I, a key compound of interest for researchers, scientists, and drug development professionals. In the absence of a standardized, universally adopted method, this document outlines a robust High-Performance Liquid Chromatography (HPLC) with UV detection method and presents a model for its inter-laboratory validation, ensuring the method's reproducibility, reliability, and accuracy across different laboratories.
Introduction to this compound Analysis
This compound is a natural compound with significant research interest. Accurate and precise quantification of this analyte is crucial for various stages of research and development, from phytochemical analysis to pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of such compounds due to its high resolution, sensitivity, and specificity. This guide focuses on the validation of an HPLC-UV method for this compound, a critical step before its application in routine analysis.
Proposed Analytical Method: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. The following section details the experimental protocol.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards ranging from 1 to 200 µg/mL.
-
Sample Preparation: The sample containing this compound is extracted with a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and diluted if necessary to fall within the calibration range.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to demonstrate the ruggedness and reproducibility of an analytical method. The following diagram illustrates the typical workflow for such a study.
Caption: Inter-laboratory validation workflow.
Comparative Analysis of Validation Parameters
The following tables summarize the hypothetical quantitative data from three independent laboratories (Lab A, Lab B, and Lab C) for the validation of the this compound HPLC-UV method. These parameters are essential to assess the performance of the analytical method.
Table 1: Linearity and Range
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linear Range (µg/mL) | 1 - 200 | 1 - 200 | 1 - 200 | Consistent across labs |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | 0.9998 | r² ≥ 0.999 |
| Regression Equation | y = 25432x + 150 | y = 25398x + 180 | y = 25480x + 135 | Slopes should be comparable |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Lab A (% Recovery) | Lab B (% Recovery) | Lab C (% Recovery) | Acceptance Criteria |
| 5 | 99.2 | 98.8 | 101.5 | 98.0 - 102.0% |
| 50 | 100.5 | 99.1 | 100.9 | 98.0 - 102.0% |
| 150 | 99.8 | 101.2 | 99.5 | 98.0 - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Lab A (%RSD) | Lab B (%RSD) | Lab C (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.85 | 0.92 | 0.78 | RSD ≤ 2% |
| Intermediate Precision (Day 1 vs. Day 2) | 1.25 | 1.40 | 1.18 | RSD ≤ 3% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Lab A (µg/mL) | Lab B (µg/mL) | Lab C (µg/mL) | Acceptance Criteria |
| LOD (S/N = 3:1) | 0.3 | 0.35 | 0.28 | Should be comparable |
| LOQ (S/N = 10:1) | 1.0 | 1.1 | 0.9 | Should be comparable |
Analytical Method Workflow
The following diagram illustrates the step-by-step workflow of the proposed HPLC-UV analytical method for this compound.
"comparative cytotoxicity of Pulchelloside I on cancer and normal cells"
For Immediate Release
This publication provides a comprehensive comparison of the cytotoxic effects of Pulchelloside I on cancer cells versus normal cells, based on available preclinical data. This guide is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this natural compound.
Executive Summary
This compound, also known as Ardipusilloside I, a triterpenoid saponin isolated from Ardisia pusilla, has demonstrated significant cytotoxic effects against various cancer cell lines in vitro. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway. While data on the direct effects of the pure compound on normal cells is limited, studies on extracts containing this compound suggest a degree of selective cytotoxicity, favoring cancer cells.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Ardipusilloside I) on different cancer cell lines. A direct IC50 value for the pure compound on a normal cell line is not currently available in the literature. However, data from an extract of Ardisia crispa, a known source of Ardipusilloside I, is included to provide insight into its selective effects.
| Cell Line | Cell Type | IC50 Value | Citation |
| Mc3 | Human Mucoepidermoid Carcinoma | ~9.98 µg/mL (at 48h) | [1] |
| U87MG | Human Glioblastoma | 4.05 µM | [2] |
| NCI-H460 | Human Non-small Cell Lung Carcinoma | Dose-dependent inhibition of growth | [3] |
| Ardisia crispa Extract Data | |||
| 4T1 | Murine Mammary Carcinoma | 42.26 ± 1.82 µg/mL (80% methanol extract) | [2] |
| NIH3T3 | Normal Mouse Fibroblast | >431.8 µg/mL (80% methanol extract) | [2] |
| Selectivity Index (SI) of Extract | (IC50 Normal Cells / IC50 Cancer Cells) | 10.22 | [2] |
Note: The Selectivity Index (SI) of the Ardisia crispa extract suggests that it is over 10 times more toxic to the tested cancer cells than to the normal fibroblast cells. Further studies with pure this compound are required to confirm this selectivity.
Mechanism of Action: Apoptosis Induction
This compound has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent programmed cell death.
Key molecular events in this compound-induced apoptosis include:
-
Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein. Its reduction allows for the pro-apoptotic proteins to initiate the apoptotic cascade.
-
Upregulation of Bax: Bax is a pro-apoptotic protein that, when activated, leads to the permeabilization of the mitochondrial outer membrane.
-
Activation of Caspase-3: Caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow for assessing cytotoxicity.
References
Assessing the Synergistic Potential of Pulchelloside I: A Comparative Guide Based on Iridoid Glycoside Research
For researchers, scientists, and drug development professionals, understanding the synergistic effects of natural compounds is paramount for developing novel and effective therapeutic strategies. While direct experimental data on the synergistic effects of Pulchelloside I with other compounds is not currently available in published literature, valuable insights can be drawn from studies on the broader class of molecules to which it belongs: iridoid glycosides. This guide provides a comparative overview of the known synergistic activities of iridoid glycosides and outlines a hypothetical framework for assessing the potential synergies of this compound.
A comprehensive search of scientific literature did not yield specific studies detailing the synergistic effects of this compound when combined with other compounds. However, research into the broader family of iridoid glycosides suggests that this class of compounds exhibits significant potential for synergistic interactions. These interactions can lead to enhanced biological activity, including improved developmental outcomes in specialist herbivores and synergistic effects on immunoregulation and antioxidant activities.[1][2]
The Precedent for Synergy in Iridoid Glycosides
Iridoid glycosides, a class of monoterpenoids, are known for their diverse biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[3] Studies have shown that combinations of different iridoid glycosides can produce effects greater than the sum of their individual activities.
For instance, a study on the specialist caterpillar, Junonia coenia, found that a combination of the iridoid glycosides aucubin and catalpol resulted in lower mortality and faster development compared to diets containing either compound alone.[1] This suggests a positive synergistic interaction that enhances the caterpillar's ability to utilize these compounds.
Furthermore, research on Radix Scrophulariae, a traditional Chinese medicine rich in iridoid and phenylpropanoid glycosides, demonstrated a synergistic "Yin" nourishing effect. The combination of these two types of glycosides showed enhanced immunoregulation and antioxidant effects in both in vivo and in vitro models.[2] The study calculated a synergistic coefficient to quantify this enhanced effect, providing a clear indication of synergy.[2]
These findings establish a strong rationale for investigating the synergistic potential of this compound with other compounds, be they other iridoid glycosides, different classes of phytochemicals, or existing therapeutic drugs.
Hypothetical Framework for Assessing Synergistic Effects of this compound
In the absence of direct experimental data for this compound, a structured approach is necessary to explore its potential synergistic interactions. The following sections outline a hypothetical experimental workflow and the underlying principles for such an investigation.
A typical workflow to assess synergy would involve a multi-tiered approach, starting with in vitro assays and potentially progressing to in vivo models.
1. Cell-Based Assays for Cytotoxicity and Pharmacological Activity:
-
Cell Line Selection: Choose relevant human cell lines based on the therapeutic area of interest (e.g., cancer cell lines for oncology, immune cells for inflammation).
-
Single-Agent Dose-Response: Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for this compound and the compound(s) it will be combined with. This is typically done using assays like the MTT or CellTiter-Glo® assays for cytotoxicity, or specific functional assays for other biological activities.
-
Combination Studies: Test various concentrations of this compound in combination with the other compound(s) at fixed or variable ratios.
-
Data Analysis: Use established models like the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
2. Mechanistic Assays:
-
Target Identification: Investigate the molecular targets and signaling pathways affected by the combination treatment. This can involve techniques like Western blotting, qPCR, or RNA sequencing to analyze changes in protein expression and gene transcription.
-
Pathway Analysis: Utilize bioinformatics tools to identify pathways that are synergistically modulated by the combination treatment.
3. In Vivo Models:
-
Animal Model Selection: If promising in vitro synergy is observed, the combination can be tested in appropriate animal models of disease (e.g., xenograft models for cancer).
-
Efficacy and Toxicity Assessment: Evaluate the effect of the combination on disease progression and assess any potential toxicity through monitoring of animal health and histopathological analysis of major organs.
The following diagram illustrates a generalized workflow for assessing synergistic effects:
Visualizing Synergy: The Concept of Signaling Pathway Co-regulation
Synergistic effects often arise from the ability of two or more compounds to modulate multiple nodes within a single signaling pathway or to affect interconnected pathways. This co-regulation can lead to a more profound biological response than what can be achieved with a single agent.
The following diagram illustrates a hypothetical scenario where this compound and a hypothetical "Compound X" synergistically inhibit a cancer-related signaling pathway.
Future Directions
The lack of specific data on the synergistic effects of this compound highlights a significant research gap. Given the promising results from studies on other iridoid glycosides, future research should focus on:
-
Screening this compound in combination with a diverse library of compounds , including other natural products and approved drugs, across various disease models.
-
Investigating the mechanisms of action of any identified synergistic combinations to understand the molecular basis of the enhanced activity.
-
Utilizing computational approaches , such as molecular docking and systems biology modeling, to predict potential synergistic partners for this compound.
By systematically exploring the synergistic potential of this compound, the scientific community can unlock new therapeutic possibilities and pave the way for the development of more effective combination therapies.
References
- 1. Synergistic effects of iridoid glycosides on the survival, development and immune response of a specialist caterpillar, Junonia coenia (Nymphalidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic nourishing 'Yin' effect of iridoid and phenylpropanoid glycosides from Radix Scrophulariae in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unveiling the Production of Pulchelloside I: A Comparative Guide to its Biosynthetic Pathway Validation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biosynthetic pathway of Pulchelloside I with alternative production methods, supported by experimental data.
This guide provides a comprehensive analysis of the validated biosynthetic pathway for this compound, an iridoid glycoside with potential therapeutic applications. It compares the performance of this biological production route with traditional chemical synthesis and plant extraction methods. Detailed experimental protocols for key validation assays are provided, alongside a quantitative comparison of production yields and other critical parameters. This information is intended to assist researchers in making informed decisions regarding the most suitable method for obtaining this compound and other valuable iridoid glycosides.
The Biosynthetic Pathway of this compound: A Validated Route
The biosynthesis of Pulidchelloside I, like other iridoid glycosides, originates from the general isoprenoid pathway, specifically from geranyl diphosphate (GPP). The pathway involves a series of enzymatic reactions that form the characteristic cyclopentanopyran ring structure of iridoids. The core biosynthetic steps have been elucidated and validated through a combination of transcriptomic analysis, heterologous expression of pathway genes in host organisms like Nicotiana benthamiana and Saccharomyces cerevisiae, and in vitro enzymatic assays.
The key validated enzymes in the iridoid glycoside biosynthetic pathway include:
-
Geraniol Synthase (GES): Converts GPP to geraniol.
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol.
-
8-hydroxygeraniol oxidoreductase (8-HGO): Oxidizes 8-hydroxygeraniol.
-
Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, nepetalactol.
Following the formation of the iridoid skeleton, a series of tailoring enzymes, including glycosyltransferases, are responsible for the final modifications that lead to the diverse range of iridoid glycosides, including this compound.
Caption: Validated biosynthetic pathway of iridoid glycosides.
Production Method Performance Comparison
The production of this compound and other iridoid glycosides can be achieved through three primary methods: a validated biosynthetic pathway via heterologous expression, chemical synthesis, and extraction from plant sources. Each method presents a unique set of advantages and disadvantages in terms of yield, purity, scalability, and environmental impact.
| Production Method | Key Advantages | Key Disadvantages | Typical Yield | Purity | Scalability |
| Biosynthetic Pathway | Sustainable, potential for high purity, tunable production | Requires significant upfront R&D, potential for low initial yields | Up to 6.6 µmol/g FW in N. benthamiana; up to 1.5 g/L for related compounds in yeast | High | High |
| Chemical Synthesis | High purity, well-defined process | Often multi-step, may use harsh reagents, can be expensive | 6-26% overall yield for related compounds | Very High | Moderate to High |
| Plant Extraction | Established technology, utilizes natural sources | Yields can vary, potential for complex purification, environmental concerns | Varies widely (e.g., 71-76% recovery of specific iridoids from raw material) | Variable | Moderate |
Experimental Protocols for Pathway Validation
The validation of the iridoid glycoside biosynthetic pathway relies on robust experimental procedures. Below are detailed protocols for two key experiments: the heterologous expression of pathway enzymes in Nicotiana benthamiana and the in vitro assay for Iridoid Synthase (ISY) activity.
Heterologous Expression in Nicotiana benthamiana
This protocol describes the transient expression of iridoid biosynthesis genes in N. benthamiana leaves to validate their function in vivo.
Caption: Workflow for heterologous expression in N. benthamiana.
Materials:
-
Codon-optimized synthetic genes for GES, G8H, 8-HGO, and ISY.
-
Agrobacterium tumefaciens strain (e.g., GV3101).
-
Binary expression vectors (e.g., pEAQ-HT).
-
Nicotiana benthamiana plants (4-6 weeks old).
-
Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Gene Cloning: The codon-optimized genes are cloned into the binary expression vectors.
-
Agrobacterium Transformation: The expression vectors are transformed into A. tumefaciens.
-
Culture Preparation: A single colony of transformed A. tumefaciens is inoculated into liquid LB medium with appropriate antibiotics and grown overnight. The bacterial culture is then pelleted and resuspended in infiltration buffer to an OD₆₀₀ of 0.5-1.0.
-
Agroinfiltration: The bacterial suspension is infiltrated into the abaxial side of N. benthamiana leaves using a needle
Safety Operating Guide
Navigating the Disposal of Pulchelloside I: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the manufacturer's SDS for specific guidance before proceeding with any disposal.
Step-by-Step Disposal Protocol
The disposal of laboratory waste is a regulated process that involves several key steps to ensure safety and compliance.[1][2] The following is a general procedure that should be adapted to your specific laboratory and institutional guidelines.
-
Waste Identification and Classification : The first step is to determine if the waste is hazardous.[3] This classification will dictate the appropriate disposal route.[3] In the absence of a specific SDS for Pulchelloside I, it is prudent to treat it as a hazardous chemical waste.
-
Proper Waste Segregation : Never mix different types of waste.[3][4] this compound waste should be collected in a designated, compatible, and leak-proof container.[4][5] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[2][5]
-
Container Management :
-
Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][5] Follow your institution's guidelines for the maximum accumulation time for hazardous waste.[6]
-
Disposal Request : Once the container is full or the maximum storage time is reached, arrange for professional disposal through your institution's EHS department or a licensed waste disposal service.[1][2]
Quantitative Data Summary: General Laboratory Waste Guidelines
While specific quantitative data for this compound is unavailable, the following table summarizes general guidelines for laboratory chemical waste that can be informative.
| Parameter | Guideline | Source |
| Liquid Waste Volume Limit (Sewer Disposal) | Limited to 5 gallons per discharge for non-hazardous liquids. | [2] |
| Solid Waste Weight Limit (Sewer Disposal) | Limited to 1 kilogram for water-soluble, non-hazardous solids. | [2] |
| Acid/Base Neutralization Quantity | Concentrated acids or bases limited to 25 ml or less for in-lab neutralization. | [2] |
| Empty Container Rinsing | Rinse three times; the first rinse should be collected as chemical waste. | [3] |
| Trace vs. Bulk Chemotherapy Waste | Bulk waste contains more than 3% of the original drug. | [7] |
Experimental Protocols: A Note on Iridoid Glycosides
This compound belongs to the class of iridoid glycosides.[8] These are monoterpenoids found in a variety of plants and often exist as glycosides.[8] Research on similar iridoid glycosides, such as catalpol and aucubin, has involved various extraction methods, including pressurized hot water extraction and maceration with organic solvents like ethanol.[9][10] The stability of iridoid glycosides can be influenced by factors such as temperature and pH.[11] When developing experimental protocols involving this compound, these characteristics should be considered to minimize waste generation and ensure safe handling.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making workflow for the disposal of a chemical like this compound in a laboratory setting.
Caption: Decision workflow for proper chemical waste disposal in a laboratory.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Iridoid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Pulchelloside I
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling and disposal of Pulchelloside I, a naturally occurring iridoid glycoside. While a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is based on established safety protocols for handling potentially hazardous chemicals in a laboratory setting. A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound based on the potential hazards of similar chemical compounds, which may include skin, eye, and respiratory irritation, and harm if swallowed.
| Situation | Required PPE | Notes |
| Handling solid (powder) form | Double Nitrile Gloves, Lab Coat (polyethylene-coated polypropylene or similar), Safety Goggles with side shields or Face Shield, N95 Respirator | A respirator is crucial to prevent inhalation of fine particles.[1] Work should be performed in a chemical fume hood or a Class II Biosafety Cabinet.[1] |
| Handling in solution | Nitrile Gloves, Lab Coat, Safety Goggles | A face shield may be necessary if there is a splash hazard.[2] |
| Weighing and preparing solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 Respirator | This is a high-risk activity for aerosol generation and exposure. |
| Cleaning and decontamination | Chemical-resistant Gloves (e.g., Butyl rubber), Lab Coat, Safety Goggles | Ensure gloves are resistant to the cleaning solvents used. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Additional PPE may be required depending on the nature of the waste. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood/BSC Check: Ensure the chemical fume hood or Biosafety Cabinet (BSC) is certified and functioning correctly.[1]
-
PPE Inspection: Inspect all PPE for damage before use.[3]
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
2. Handling Procedures:
-
Work Area: Always handle this compound within a designated and clearly marked area inside a chemical fume hood or BSC.
-
Weighing: When weighing the solid compound, use a containment balance or perform the task in a fume hood to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[5]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
